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5-(3-hydroxyphenyl)pentanoic Acid Documentation Hub

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  • Product: 5-(3-hydroxyphenyl)pentanoic Acid
  • CAS: 31129-95-0

Core Science & Biosynthesis

Foundational

3-Hydroxybenzenepentanoic Acid: A Technical Guide to Its Natural Occurrence, Biotransformation, and Isolation

Executive Summary 3-Hydroxybenzenepentanoic acid—also known as 5-(3-hydroxyphenyl)pentanoic acid or 5HPP—is a versatile medium-chain phenolic fatty acid characterized by its aromatic ring and aliphatic pentanoic acid moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxybenzenepentanoic acid—also known as 5-(3-hydroxyphenyl)pentanoic acid or 5HPP—is a versatile medium-chain phenolic fatty acid characterized by its aromatic ring and aliphatic pentanoic acid moiety[1]. In the realm of natural products and pharmacology, 5HPP occupies a unique dual-origin niche. It occurs endogenously as a phytochemical in specific plant species, and it is also a critical downstream metabolite produced by the mammalian gut microbiota during the degradation of dietary polyphenols[2],[3]. This whitepaper provides an in-depth technical analysis of the natural occurrence of 5HPP, detailing its biochemical pathways, pharmacological relevance, and the rigorous methodologies required for its isolation and quantification.

Dual Modalities of Natural Occurrence

Phytochemical Origin: The Cardunculus Paradigm

In plant biology, 5HPP has been successfully isolated from the leaves of Cardunculus sp. (e.g., Cynara cardunculus, commonly known as the cardoon or artichoke thistle)[2]. Within this botanical matrix, 5HPP acts as a defensive secondary metabolite.

Pharmacological Relevance: Extracts containing 5HPP exhibit notable antibacterial properties. Mechanistically, the amphiphilic nature of 5HPP—combining a hydrophobic benzene ring with a hydrophilic hydroxyl and carboxylic acid group—facilitates its penetration through bacterial cell membranes, where it subsequently binds to bacterial DNA, inhibiting replication[2]. Furthermore, 5HPP interacts with specific protein markers associated with antioxidant activity, making it a compound of high interest for nutritional and pharmaceutical applications[2].

Microbial Origin: The Gut-Metabolome Axis

Beyond its plant origins, 5HPP is a highly significant mammalian metabolite. When humans consume dietary flavonoids—specifically catechins and epicatechins found in green tea and cocoa—these complex polyphenols are poorly absorbed in the upper gastrointestinal tract. Upon reaching the colon, obligate anaerobic bacteria metabolize these compounds[3].

The Biotransformation Pathway: The gut microbiota initiates the degradation of catechins via C-ring fission, producing various valerolactone intermediates[3]. Subsequent dehydroxylation and ring-opening reactions yield a suite of valeric acid derivatives, including 5-(3-hydroxyphenyl)pentanoic acid[3].

Clinical Significance: Microbially derived 5HPP and its closely related analogs (such as 5-(3,4-dihydroxyphenyl)valeric acid) have demonstrated potent in vitro antiproliferative effects against human cervical cancer cells (HeLa cells)[3]. The valeric acid moiety, combined with the specific hydroxylation pattern on the phenyl ring, is critical for this targeted cytotoxicity[3].

G N1 Dietary Flavonoids (Catechins/Epicatechins) N2 Gut Microbiota (Obligate Anaerobes) N1->N2 N3 C-Ring Fission & Dehydroxylation N2->N3 N4 Valerolactone Intermediates N3->N4 N5 3-Hydroxybenzenepentanoic Acid (5HPP) N4->N5 N6 Systemic Circulation & Bioactivity (e.g., Anti-cancer) N5->N6

Gut microbiota biotransformation pathway of dietary flavonoids into 5HPP.

Quantitative Data Summary

Understanding the physicochemical parameters of 5HPP is essential for designing effective extraction and chromatographic protocols. Below is a consolidated profile of the compound.

ParameterValue / DescriptionSource
IUPAC Name 5-(3-hydroxyphenyl)pentanoic acid[1]
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [1]
LogP (Computed) 2.3 (Indicates moderate lipophilicity)[1]
Topological Polar Surface Area 57.5 Ų[1]
Primary Natural Sources Cardunculus sp. leaves; Gut microbial metabolism[2],[3]
Key Biological Activities Bacterial DNA binding; HeLa cell proliferation inhibition[2],[3]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies for isolating and generating 5HPP from its two primary natural sources.

Protocol A: Phytochemical Extraction from Cardunculus sp.

This workflow isolates 5HPP from raw plant biomass, utilizing polarity-guided fractionation.

  • Biomass Preparation: Lyophilize and cryomill Cardunculus sp. leaves.

    • Causality: Cryomilling prevents the thermal and enzymatic degradation of phenolic compounds while maximizing the surface area for solvent penetration.

  • Solvent Extraction: Macerate the biomass in 70% aqueous methanol for 24 hours at room temperature.

    • Causality: The amphiphilic nature of 5HPP requires a solvent system capable of disrupting hydrogen bonding in plant matrices while simultaneously solubilizing both the hydrophobic benzene ring and the hydrophilic functional groups.

  • Acidified Liquid-Liquid Extraction (LLE): Evaporate the methanol, suspend the residue in water, and adjust to pH 3.0 using 1M HCl. Partition three times with equal volumes of ethyl acetate.

    • Causality: Lowering the pH below the pKa of the pentanoic acid moiety (~4.5) ensures the carboxylic acid is fully protonated (uncharged). This shifts 5HPP into a lipophilic state, driving its partition into the organic ethyl acetate layer while leaving highly polar sugars and glycosides in the aqueous phase.

  • Preparative HPLC Isolation: Inject the concentrated organic extract onto a Preparative C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.

    • Causality: The addition of 0.1% formic acid maintains 5HPP in an un-ionized state during chromatography, preventing peak tailing and ensuring sharp, high-resolution separation from structurally similar phenolic acids.

Workflow S1 Cardunculus sp. Leaf Biomass S2 70% MeOH Maceration S1->S2 S3 Acidified LLE (Ethyl Acetate) S2->S3 S4 Prep-HPLC Isolation S3->S4 S5 Purified 5HPP Analysis S4->S5

Phytochemical extraction and isolation workflow for 5HPP.

Protocol B: In Vitro Gut Microbiota Fermentation

This protocol simulates the human colon environment to generate 5HPP from dietary flavonoids.

  • Fecal Slurry Preparation: Homogenize fresh human feces (10% w/v) in pre-reduced, anaerobic phosphate-buffered saline (PBS).

    • Causality: Strict anaerobiosis is critical. The specific bacterial consortia responsible for flavonoid C-ring cleavage are obligate anaerobes; exposure to oxygen will immediately halt the metabolic biotransformation.

  • Substrate Incubation: Spike the slurry with (-)-epicatechin to achieve a 1 mM final concentration.

  • Anaerobic Fermentation: Incubate the mixture at 37°C for 24 to 48 hours under an N2/CO2/H2 (80:10:10) atmosphere.

  • Metabolite Quenching & Extraction: Terminate the reaction by dropping the pH to 2.5 with formic acid, followed by extraction with ethyl acetate.

    • Causality: Acidification serves a dual purpose: it instantly denatures bacterial enzymes to halt metabolism at the desired time point, and it protonates the microbially synthesized 5HPP for efficient recovery into the organic solvent.

  • LC-ESI-MS/MS Quantification: Analyze the extract using liquid chromatography-electrospray ionization tandem mass spectrometry in negative ion mode.

    • Causality: Phenolic acids like 5HPP readily lose a proton to form highly stable [M-H]⁻ ions, providing maximum sensitivity and signal-to-noise ratio for trace metabolite detection.

References

  • 5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Inhibitory Activity of Catechin Metabolites Produced by Intestinal Microbiota on Proliferation of HeLa Cells Source: ResearchGate URL:[Link]

Sources

Exploratory

5-(3-hydroxyphenyl)pentanoic acid biosynthetic pathway

An In-depth Technical Guide to the Biosynthetic Pathway of 5-(3-hydroxyphenyl)pentanoic acid Abstract 5-(3-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid derivative with a substituted aromatic ring, a structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthetic Pathway of 5-(3-hydroxyphenyl)pentanoic acid

Abstract

5-(3-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid derivative with a substituted aromatic ring, a structure suggestive of a complex biosynthetic origin at the intersection of primary and secondary metabolism.[1][2] While a complete, end-to-end pathway has not been fully elucidated in a single organism, foundational biochemical principles allow for the construction of highly plausible biosynthetic routes. This guide synthesizes current knowledge from phenylpropanoid, polyketide, and fatty acid metabolism to propose and technically detail the likely pathways for its formation. We provide a framework for researchers, scientists, and drug development professionals to understand, investigate, and potentially engineer the biosynthesis of this and similar molecules. This document delves into the enzymatic logic, proposes testable hypotheses, and provides detailed experimental protocols for pathway validation and enzyme characterization.

Introduction: Deconstructing the Target Molecule

5-(3-hydroxyphenyl)pentanoic acid presents a fascinating biosynthetic puzzle. Its structure can be dissected into two key moieties:

  • A C6-C1 Phenylpropanoid-derived Core: The 3-hydroxyphenyl group strongly implies an origin from the shikimate and phenylpropanoid pathways, which are responsible for synthesizing aromatic amino acids and their derivatives in plants and microorganisms.[3][4]

  • A C5 Aliphatic Chain: The pentanoic acid tail suggests an iterative elongation process, akin to fatty acid or polyketide synthesis, where two-carbon units are sequentially added to a starter molecule.[5]

The central challenge in understanding its biosynthesis lies in identifying the precise enzymatic machinery that links these two components. This guide will explore the most probable routes, focusing on the generation of the aromatic precursor and the subsequent chain elongation mechanisms.

Part I: Biosynthesis of the Aromatic Precursor via the Phenylpropanoid Pathway

The gateway to nearly all phenylpropanoids in terrestrial plants is the conversion of L-phenylalanine to p-coumaroyl-CoA.[6][7] This is a foundational sequence, often termed the general phenylpropanoid pathway, and represents the most likely origin of the aromatic portion of our target molecule.

The process involves three key enzymatic steps:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is the committed step that diverts carbon flux from primary metabolism (amino acid pools) into secondary metabolism.[8][9]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the C4 position of the phenyl ring to produce p-coumaric acid.[8][10]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, yielding p-coumaroyl-CoA. This activation is critical for priming the molecule for subsequent modifications, including chain extension or reduction.[7][10]

The Critical Meta-Hydroxylation Step

To achieve the desired 3-hydroxy substitution, a crucial hydroxylation event must occur on the phenyl ring at the C3 position (meta to the side chain). Research has shown that this is not a simple hydroxylation of a free acid like p-coumaric acid. Instead, it is catalyzed by a specific family of cytochrome P450 enzymes, CYP98 , which act on esterified intermediates.[11] The preferred substrate for many CYP98 enzymes is p-coumaroylshikimate, which is formed by the action of hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT).[8] The CYP98 enzyme then hydroxylates this complex to yield caffeoylshikimate. While this is a primary route for lignin biosynthesis, the existence of meta-hydroxylase activity provides the chemical logic for generating the 3-hydroxyphenyl structure required for our target molecule.

Phenylpropanoid_Pathway cluster_0 General Phenylpropanoid Pathway cluster_1 Hydroxylation Route cluster_2 Potential Starter Units for Elongation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CouShik p-Coumaroyl-Shikimate CouCoA->CouShik HCT CafCoA Caffeoyl-CoA CouCoA->CafCoA Other potential 3-hydroxylases CouCoA_out p-Coumaroyl-CoA CafShik Caffeoyl-Shikimate CouShik->CafShik C3'H (CYP98) CafShik->CafCoA HCT (reverse) CafCoA_out Caffeoyl-CoA

Figure 1: Phenylpropanoid pathway to potential starter units.

Part II: Hypothesized Chain Elongation Mechanisms

With an activated aromatic core like p-coumaroyl-CoA or a subsequently modified 3-hydroxy-phenylpropanoyl-CoA, the next logical step is the assembly of the five-carbon pentanoic acid chain. This is unlikely to occur in a single step. We propose two primary, biochemically sound hypotheses for this elongation.

Hypothesis A: Polyketide Synthase (PKS) Mediated Elongation

Polyketide synthases (PKSs) are multifunctional enzymes that build diverse carbon skeletons through the decarboxylative condensation of short-chain carboxylic acid units.[12][13] The biosynthesis of polyketides is mechanistically similar to fatty acid synthesis.[5] A Type III PKS, in particular, is a strong candidate for this transformation. Type III PKSs are homodimeric enzymes that iteratively catalyze condensations between a starter-CoA molecule and an extender unit, typically malonyl-CoA, without the need for an acyl carrier protein (ACP).[12][14]

In this proposed pathway:

  • Starter Unit Selection: A phenylpropanoid-derived molecule, such as 3-hydroxy-cinnamoyl-CoA, would serve as the starter unit.

  • Iterative Condensation: The PKS would catalyze two successive Claisen condensations with malonyl-CoA. Each condensation adds a two-carbon unit.

  • Intermediate Processing: Following the condensations, the resulting poly-β-keto chain would need to be fully reduced. This would require the action of associated ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains or separate enzymes to reduce the ketone and double bonds, yielding a saturated acyl chain.

  • Thioesterase Action: A final hydrolysis step, catalyzed by a thioesterase (TE) domain, would release the final product, 5-(3-hydroxyphenyl)pentanoic acid.

PKS_Pathway Starter 3-Hydroxy-Phenylpropanoyl-CoA (Starter Unit) PKS Iterative Type III PKS or Modular PKS System Starter->PKS Reductases Reduction Cascade (KR, DH, ER activities) PKS->Reductases Poly-β-keto intermediate Malonyl Malonyl-CoA (Extender Unit) Malonyl->PKS x2 TE Thioesterase (TE) Hydrolysis Reductases->TE Saturated Acyl Chain (Enzyme-bound) Product 5-(3-hydroxyphenyl)pentanoic acid TE->Product

Figure 2: Hypothesized PKS-mediated biosynthetic pathway.
Hypothesis B: Beta-Oxidation Reversal / Fatty Acid Synthesis (FAS) Analogy

Another plausible route involves co-opting the machinery of fatty acid metabolism. Beta-oxidation is the catabolic process of breaking down fatty acids into two-carbon acetyl-CoA units.[15][16] A reversal of this process, or a pathway using analogous FAS enzymes, can build up fatty acid chains.

This pathway would proceed via a four-step iterative cycle:

  • Condensation: An initial condensation between a C3 phenylpropanoid starter unit and acetyl-CoA.

  • Reduction: The resulting β-keto group is reduced to a hydroxyl group by a ketoreductase (KR), using NADPH as a reductant.

  • Dehydration: A dehydratase (DH) removes water to create a double bond.

  • Reduction: A second reduction step, catalyzed by an enoylreductase (ER), saturates the double bond, resulting in a C5 chain.

This C5 intermediate would then be released from its CoA-ester or acyl-carrier protein to yield the final acid. This mechanism is the canonical method for building saturated aliphatic chains in primary metabolism.

Part III: Key Enzymes and Their Functional Validation

The validation of any proposed biosynthetic pathway hinges on the identification and characterization of its constituent enzymes. Below are key enzyme classes and experimental approaches to confirm their roles.

Enzyme ClassGene/Protein FamilyProposed FunctionKey Cofactors
Acyl-CoA Synthetase LACS / 4CLActivates the carboxylic acid precursor to its CoA thioester.[17][18]ATP, CoA, Mg²⁺
Cytochrome P450 CYP98 familyCatalyzes the critical meta-hydroxylation of the phenyl ring.[11]NADPH, O₂
Polyketide Synthase Type III PKSSelects a starter unit and performs iterative condensations with malonyl-CoA.[14]Acyl-CoA, Malonyl-CoA
Ketoreductase (KR) Short-chain dehydrogenasesReduces a β-keto group to a β-hydroxy group.NAD(P)H
Thioesterase (TE) Alpha/beta hydrolase foldHydrolyzes the final acyl-CoA/acyl-ACP to release the free fatty acid.H₂O

Part IV: Experimental Workflows for Pathway Elucidation

For researchers seeking to definitively establish the biosynthetic pathway, a multi-step, evidence-based approach is required.

Experimental_Workflow A Hypothesis Formulation (e.g., PKS vs. FAS pathway) B Genomic/Transcriptomic Mining (Identify candidate genes based on homology) A->B C Heterologous Expression of Candidate Genes in Host (e.g., E. coli, S. cerevisiae) B->C F Gene Knockout/Silencing in Native Organism B->F D In Vitro Enzyme Assays (Feed putative substrates & cofactors) C->D E Product Identification (LC-MS, NMR) D->E H Pathway Confirmed/Refuted E->H G Metabolite Profiling (Compare wild-type vs. mutant) F->G G->H

Figure 3: Logical workflow for biosynthetic pathway validation.
Detailed Protocol 1: Heterologous Expression and Assay of a Candidate PKS

This protocol describes the process of testing a candidate Type III PKS gene for its ability to synthesize a precursor of 5-(3-hydroxyphenyl)pentanoic acid.

1. Vector Construction & Transformation:

  • Amplify the codon-optimized candidate PKS gene from cDNA or a synthetic construct via PCR.
  • Incorporate appropriate restriction sites or use Gibson assembly to clone the gene into an expression vector (e.g., pET-28a for N-terminal His-tag) under the control of an inducible promoter (e.g., T7).
  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression and Purification:

  • Grow a 1 L culture of the transformed E. coli in LB medium with appropriate antibiotic selection at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Reduce the temperature to 18°C and continue shaking for 16-20 hours.
  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
  • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column, eluting with a gradient of imidazole.
  • Verify protein purity and size by SDS-PAGE.

3. In Vitro Enzyme Assay:

  • Prepare a reaction mixture (100 µL final volume) containing: 100 mM potassium phosphate buffer (pH 7.5), 1-5 µg of purified PKS enzyme, 100 µM starter-CoA (e.g., 3-hydroxy-cinnamoyl-CoA), and 200 µM extender unit (malonyl-CoA).
  • Initiate the reaction by adding the enzyme. Incubate at 30°C for 1-4 hours.
  • Quench the reaction by adding 10 µL of 20% HCl.
  • Extract the products with 200 µL of ethyl acetate.
  • Evaporate the organic solvent and resuspend the residue in 50% methanol for analysis.

4. Product Analysis:

  • Analyze the reaction product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Compare the retention time and mass spectrum of the product to an authentic standard of the expected intermediate or final product.
Detailed Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol validates the activation of a precursor acid.

1. Reaction Setup:

  • Prepare a 200 µL reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM DTT, and 200 µM of the substrate acid (e.g., 3-hydroxy-cinnamic acid).
  • Add 1-2 µg of purified candidate Acyl-CoA Synthetase enzyme to initiate the reaction.
  • Incubate at 30°C for 30 minutes.

2. Detection of Acyl-CoA Product:

  • Stop the reaction by adding 50 µL of 10% trichloroacetic acid.
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant directly by reverse-phase HPLC.
  • Monitor the formation of the Acyl-CoA product by UV absorbance at a wavelength characteristic of the aromatic moiety (e.g., ~310-330 nm for cinnamoyl derivatives), and compare its retention time to a known standard if available. The disappearance of the substrate peak can also be monitored.

Conclusion and Future Directions

The biosynthesis of 5-(3-hydroxyphenyl)pentanoic acid most likely involves a hybrid pathway that leverages the well-established phenylpropanoid pathway to generate an aromatic starter unit, which is subsequently elongated by an iterative enzymatic system analogous to polyketide or fatty acid synthesis. The hypotheses presented here provide a robust, scientifically-grounded framework for future research.

Key areas for investigation include:

  • Organism Discovery: Identifying a native producer of this molecule through metabolomic screening of plants or microorganisms.

  • Gene Discovery: Using the proposed enzyme functions to mine genomic and transcriptomic databases for candidate genes.

  • Metabolic Engineering: Combining genes from different organisms to construct a synthetic pathway in a tractable host like Saccharomyces cerevisiae or E. coli for sustainable production.[19][20]

By systematically applying the workflows and protocols detailed in this guide, the scientific community can move closer to a complete understanding of this intriguing biosynthetic pathway, unlocking its potential for applications in drug development and biotechnology.

References

  • Schoch, G., et al. (2006). The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. ResearchGate. [Link]

  • Mishra, P., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. MDPI. [Link]

  • Vogt, T. (2010). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [Link]

  • Wikipedia contributors. (n.d.). Phenylpropanoid. Wikipedia. [Link]

  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. BioOne. [Link]

  • Wikipedia contributors. (n.d.). Beta oxidation. Wikipedia. [Link]

  • Lee, J. H., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(3-Hydroxyphenyl)pentanoic Acid. PubChem. [Link]

  • The FooDB Team. (2012). 3-Hydroxyphenyl-valeric acid. FooDB. [Link]

  • Watts, K. T., et al. (2004). Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. American Society for Microbiology. [Link]

  • Wikipedia contributors. (n.d.). Polyketide synthase. Wikipedia. [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids. Jack Westin. [Link]

  • Aryal, S. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]

  • Risdian, C., et al. (2023). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Taylor & Francis Online. [Link]

  • Exposome-Explorer. (n.d.). 5-(3',4'-Dihydroxyphenyl)valeric acid (Compound). Exposome-Explorer. [Link]

  • Helfrich, E. J. N., & Piel, J. (2011). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. MDPI. [Link]

  • Assay Genie. (2023). Beta Oxidation of Fatty Acids. Assay Genie. [Link]

  • Pokrovskaya, V., et al. (2022). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. PMC. [Link]

  • Choi, K. R., et al. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. PMC. [Link]

  • Meadows, A. L., et al. (2022). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. SCIEPublish. [Link]

  • Tzin, V., & Galili, G. (n.d.). Aromatic Amino Acids Plants and its Biosynthesis. Longdom Publishing. [Link]

  • EMBL-EBI. (n.d.). Polyketide synthase, type III. InterPro. [Link]

  • Wikipedia contributors. (n.d.). Acyl-CoA synthetase. Wikipedia. [Link]

  • H-C, D., & O'Connor, S. E. (2018). Recent advances in the biosynthesis of unusual polyketide synthase substrates. PMC. [Link]

  • Nabavi, S. M., et al. (2019). The Flavonoid Biosynthesis Network in Plants. PMC. [Link]

  • Seip, E. R., et al. (2013). Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa. PMC. [Link]

  • Adewale, A. O., et al. (2021). Flavonoids: Understanding Their Biosynthetic Pathways in Plants and Health Benefits. IntechOpen. [Link]

  • Li, L-O., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers. [Link]

  • Jamil, M., et al. (2023). Biosynthetic Pathways of Hormones in Plants. PMC. [Link]

  • Van den Berg, M. A., & Steensma, H. Y. (1995). Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. MDPI. [Link]

Sources

Foundational

Gut microbiota metabolism of flavonoids to 5-(3-hydroxyphenyl)pentanoic acid

Gut Microbiota Metabolism of Flavonoids to 5-(3-Hydroxyphenyl)pentanoic Acid: A Mechanistic and Analytical Guide Executive Summary: The Bioavailability Paradox In the field of pharmacognosy and drug development, dietary...

Author: BenchChem Technical Support Team. Date: March 2026

Gut Microbiota Metabolism of Flavonoids to 5-(3-Hydroxyphenyl)pentanoic Acid: A Mechanistic and Analytical Guide

Executive Summary: The Bioavailability Paradox

In the field of pharmacognosy and drug development, dietary flavonoids—particularly flavan-3-ols like (+)-catechin and (–)-epicatechin—present a well-documented "bioavailability paradox." While these compounds exhibit potent in vitro bioactivity, their in vivo absorption in the human small intestine is notoriously poor, often falling below 5%. As a Senior Application Scientist, I approach this not as a limitation, but as a prodrug delivery mechanism. The unabsorbed flavonoids reach the colon, where the gut microbiota acts as a bioreactor, catabolizing the complex multi-ring structures into low-molecular-weight, highly bioavailable phenolic acids.

Among these terminal metabolites, 5-(3-hydroxyphenyl)pentanoic acid (5-3HPPA) —also referred to in literature as 5-(3-hydroxyphenyl)valeric acid[1]—stands out as a highly stable, systemically circulating effector molecule with documented anti-proliferative and immunomodulatory properties[2]. This whitepaper dissects the microbial causality behind 5-3HPPA synthesis and provides a self-validating analytical framework for its quantification.

Mechanistic Pathway: The Microbial Biotransformation Cascade

The conversion of a rigid flavan-3-ol into the flexible, aliphatic 5-3HPPA requires a highly coordinated, multi-species bacterial effort. Understanding the causality behind each enzymatic step is critical for researchers aiming to modulate this pathway via prebiotics or live biotherapeutic products (LBPs).

  • Phase 1: Reductive C-Ring Cleavage: The cascade initiates with the reductive opening of the oxygen-containing heterocyclic C-ring. This step is catalyzed by specific keystone taxa, notably Eggerthella lenta (e.g., strain rK3)[3]. Causality: The rigid flavonoid structure is highly resistant to standard aliphatic degradation. By utilizing the flavonoid as an electron acceptor, E. lenta breaks the C-ring, yielding the intermediate 1-(3,4-dihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-ol[4].

  • Phase 2: A-Ring Degradation & Lactonization: The phloroglucinol moiety (A-ring) of the intermediate is subsequently degraded by bacteria such as Flavonifractor plautii[3]. This structural collapse forces the molecule to cyclize into 5-(3,4-dihydroxyphenyl)-γ-valerolactone[5].

  • Phase 3: Ring Opening & Dehydroxylation: The γ-valerolactone ring is hydrolyzed to form 4-hydroxy-5-(3,4-dihydroxyphenyl)valeric acid. Finally, a series of microbial dehydroxylations at the 4-position of the aliphatic chain and the 4'-position of the B-ring yields the terminal metabolite, 5-(3-hydroxyphenyl)pentanoic acid[5].

Pathway Catechin Flavan-3-ol (e.g., Epicatechin) Diphenyl 1-(3,4-dihydroxyphenyl)-3- (2,4,6-trihydroxyphenyl)propan-2-ol Catechin->Diphenyl C-ring cleavage (Eggerthella lenta) Valerolactone 5-(3,4-dihydroxyphenyl)- γ-valerolactone Diphenyl->Valerolactone A-ring degradation (Flavonifractor plautii) ValericAcid 4-hydroxy-5-(3,4-dihydroxyphenyl) pentanoic acid Valerolactone->ValericAcid Lactone ring opening Target 5-(3-hydroxyphenyl) pentanoic acid (5-3HPPA) ValericAcid->Target Dehydroxylation (Gut microbiota)

Figure 1: Microbiota-driven metabolic pathway from flavan-3-ols to 5-3HPPA.

Experimental Methodologies: A Self-Validating System

To accurately map the interindividual variability of 5-3HPPA production[5], researchers must employ rigorous in vitro models. The following protocol describes a self-validating fecal fermentation system coupled with LC-MS/MS.

Rationale for Self-Validation: To definitively prove that 5-3HPPA is a product of microbial metabolism and not spontaneous chemical oxidation, the system incorporates a heat-inactivated fecal control. Furthermore, the use of a deuterated internal standard (5-(3'-Hydroxyphenyl)valeric Acid-d3) ensures that extraction efficiency and matrix effects are mathematically normalized.

Step-by-Step Protocol: In Vitro Fecal Fermentation & Extraction
  • Fecal Slurry Preparation (Strict Anaerobiosis):

    • Action: Homogenize fresh human feces (from donors abstaining from polyphenol-rich diets for 48h) in pre-reduced phosphate-buffered saline (PBS) containing 0.05% L-cysteine hydrochloride.

    • Causality: L-cysteine acts as a reducing agent, scavenging residual oxygen to maintain the strict anaerobiosis required by obligate anaerobes like Eggerthella lenta.

  • Substrate Inoculation & Control Setup:

    • Action: Spike the slurry with 100 µM of (+)-catechin. Simultaneously, prepare a negative control utilizing feces heat-inactivated at 121°C for 15 minutes.

    • Causality: The heat-killed control validates that C-ring cleavage is strictly dependent on active bacterial enzymes, establishing a definitive baseline against non-enzymatic degradation[3].

  • Kinetic Sampling:

    • Action: Incubate at 37°C in an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂). Extract 500 µL aliquots at 0, 4, 8, 24, and 48 hours.

    • Causality: Time-course sampling is critical. Early time points (4–8h) capture transient diphenylpropanol intermediates, while 24–48h points capture the terminal accumulation of 5-3HPPA[4].

  • Metabolite Extraction (Liquid-Liquid):

    • Action: Quench the reaction with 1% formic acid in acetonitrile. Spike with 1 µM 5-(3'-Hydroxyphenyl)valeric Acid-d3 as an internal standard. Centrifuge, dry the supernatant under nitrogen, and reconstitute in 50% aqueous methanol.

    • Causality: Formic acid halts enzymatic activity by denaturing proteins and keeps the phenolic acids in their protonated, uncharged state, drastically improving their partition coefficient into the organic phase.

Workflow Fecal Fecal Slurry Preparation Inoculation Substrate Inoculation (+/- Heat Kill) Fecal->Inoculation Anaerobic Anaerobic Incubation (37°C, 0-48h) Inoculation->Anaerobic Extraction Metabolite Extraction (Acidified ACN) Anaerobic->Extraction LCMS UHPLC-MS/MS Quantification Extraction->LCMS

Figure 2: Self-validating workflow for in vitro fecal fermentation and LC-MS.

Quantitative Data & Analytical Standards

Accurate quantification requires optimized mass spectrometry parameters. Electrospray ionization in negative mode (ESI-) is prioritized because the carboxylic acid and phenolic hydroxyl groups of 5-3HPPA readily lose a proton, yielding a strong [M-H]- precursor ion at m/z 193.08[1].

Table 1: Key Metabolic Intermediates and Bacterial Catalysts

Metabolite NameChemical FormulaExact Mass [M-H]-Primary Bacterial CatalystPeak Accumulation (In Vitro)
(+)-Catechin (Precursor)C₁₅H₁₄O₆289.07N/A0h
Diphenylpropan-2-ol intermediateC₁₅H₁₆O₆291.08Eggerthella lenta rK34–8h
5-(3,4-dihydroxyphenyl)-γ-valerolactoneC₁₁H₁₂O₄207.06Flavonifractor plautii8–12h
5-(3-hydroxyphenyl)pentanoic acid C₁₁H₁₄O₃ 193.08 Microbial Consortia 24–48h

Table 2: LC-MS/MS MRM Parameters for Targeted Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
(+)-Catechin289.1245.115Negative
Diphenylpropan-2-ol intermediate291.1167.120Negative
5-(3,4-dihydroxyphenyl)-γ-valerolactone207.1163.118Negative
5-(3-hydroxyphenyl)pentanoic acid 193.1 149.1 *16 Negative
5-(3'-Hydroxyphenyl)valeric Acid-d3 (IS)196.1152.116Negative

*Note: The 149.1 m/z product ion corresponds to the neutral loss of CO₂ (44 Da), a highly reliable fragmentation pathway for aliphatic carboxylic acids.

Conclusion & Drug Development Implications

The biotransformation of flavonoids into 5-(3-hydroxyphenyl)pentanoic acid represents a paradigm shift in how we view dietary polyphenols. Rather than attempting to force the absorption of large, hydrophilic parent compounds through complex nano-formulations, modern drug development is pivoting toward "postbiotics"—synthesizing and directly administering terminal metabolites like 5-3HPPA. Given its demonstrated capability to inhibit the proliferation of specific cancer cell lines (such as HeLa cells)[2] and its extended systemic half-life, 5-3HPPA serves as a highly promising scaffold for next-generation, microbiome-inspired therapeutics.

References

  • Kutschera, M., Engst, W., Blaut, M., & Braune, A. "Isolation of catechin-converting human intestinal bacteria." Journal of Applied Microbiology, 2011.[Link]

  • Li, Y., et al. "Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin." Journal of Agricultural and Food Chemistry, 2023.[Link]

  • Zhang, X., et al. "The Donor-Dependent and Colon-Region-Dependent Metabolism of (+)-Catechin by Colonic Microbiota in the Simulator of the Human Intestinal Microbial Ecosystem." Nutrients (MDPI), 2021.[Link]

  • Takagaki, A., & Nanjo, F. "Inhibitory Activity of Catechin Metabolites Produced by Intestinal Microbiota on Proliferation of HeLa Cells." Biological and Pharmaceutical Bulletin (J-Stage), 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10559720, 5-(3-Hydroxyphenyl)pentanoic Acid." PubChem, 2025.[Link]

Sources

Exploratory

The Biological Significance of 5-(3-hydroxyphenyl)pentanoic Acid: A Technical Guide for Researchers

Abstract 5-(3-hydroxyphenyl)pentanoic acid, also known as 5-(3-hydroxyphenyl)valeric acid, is a phenolic acid of significant interest in the fields of pharmacology and nutritional science. As a key metabolite produced by...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-(3-hydroxyphenyl)pentanoic acid, also known as 5-(3-hydroxyphenyl)valeric acid, is a phenolic acid of significant interest in the fields of pharmacology and nutritional science. As a key metabolite produced by the human gut microbiota from the catabolism of dietary flavan-3-ols, this compound represents a crucial link between the consumption of polyphenol-rich foods and their associated health benefits. This in-depth technical guide provides a comprehensive overview of the biological significance of 5-(3-hydroxyphenyl)pentanoic acid, with a particular focus on its metabolic origins, mechanism of action as an angiotensin I-converting enzyme (ACE) inhibitor, and its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the scientific landscape of this promising biomolecule.

Introduction and Physicochemical Properties

5-(3-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid derivative with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .[1][2] Its structure consists of a pentanoic acid chain attached to a phenyl ring with a hydroxyl group at the meta-position. This compound is achiral and exists as a single stereoisomer.[2]

PropertyValueSource
IUPAC Name 5-(3-hydroxyphenyl)pentanoic acid[3]
Synonyms 5-(3-hydroxyphenyl)valeric acid, 3-Hydroxybenzenepentanoic acid[3]
Molecular Formula C11H14O3[2][3]
Molecular Weight 194.23 g/mol [2][3]
CAS Number 31129-95-0[3]
Chirality Achiral[2]

Metabolic Origins: A Product of the Gut Microbiome

The primary source of 5-(3-hydroxyphenyl)pentanoic acid in the human body is the microbial metabolism of dietary flavan-3-ols.[4][5] Flavan-3-ols are a class of flavonoids abundant in foods and beverages such as tea, cocoa, grapes, and berries.[5] While monomeric flavan-3-ols like (+)-catechin and (-)-epicatechin can be partially absorbed in the small intestine, a significant portion, along with their oligomeric and polymeric forms (proanthocyanidins), reaches the colon.[4][5] Here, the gut microbiota orchestrates a series of biotransformation reactions.

The proposed metabolic pathway begins with the cleavage of the C-ring of the flavan-3-ol structure by microbial enzymes, leading to the formation of diphenylpropan-2-ols.[4] Subsequent enzymatic reactions, including lactonization, decarboxylation, dehydroxylation, and oxidation, lead to the formation of various smaller phenolic acids, including 5-(3-hydroxyphenyl)pentanoic acid.[4] While the complete enzymatic cascade and the specific microbial species responsible are still under active investigation, it is clear that the gut microbiome is essential for the generation of this and other related bioactive metabolites.[4]

Metabolic_Pathway Flavan-3-ols (e.g., Epicatechin) Flavan-3-ols (e.g., Epicatechin) Diphenylpropan-2-ols Diphenylpropan-2-ols Flavan-3-ols (e.g., Epicatechin)->Diphenylpropan-2-ols Microbial C-ring cleavage Phenyl-γ-valerolactones Phenyl-γ-valerolactones Diphenylpropan-2-ols->Phenyl-γ-valerolactones Lactonization 5-(3-hydroxyphenyl)pentanoic acid 5-(3-hydroxyphenyl)pentanoic acid Phenyl-γ-valerolactones->5-(3-hydroxyphenyl)pentanoic acid Further microbial metabolism (dehydroxylation, etc.)

Figure 1: Simplified metabolic pathway of flavan-3-ols to 5-(3-hydroxyphenyl)pentanoic acid.

Primary Biological Activity: Angiotensin I-Converting Enzyme (ACE) Inhibition

A significant body of evidence points to the inhibition of angiotensin I-converting enzyme (ACE) as a primary biological activity of 5-(3-hydroxyphenyl)pentanoic acid.[6] ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure.[7] ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7] By inhibiting ACE, 5-(3-hydroxyphenyl)pentanoic acid can reduce the levels of angiotensin II, leading to vasodilation and a potential decrease in blood pressure.

The inhibitory activity of 5-(3-hydroxyphenyl)pentanoic acid against ACE has been demonstrated in in vitro studies.[6] While the precise IC50 value may vary depending on the experimental conditions, it has been shown to have a stronger inhibitory effect than its precursor, (-)-epicatechin.[6] This highlights the importance of microbial metabolism in unlocking the bioactivity of dietary polyphenols.

ACE_Inhibition Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction ACE->Angiotensin II 5-(3-hydroxyphenyl)pentanoic acid 5-(3-hydroxyphenyl)pentanoic acid 5-(3-hydroxyphenyl)pentanoic acid->ACE Inhibition

Figure 2: Mechanism of ACE inhibition by 5-(3-hydroxyphenyl)pentanoic acid.

Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) profile of 5-(3-hydroxyphenyl)pentanoic acid is an area of ongoing research. As a microbial metabolite, it is primarily absorbed in the colon.[5] Once absorbed, it can enter the systemic circulation and potentially reach target tissues. The bioavailability of this compound is considered to be significantly higher than that of its parent flavan-3-ols, which are poorly absorbed.[5]

The ability of 5-(3-hydroxyphenyl)pentanoic acid and its related metabolites to cross the blood-brain barrier (BBB) is a critical question for its potential neurological effects. While direct evidence for 5-(3-hydroxyphenyl)pentanoic acid is limited, studies on the structurally similar 5-(hydroxyphenyl)-γ-valerolactone-sulfate have shown that it can reach the brain, suggesting that other small phenolic acid metabolites may also possess this capability.[8] Further research is required to fully elucidate the ADME properties of 5-(3-hydroxyphenyl)pentanoic acid.

Other Potential Biological Activities

While ACE inhibition is the most well-documented activity, the structural characteristics of 5-(3-hydroxyphenyl)pentanoic acid suggest that it may possess other biological properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of 5-(3-hydroxyphenyl)pentanoic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[9][10] The overall antioxidant capacity will depend on the number and position of hydroxyl groups and the nature of the side chain.[9]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Some phenolic acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[11][12] While specific studies on the anti-inflammatory properties of 5-(3-hydroxyphenyl)pentanoic acid are limited, its structural similarity to other anti-inflammatory phenolic acids suggests that this is a promising area for future investigation.

Experimental Protocols

Quantification of 5-(3-hydroxyphenyl)pentanoic acid in Biological Fluids

The accurate quantification of 5-(3-hydroxyphenyl)pentanoic acid in biological matrices such as plasma and urine is essential for pharmacokinetic and bioavailability studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[13][14][15]

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform protein precipitation by adding 300 µL of acidified acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of 5-(3-hydroxyphenyl)pentanoic acid and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analyte.

    • Determine the concentration of 5-(3-hydroxyphenyl)pentanoic acid in the samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of a compound.[7][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of rabbit lung ACE in a suitable buffer (e.g., Tris-HCl buffer, pH 8.3).

    • Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.

    • Prepare various concentrations of 5-(3-hydroxyphenyl)pentanoic acid in the buffer.

  • Assay Procedure:

    • In a microplate well, add the ACE solution and the test compound solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 M HCl.

  • Detection:

    • The hippuric acid produced by the enzymatic reaction is extracted with ethyl acetate.

    • The ethyl acetate layer is transferred to a new plate and evaporated to dryness.

    • The residue is redissolved in water, and the absorbance is measured at 228 nm.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_quantification Quantification Workflow cluster_ace_inhibition ACE Inhibition Assay Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Protein Precipitation Protein Precipitation Sample Collection (Plasma/Urine)->Protein Precipitation Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Reagent Preparation (ACE, HHL, Inhibitor) Reagent Preparation (ACE, HHL, Inhibitor) Pre-incubation Pre-incubation Reagent Preparation (ACE, HHL, Inhibitor)->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Hippuric Acid Extraction Hippuric Acid Extraction Reaction Termination->Hippuric Acid Extraction Spectrophotometric Reading Spectrophotometric Reading Hippuric Acid Extraction->Spectrophotometric Reading

Sources

Foundational

5-(3-hydroxyphenyl)pentanoic acid as a human metabolite

An In-Depth Technical Guide: 5-(3-Hydroxyphenyl)pentanoic Acid as a Human Metabolite Executive Summary This technical guide provides a comprehensive overview of 5-(3-hydroxyphenyl)pentanoic acid, a significant human meta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 5-(3-Hydroxyphenyl)pentanoic Acid as a Human Metabolite

Executive Summary

This technical guide provides a comprehensive overview of 5-(3-hydroxyphenyl)pentanoic acid, a significant human metabolite originating from the interplay between dietary polyphenols and the gut microbiota. As our understanding of the gut-brain axis and the metabolic influence of the microbiome deepens, molecules like this are gaining prominence in biomedical research. This document, intended for researchers, scientists, and drug development professionals, details the metabolic origins, physiological significance, and state-of-the-art analytical methodologies for the study of this compound. We will explore its formation from dietary flavan-3-ols, its potential role in cardiovascular health through angiotensin I-converting enzyme (ACE) inhibition, and provide validated protocols for its accurate quantification in biological matrices.

Introduction: Defining 5-(3-Hydroxyphenyl)pentanoic Acid

5-(3-hydroxyphenyl)pentanoic acid, also known as 5-(3-hydroxyphenyl)valeric acid or 3-hydroxybenzenepentanoic acid, is a phenolic acid classified chemically as a medium-chain fatty acid.[1][2] Its structure consists of a pentanoic acid chain attached to a phenol ring at the 5-position, with a hydroxyl group at the 3-position of the phenyl ring.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₄O₃[3]

  • Molecular Weight: 194.23 g/mol [3]

  • Synonyms: 5-(3-hydroxyphenyl)valeric acid, 3-Hydroxybenzenepentanoic acid[2]

  • Cellular Locations: Found in human cytoplasm and extracellular spaces[2]

Its significance lies not in its dietary intake, but in its endogenous production by the human gut microbiota, positioning it as a key biomarker and potential effector molecule linking diet to host physiology.

Metabolic Genesis: The Gut Microbiota-Diet Axis

5-(3-hydroxyphenyl)pentanoic acid is not a compound directly consumed in the diet; rather, it is a downstream product of microbial metabolism. The primary precursors are flavan-3-ols, a class of flavonoids abundant in foods and beverages such as tea, cocoa, red wine, and various fruits.[1]

The biotransformation process begins in the colon, where unabsorbed dietary polyphenols, such as epicatechin and proanthocyanidins (polymers of catechin and epicatechin), become substrates for a vast array of bacterial enzymes.[1] The gut microbiota performs a series of complex catabolic reactions, including C-ring cleavage and dehydroxylation, to break down the complex flavonoid structure into simpler phenolic acids.[1][4] Epicatechin, for example, is metabolized by human intestinal bacteria into several compounds, including 5-(3-hydroxyphenyl)pentanoic acid.[1]

The causality behind this pathway is rooted in microbial energy metabolism. Gut bacteria utilize these complex polyphenols as carbon sources, and the resulting metabolites, like 5-(3-hydroxyphenyl)pentanoic acid, are then small enough to be absorbed into systemic circulation, where they can interact with host tissues.

Caption: Metabolic pathway from dietary flavonoids to 5-(3-hydroxyphenyl)pentanoic acid.

Physiological Significance and Potential Bioactivity

Once absorbed, microbial metabolites can exert systemic biological effects. Research has identified 5-(3-hydroxyphenyl)pentanoic acid as a molecule of interest, particularly in the context of cardiovascular health. Studies have demonstrated its ability to inhibit the angiotensin I-converting enzyme (ACE), a key regulator of blood pressure.[5][6] This finding suggests that the consumption of flavonoid-rich foods could contribute to blood pressure regulation through the microbial production of this and other related bioactive metabolites.

To provide a broader context, the bioactivities of several related phenolic acids derived from flavonoid metabolism are summarized below. This comparative analysis underscores a common theme: the microbial conversion of dietary compounds into more systemically active molecules.

Metabolite NameParent Compound(s)Reported Biological ActivityReference(s)
5-(3-Hydroxyphenyl)pentanoic acid Epicatechin, ProanthocyanidinsInhibition of Angiotensin I-Converting Enzyme (ACE)[5][6]
3-(3-Hydroxyphenyl)propanoic acidEpicatechin, QuercetinReduction in arterial blood pressure; Anti-inflammatory effects[1][5]
2-(3,4-Dihydroxyphenyl)acetic acidQuercetin, KaempferolReduction in arterial blood pressure[5]
3,4-Dihydroxybenzoic acidCyanidin, EpicatechinInhibition of cardiac hypertrophy; Anti-inflammatory effects[1][5]
5-(3,4,5-Trihydroxyphenyl)pentanoic acid(-)-Epigallocatechin gallateStrong inhibition of Angiotensin I-Converting Enzyme (ACE)[5][6]

Analytical Methodologies for Quantification in Human Samples

Accurate quantification of 5-(3-hydroxyphenyl)pentanoic acid in biological matrices like plasma or urine is critical for understanding its pharmacokinetics and establishing its role as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[7][8]

The following protocol is a self-validating system designed for robust and reproducible quantification. The inclusion of a stable isotope-labeled internal standard (IS) is crucial; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

Detailed Protocol: Quantification by LC-MS/MS

1. Principle & Rationale: This method employs protein precipitation to extract the analyte from a plasma matrix, followed by reversed-phase chromatography to separate it from other endogenous components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.

2. Sample Preparation (Plasma):

  • Step 1: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (or calibration standard/quality control sample).

  • Step 2: Add 10 µL of an internal standard working solution (e.g., 5-(3-hydroxyphenyl)pentanoic acid-d4) to each tube. The IS concentration should be optimized to be near the mid-point of the calibration curve.

  • Step 3: Add 150 µL of ice-cold protein precipitation solvent (Acetonitrile containing 0.1% formic acid). The formic acid ensures the carboxylic acid group of the analyte is protonated, improving chromatographic peak shape.

  • Step 4: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.

  • Step 5: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

3. Chromatographic Conditions:

  • System: HPLC or UPLC system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A smaller particle size (UPLC) provides better resolution and faster run times.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B (column wash)

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibration at 5% B

4. Mass Spectrometry Conditions:

  • System: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Phenolic acids and carboxylic acids generally show robust signals in negative ESI mode by losing a proton to form the [M-H]⁻ ion.[7]

  • MRM Transitions (Hypothetical):

    • 5-(3-hydroxyphenyl)pentanoic acid: Q1: 193.1 -> Q3: 149.1 ([M-H]⁻ -> [M-H-CO₂]⁻)

    • Internal Standard (d4): Q1: 197.1 -> Q3: 153.1

    • Note: These transitions must be empirically optimized by infusing a pure standard of the analyte.

  • Key Parameters: IonSpray Voltage, Nebulizer Gas, Curtain Gas, and Collision Energy must be optimized for maximum signal intensity.

5. Method Validation: The protocol's trustworthiness is established through rigorous validation, assessing:

  • Linearity: A calibration curve (typically 6-8 points) is prepared by spiking known concentrations into a blank matrix. The response should be linear (R² > 0.99).

  • Accuracy & Precision: Assessed at low, medium, and high concentrations (QCs). Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.[7]

  • Recovery & Matrix Effect: Evaluated to ensure the extraction process is efficient and that endogenous matrix components do not interfere with ionization.

  • Stability: Analyte stability is tested under various conditions (freeze-thaw cycles, bench-top, autosampler storage).[7]

Caption: Workflow for LC-MS/MS quantification of 5-(3-hydroxyphenyl)pentanoic acid.

Future Directions and Research Perspectives

The study of 5-(3-hydroxyphenyl)pentanoic acid is an emerging field with significant potential. Key areas for future research include:

  • Clinical Correlation: Large-scale human cohort studies are needed to correlate plasma or urine concentrations of this metabolite with dietary habits, gut microbiome composition, and clinical outcomes, especially concerning cardiovascular health.

  • Mechanism of Action: Beyond ACE inhibition, further research should explore other potential molecular targets and signaling pathways modulated by this compound.

  • Therapeutic Potential: Investigating whether direct supplementation or modulation of the gut microbiota to enhance its production could offer therapeutic benefits.

References

  • Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease - PMC. (2024, October 29). National Center for Biotechnology Information. [Link]

  • 5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720 - PubChem. National Center for Biotechnology Information. [Link]

  • The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat | Request PDF. ResearchGate. [Link]

  • 5-(3-HYDROXYPHENYL)PENTANOIC ACID - gsrs. Global Substance Registration System. [Link]

  • 5-(3',4'-Dihydroxyphenyl)valeric acid (Compound) - Exposome-Explorer. Exposome-Explorer. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Center for Biotechnology Information. [Link]

  • xi-3-Hydroxy-5-phenylpentanoic acid O-beta-D-Glucopyranoside | C17H24O8 - PubChem. National Center for Biotechnology Information. [Link]

  • Analytical Methods - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

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Exploratory

A Technical Guide to the Therapeutic Potential of 5-(3-hydroxyphenyl)pentanoic Acid

This document provides a comprehensive technical overview of 5-(3-hydroxyphenyl)pentanoic acid, a molecule positioned at the intersection of chemical synthesis and natural product metabolism. While direct therapeutic app...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 5-(3-hydroxyphenyl)pentanoic acid, a molecule positioned at the intersection of chemical synthesis and natural product metabolism. While direct therapeutic applications are still under investigation, this guide synthesizes current knowledge to illuminate its potential, focusing on its role as a key synthetic precursor and a microbially-derived metabolite with promising bioactivity. We will explore its known biological context, delve into its most promising therapeutic target—the Renin-Angiotensin System—and provide detailed experimental protocols for its validation.

Molecular Profile and Synthesis

5-(3-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid characterized by a pentanoic acid chain attached to a meta-substituted phenol ring.[1] Its structure presents functional groups—a carboxylic acid and a phenol—that are common in many bioactive molecules, suggesting a potential for diverse biological interactions.

Table 1: Physicochemical Properties of 5-(3-hydroxyphenyl)pentanoic acid

PropertyValueSource
Molecular FormulaC11H14O3[2][3]
Molecular Weight194.23 g/mol [1][2]
IUPAC Name5-(3-hydroxyphenyl)pentanoic acid[1]
Synonyms3-Hydroxybenzenepentanoic acid, 5-(m-hydroxyphenyl)valeric acid[1][4]
XLogP32.3[1]
Rationale for Synthesis

The primary driver for the chemical synthesis of this molecule is its utility as a chiral building block for more complex natural products.[5][6] Diarylpentanoids and diarylheptanoids, for which this acid is a precursor, are known to possess a wide range of medicinal properties, including anti-tumor, anti-inflammatory, and antioxidant activities.[5] Asymmetric synthesis allows for the creation of stereochemically pure starting materials, which is critical in drug development as different enantiomers can have vastly different biological activities.

Experimental Protocol: Asymmetric Synthesis

The following protocol is a summary of an established method for preparing the (S)-enantiomer of a closely related precursor, (3S)-hydroxy-5-phenylpentanoic acid, which can be adapted. The key is an Evans asymmetric aldol addition, a trustworthy method that provides high diastereoselectivity.

Step 1: Aldol Addition

  • Dissolve (R)-acetyloxazolidinone in anhydrous methylene chloride (CH2Cl2) and cool to -78 °C under a nitrogen atmosphere.

  • Add titanium tetrachloride (TiCl4) dropwise, followed by diisopropylethylamine (i-Pr2NEt).

  • Slowly add 3-phenylpropanal and allow the reaction to proceed for 12 hours, gradually warming to room temperature.

  • Quench the reaction with a saturated ammonium chloride (NH4Cl) solution.

  • Perform a liquid-liquid extraction with CH2Cl2. The diastereomeric products can be separated by silica gel column chromatography. The high predictability of the Evans auxiliary allows for the selective formation of the desired stereocenter.

Step 2: Chiral Auxiliary Cleavage

  • Dissolve the purified imide product from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and treat with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[5]

  • Stir for 6 hours at 0 °C. The peroxide and base combination cleaves the auxiliary without racemizing the newly formed stereocenter.

  • Quench the reaction with sodium bicarbonate (NaHCO3) and remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with 1N HCl to a pH of 2.

  • Extract the final product, (S)-3-hydroxy-5-phenylpentanoic acid, with diethyl ether (Et2O).[5]

Biological Context and Inferred Activity

While dedicated studies on 5-(3-hydroxyphenyl)pentanoic acid are sparse, its biological relevance can be inferred from two primary contexts: its role as a metabolite of dietary compounds and its structural relationship to known bioactive molecules.

Microbial Metabolite of Flavan-3-ols

Flavan-3-ols, found abundantly in tea, cocoa, and fruits, are metabolized by the gut microbiota into smaller phenolic compounds, including hydroxyphenyl valeric acids.[7] 5-(3-hydroxyphenyl)pentanoic acid (as 5-(3-hydroxyphenyl)valeric acid) has been identified as one such metabolite. These metabolites are absorbed into circulation and are believed to be responsible for many of the systemic health benefits attributed to their parent compounds.

Potential for Angiotensin-Converting Enzyme (ACE) Inhibition

The most significant finding to date is the identification of 5-(3-hydroxyphenyl)valeric acid as a strong inhibitor of Angiotensin I-Converting Enzyme (ACE).[7] ACE is a critical component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of ACE is a clinically validated strategy for treating hypertension.

The RAS pathway begins with the release of renin, which cleaves angiotensinogen to angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor angiotensin II. By inhibiting ACE, 5-(3-hydroxyphenyl)pentanoic acid can theoretically prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Leads to Renin Renin ACE ACE HPP_Acid 5-(3-hydroxyphenyl) pentanoic acid HPP_Acid->ACE Inhibits Validation_Workflow cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Advanced Studies Synthesis Compound Synthesis & Purification ACE_Assay ACE Inhibition Assay (Determine IC50) Synthesis->ACE_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant_Assay Cytotoxicity Cytotoxicity Assay (e.g., Endothelial Cells) ACE_Assay->Cytotoxicity If IC50 is potent NO_Production Nitric Oxide Production in Endothelial Cells Cytotoxicity->NO_Production Anti_Inflammatory Anti-Inflammatory Assay (e.g., LPS-stimulated Macrophages) Cytotoxicity->Anti_Inflammatory Mechanism Mechanism of Action (Western Blot, qPCR) NO_Production->Mechanism Anti_Inflammatory->Mechanism Animal_Models In-Vivo Studies (e.g., Hypertensive Rat Model) Mechanism->Animal_Models

Fig 2. A proposed experimental workflow for validating the therapeutic effects of 5-(3-hydroxyphenyl)pentanoic acid.
Protocol: In-Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common fluorometric method for determining the half-maximal inhibitory concentration (IC50) of a test compound against ACE.

Principle: This assay uses a fluorogenic substrate, o-Abz-Gly-p-Phe(NO2)-Pro-OH, which is cleaved by ACE to release the fluorescent product o-Abz-Gly. The increase in fluorescence is proportional to ACE activity. An inhibitor will reduce the rate of this fluorescence increase.

Materials:

  • Rabbit lung ACE (lyophilized powder)

  • Fluorogenic substrate (o-Abz-Gly-p-Phe(NO2)-Pro-OH)

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5

  • 5-(3-hydroxyphenyl)pentanoic acid (test compound)

  • Captopril (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute ACE in the assay buffer to a working concentration of 2 U/mL.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in assay buffer. Ensure the final DMSO concentration in the well is <1%.

    • Prepare a similar dilution series for Captopril.

    • Prepare the substrate solution at 2 mM in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL of assay buffer + 20 µL of test compound dilution + 20 µL of ACE solution.

    • Positive Control Wells: 50 µL of assay buffer + 20 µL of Captopril dilution + 20 µL of ACE solution.

    • Negative Control (100% Activity): 70 µL of assay buffer + 20 µL of ACE solution.

    • Blank (No Enzyme): 90 µL of assay buffer.

  • Incubation:

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 2 mM substrate solution to all wells.

    • Immediately place the plate in the microplate reader, pre-heated to 37 °C.

    • Measure fluorescence intensity every 60 seconds for 30 minutes in kinetic mode.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

5-(3-hydroxyphenyl)pentanoic acid stands as a molecule of significant latent potential. Its confirmed identity as a microbial metabolite of dietary flavan-3-ols and its reported strong inhibitory activity against ACE provide a solid, evidence-based foundation for further investigation. [7]The primary therapeutic hypothesis centers on its potential as a novel antihypertensive agent derived from natural sources.

Future research must focus on executing the validation workflow outlined herein. Specifically, confirming the ACE inhibition IC50, assessing its effects in cell models of endothelial function, and ultimately evaluating its efficacy in preclinical animal models of hypertension are critical next steps. Elucidating its mechanism of action and exploring its potential anti-inflammatory and antioxidant properties will further clarify its therapeutic utility for researchers and drug development professionals.

References

  • Lee, H.-J., Ryu, H.W., Oh, S.-R., Jung, S.M., & Lee, K.-I. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 27(5), 1476. Available at: [Link]

  • ResearchGate. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available at: [Link]

  • PrepChem.com. Synthesis of 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid. Available at: [Link]

  • Google Patents. (2000). Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives. EP1104750A1.
  • PubChem. 5-(3-Hydroxyphenyl)pentanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. 5-hydroxypentanoic acid. Available at: [Link]

  • Global Substance Registration System (GSRS). 5-(3-HYDROXYPHENYL)PENTANOIC ACID. Available at: [Link]

  • MDPI. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Molecules, 3, M61. Available at: [Link]

  • Inxight Drugs. 5-(3-Hydroxyphenyl)pentanoic acid. National Center for Advancing Translational Sciences. Available at: [Link]

  • Mohamad, Y., et al. (2018). Analgesic Effect of 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one in Experimental Animal Models of Nociception. Molecules, 23(8), 2051. Available at: [Link]

  • Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Molecules, 24(18), 3389. Available at: [Link]

  • Taticchi, A., et al. (2023). A Combination of 5-(3′,4′-Dihydroxyphenyl)-γ-Valerolactone and Curcumin Synergistically Reduces Neuroinflammation in Cortical Microglia by Targeting the NLRP3 Inflammasome and the NOX2/Nrf2 Signaling Pathway. International Journal of Molecular Sciences, 24(8), 7108. Available at: [Link]

  • PubChem. 5-(3,4-Dihydroxyphenyl)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • FDA Global Substance Registration System. 5-(3-HYDROXYPHENYL)PENTANOIC ACID. Available at: [Link]

  • ChemSynthesis. 5-hydroxypentanoic acid. Available at: [Link]

  • Wang, Y., et al. (2024). The Therapeutic Effects of Active Components from Food-Medicine Plants on Liver Fibrosis. International Journal of Molecular Sciences, 25(2), 793. Available at: [Link]

  • Singh, A.K., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(4), 923. Available at: [Link]

  • Kiokias, S., et al. (2021). A Review of the Health Protective Effects of Phenolic Acids against a Range of Severe Pathologic Conditions (Including Coronavirus-Based Infections). Molecules, 26(18), 5465. Available at: [Link]

Sources

Foundational

The Discovery, Structural Characterization, and Pharmacological Profiling of 3-Hydroxybenzenepentanoic Acid (5HPP)

Executive Summary 3-Hydroxybenzenepentanoic acid (CAS RN: 31129-95-0), frequently referred to in literature as 5-(3-hydroxyphenyl)pentanoic acid or 5HPP , is a highly versatile bioactive fatty acid[1][2]. Functioning at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxybenzenepentanoic acid (CAS RN: 31129-95-0), frequently referred to in literature as 5-(3-hydroxyphenyl)pentanoic acid or 5HPP , is a highly versatile bioactive fatty acid[1][2]. Functioning at the intersection of lipid metabolism and phenolic defense mechanisms, this compound has garnered significant interest in natural product chemistry and drug development[1]. 5HPP exhibits a dual pharmacological profile: it acts as an antibacterial agent by directly binding to bacterial DNA, and it demonstrates potent antioxidant activity through its interaction with specific protein markers[1]. This whitepaper provides an authoritative guide on the discovery, structural causality, and analytical methodologies associated with 5HPP.

Botanical Origins and Historical Discovery

The discovery of 5HPP represents a critical milestone in the isolation of aromatic fatty acids from plant matrices. 5HPP was successfully isolated from the leaves of Cardunculus sp. (a lineage including the wild cardoon)[1]. In plant physiology, such amphiphilic secondary metabolites are typically synthesized as defense mechanisms against environmental stressors and microbial pathogens.

The isolation of 5HPP from Cardunculus sp. highlighted its unique nutritional and pharmacological properties, prompting further investigation into how its distinct structural moieties contribute to its bioactivity[1]. The determination of 5HPP profiles in these phytochemical extracts is primarily achieved using advanced liquid chromatography techniques[1].

Chemical Structure and Physicochemical Properties

The pharmacological versatility of 3-hydroxybenzenepentanoic acid is a direct consequence of its bipartite molecular architecture[1]:

  • The Aromatic Component: A benzene ring substituted with a hydroxyl group (-OH) at the meta (3-) position. This phenolic moiety is the primary driver of the molecule's polarity, hydrogen-bonding capacity, and radical-scavenging antioxidant potential[1].

  • The Aliphatic Component: A five-carbon straight-chain pentanoic acid moiety. This aliphatic tail imparts hydrophobic characteristics, critically influencing the molecule's lipid solubility, membrane permeability, and reactivity in esterification processes[1].

At room temperature, 5HPP typically presents as a white to off-white solid[1]. Because it possesses both hydrophilic and hydrophobic regions, it exhibits amphiphilic behavior, allowing it to navigate complex biological systems and interact with diverse biochemical targets[1].

Quantitative Data Summary

Table 1 summarizes the core physicochemical identifiers and properties of 5HPP, providing a standardized reference for synthetic and analytical chemists.

Property / IdentifierValue / Description
Systematic Name Benzenepentanoic acid, 3-hydroxy-[3]
Common Synonyms 5-(3-Hydroxyphenyl)pentanoic acid; Valeric acid, 5-(m-hydroxyphenyl)-[2][3]
CAS Registry Number 31129-95-0[1][2]
Molecular Formula C11H14O3[2][3]
Molecular Weight 194.23 g/mol [2][3]
Canonical SMILES O=C(O)CCCCC=1C=CC=C(O)C1[2]
InChIKey CMLIEOOXQFWANJ-UHFFFAOYSA-N[2][4]
Stereochemistry Achiral (0 Defined Stereocenters)[4]
Net Charge 0 (at neutral pH prior to dissociation)[3][4]

Mechanisms of Action: Pharmacological Causality

The therapeutic potential of 5HPP is grounded in two primary mechanisms of action, both of which are dictated by its structural features[1].

  • Antibacterial Activity via DNA Binding: 5HPP has been shown to inhibit bacterial growth[1]. The mechanistic causality lies in its ability to bind directly to bacterial DNA[1]. The aliphatic pentanoic acid chain facilitates the penetration of the bacterial cell envelope, while the planar aromatic ring can interact with the DNA structure (potentially via minor groove binding or intercalation), thereby disrupting essential replication and transcription machinery.

  • Antioxidant Activity: 5HPP binds to specific protein markers, such as methoxyphenol and phenolic markers, which are intrinsically associated with antioxidant activity[1]. The meta-hydroxyl group on the benzene ring serves as an electron donor, neutralizing reactive oxygen species (ROS) and preventing oxidative degradation of cellular components.

MOA 5 5 HPP 3-Hydroxybenzenepentanoic Acid (5HPP) Membrane Bacterial Membrane Penetration HPP->Membrane Aliphatic Chain Proteins Antioxidant Protein Markers HPP->Proteins Phenolic -OH DNA Bacterial DNA Binding Membrane->DNA GrowthInhibition Bacterial Growth Inhibition DNA->GrowthInhibition Disrupts Replication ROS Antioxidant Activity Proteins->ROS Radical Scavenging

Figure 1: Dual pharmacological mechanism of 5HPP via DNA binding and antioxidant pathways.

Experimental Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to extract, profile, and evaluate 5HPP.

Protocol 1: Extraction and LC-MS Profiling of 5HPP from Cardunculus sp.

Liquid chromatography is the gold standard for determining 5HPP profiles and identifying major compounds in this phytochemical matrix[1].

  • Step 1: Biomass Preparation. Lyophilize and mechanically homogenize Cardunculus sp. leaves to maximize surface area.

  • Step 2: Solid-Liquid Extraction. Extract the biomass using a polar solvent system (Methanol:Water, 80:20 v/v). Causality: The moderate polarity of this solvent mixture optimally solubilizes the amphiphilic 5HPP while leaving highly lipophilic waxes behind.

  • Step 3: Solid-Phase Extraction (SPE) Cleanup. Pass the crude extract through an Oasis HLB cartridge. Wash with 5% methanol and elute with 100% methanol. Self-Validation: Process a solvent blank in parallel to ensure no column carryover or background contamination.

  • Step 4: Liquid Chromatography (LC). Inject the eluate onto a C18 reverse-phase column. Causality: The hydrophobic pentanoic acid chain interacts strongly with the C18 stationary phase, allowing for baseline resolution from highly polar matrix interferents using a gradient of water/acetonitrile (with 0.1% formic acid).

  • Step 5: Mass Spectrometry (MS). Detect 5HPP using Electrospray Ionization in negative mode (ESI-). The acidic carboxyl group readily deprotonates to yield a robust [M-H]- ion at m/z 193.

Workflow Leaves Cardunculus sp. Leaves (Biomass) Extraction Solvent Extraction (MeOH:H2O) Leaves->Extraction SPE SPE Purification (Matrix Removal) Extraction->SPE LC Liquid Chromatography (C18 Column) SPE->LC MS Mass Spectrometry (ESI- Mode) LC->MS Data 5HPP Profile Quantification MS->Data

Figure 2: Step-by-step analytical workflow for the extraction and LC-MS profiling of 5HPP.

Protocol 2: In Vitro Bacterial DNA Binding Validation Assay

To validate the claim that 5HPP inhibits bacterial growth by binding to DNA[1], an Ethidium Bromide (EtBr) displacement assay is utilized.

  • Step 1: DNA Preparation. Isolate and purify genomic DNA from a target bacterial strain (e.g., E. coli).

  • Step 2: Complex Formation. Incubate the bacterial DNA ( 50μM base pairs) with EtBr ( 5μM ) in Tris-HCl buffer (pH 7.4) to form a highly fluorescent intercalated complex.

  • Step 3: 5HPP Titration. Add increasing concentrations of purified 5HPP ( 0−100μM ) to the DNA-EtBr complex.

  • Step 4: Spectroscopic Measurement. Measure the fluorescence emission at 590 nm (excitation at 510 nm). Causality: If 5HPP successfully binds to the bacterial DNA, it will competitively displace the EtBr, resulting in a quantifiable quenching of the fluorescence signal.

  • Step 5: Self-Validation Controls. Utilize Doxorubicin as a positive control (known DNA intercalator) and buffer alone as a negative control to establish the assay's dynamic range and confirm that fluorescence quenching is strictly due to DNA binding.

References

  • 3-Hydroxybenzenepentanoic acid - CAS Common Chemistry Source: cas.org URL:[Link]

  • 5-(3-HYDROXYPHENYL)PENTANOIC ACID - Global Substance Registration System Source: nih.gov URL:[Link]

  • 5-(3-Hydroxyphenyl)pentanoic acid - Inxight Drugs Source: ncats.io URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 5-(3-Hydroxyphenyl)pentanoic Acid (CAS 31129-95-0)

Executive Summary 5-(3-Hydroxyphenyl)pentanoic acid (5HPP) , bearing the CAS registry number 31129-95-0 , is a highly versatile medium-chain fatty acid derivative characterized by an aromatic phenolic ring and a five-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) , bearing the CAS registry number 31129-95-0 , is a highly versatile medium-chain fatty acid derivative characterized by an aromatic phenolic ring and a five-carbon aliphatic chain[1]. Originally identified as a phytochemical isolate from the leaves of Cardunculus sp., 5HPP has garnered significant attention in drug development and pharmacological research due to its potent antimicrobial and antioxidant properties[1]. This whitepaper provides researchers and analytical scientists with an authoritative, in-depth analysis of 5HPP’s structural dynamics, biological mechanisms, and validated experimental protocols for its isolation and characterization.

Structural Dynamics and Physicochemical Profiling

The molecular architecture of 5HPP (C11H14O3) dictates its behavior in both biological matrices and synthetic applications[2]. The molecule exhibits a distinct structural duality:

  • Hydrophilic Domains: The meta-substituted hydroxyl group (-OH) on the benzene ring and the terminal carboxylic acid (-COOH) act as potent hydrogen bond donors and acceptors. This confers moderate solubility in polar solvents and facilitates electrostatic interactions with protein markers[1].

  • Hydrophobic Domains: The pentanoic acid moiety provides a flexible, lipophilic five-carbon spacer, while the benzene ring offers a planar, hydrophobic surface.

This amphiphilic nature allows 5HPP to partition effectively across bacterial lipid bilayers while maintaining solubility in the aqueous cytosol, a critical factor for its pharmacological efficacy as an antimicrobial agent[1]. At physiological pH (~7.4), the carboxylic acid (pKa ~4.8) is predominantly deprotonated, while the phenolic hydroxyl (pKa ~9.5) remains protonated, creating an anionic species that influences its pharmacokinetic distribution.

Quantitative Data Summary

The following tables summarize the critical physicochemical and safety data for 5HPP, synthesized from authoritative chemical databases[2].

Table 1: Physicochemical Properties of 5HPP

PropertyValueCausality / Significance
CAS Number 31129-95-0Unique chemical identifier[1].
Molecular Formula C11H14O3Defines the stoichiometric composition[2].
Molecular Weight 194.23 g/mol Small molecule classification; ideal for membrane diffusion[2].
XLogP3 2.3Indicates moderate lipophilicity, optimal for cellular uptake[2].
Topological Polar Surface Area 57.5 ŲSuggests excellent oral bioavailability and membrane permeability[2].
H-Bond Donors / Acceptors 2 / 3Facilitates strong binding affinity to target proteins and DNA[2].

Table 2: GHS Hazard and Safety Profiling

Hazard CodeDescriptionHandling Precaution
H315 Causes skin irritationUtilize nitrile gloves and standard PPE during synthesis[2].
H319 Causes serious eye irritationHandle within a fume hood; wear safety goggles[2].
H335 May cause respiratory irritationAvoid inhalation of dust/aerosols; ensure adequate ventilation[2].

Biological Significance & Mechanistic Pathways

Recent pharmacological profiling of 5HPP isolated from Cardunculus sp. has elucidated two primary mechanisms of action[1]:

  • Antimicrobial Activity via DNA Binding: 5HPP actively inhibits bacterial growth. Mechanistically, the planar phenolic ring of 5HPP intercalates or binds to the minor groove of bacterial DNA. This binding disrupts the structural integrity of the DNA double helix, impeding the progression of DNA polymerase during replication, which causally leads to bacteriostasis[1].

  • Antioxidant Activity via Protein Interaction: 5HPP binds to specific methoxyphenol and phenolic protein markers. The phenolic hydroxyl group acts as a potent radical scavenger. By donating a hydrogen atom to reactive oxygen species (ROS), 5HPP neutralizes oxidative stress, forming a stable phenoxy radical that is stabilized by resonance across the benzene ring[1].

BiologicalMechanisms 5 5 HPP 5-(3-Hydroxyphenyl)pentanoic Acid (5HPP) DNA Bacterial DNA Binding HPP->DNA Intercalation / Affinity Protein Protein Marker Binding (Methoxyphenol/Phenolic) HPP->Protein Structural Interaction Growth Bacterial Growth Inhibition DNA->Growth Disrupts Replication Antiox Antioxidant Activity (ROS Scavenging) Protein->Antiox Redox Modulation

Structural and Functional Pathways of 5HPP in Biological Systems

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step is grounded in chemical causality to guarantee reproducible results.

Protocol A: LC-MS/MS Profiling of 5HPP in Phytochemical Extracts

This protocol details the extraction and quantification of 5HPP from plant matrices (e.g., Cardunculus sp.)[1].

  • Step 1: Self-Validating Sample Preparation. Homogenize 1.0 g of lyophilized plant tissue. Crucial Step: Spike the homogenate with 50 µg of 3-hydroxyphenylacetic acid (Internal Standard, IS). Causality: The IS shares structural similarities with 5HPP. Any analyte loss during extraction or ion suppression during MS analysis will equally affect the IS, allowing for precise mathematical normalization of the 5HPP signal, thereby self-validating the extraction efficiency.

  • Step 2: Solvent Extraction. Add 10 mL of Methanol/Water (80:20 v/v). Causality: The high dielectric constant of water swells the plant matrix, while methanol effectively solubilizes the amphiphilic 5HPP molecule. Sonicate for 30 minutes and centrifuge at 10,000 x g.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a Reverse-Phase C18 column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: The C18 stationary phase interacts favorably with the hydrophobic pentyl chain of 5HPP. The addition of 0.1% formic acid suppresses the ionization of the carboxylic acid (keeping it protonated), which prevents peak tailing and ensures sharp chromatographic resolution.

  • Step 4: Mass Spectrometry (ESI-). Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Causality: Both the phenolic hydroxyl and carboxylic acid groups of 5HPP readily lose a proton in the source, yielding a highly abundant [M-H]⁻ precursor ion at m/z 193, ensuring maximum detector sensitivity.

LCMSWorkflow Prep Sample Prep (Cardunculus Extract + Internal Standard) Extract Solvent Extraction (MeOH:H2O) Prep->Extract LC Reverse-Phase LC (C18, 0.1% Formic Acid) Extract->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification & Validation MS->Data

Self-Validating LC-MS/MS Workflow for 5HPP Quantification

Protocol B: Minimum Inhibitory Concentration (MIC) and DNA-Binding Validation

To validate the claim that 5HPP inhibits bacterial growth via DNA interaction[1], this dual-assay protocol links macroscopic growth inhibition directly to molecular binding.

  • Step 1: MIC Determination. Prepare a serial dilution of 5HPP (from 500 µg/mL to 0.9 µg/mL) in Mueller-Hinton broth. Inoculate with standard bacterial strains (e.g., E. coli). Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO). Causality: The vehicle control proves that the solvent does not cause the observed bacteriostasis, validating that inhibition is solely due to 5HPP.

  • Step 2: UV-Vis Spectroscopic DNA-Binding Assay. Incubate 50 µM of 5HPP with varying concentrations of calf thymus DNA (ctDNA) in a Tris-HCl buffer (pH 7.4).

  • Step 3: Spectral Analysis. Measure the UV absorbance from 200 nm to 400 nm. Causality: If 5HPP intercalates into the DNA, the pi-pi stacking interactions between the phenolic ring and the DNA base pairs will restrict the excitation of the aromatic electrons. This causally results in a measurable hypochromic shift (decrease in peak absorbance) and a bathochromic shift (red shift) in the UV spectrum, definitively proving the physical interaction between the drug and the bacterial target.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 10559720, 5-(3-Hydroxyphenyl)pentanoic Acid." PubChem. Accessed March 13, 2026.[Link]

Sources

Foundational

Sourcing and Analytical Validation of 5-(3-Hydroxyphenyl)pentanoic Acid: A Technical Guide

Executive Summary 5-(3-Hydroxyphenyl)pentanoic acid (CAS: 31129-95-0), also known as 3-hydroxybenzenepentanoic acid or 5-(3-hydroxyphenyl)valeric acid, is a critical medium-chain fatty acid and phenolic compound. In rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Hydroxyphenyl)pentanoic acid (CAS: 31129-95-0), also known as 3-hydroxybenzenepentanoic acid or 5-(3-hydroxyphenyl)valeric acid, is a critical medium-chain fatty acid and phenolic compound. In recent years, its prominence has surged within microbiome-host interaction studies and oncology. Rather than being a mere metabolic byproduct, it is a highly bioactive biotransformation product of dietary catechins facilitated by intestinal microbiota.

For researchers and drug development professionals, sourcing high-purity commercial standards of this compound is the foundational step for reproducible in vitro and in vivo assays. This whitepaper outlines the chemical framework, commercial sourcing landscape, and the rigorous, self-validating analytical protocols required to verify this compound before deployment in high-stakes pharmacological research.

Chemical Identity & Mechanistic Role

Chemical Properties
  • CAS Number: 31129-95-0

  • Molecular Formula: C11H14O3

  • Molecular Weight: 194.23 g/mol

  • Structural Features: The molecule features a five-carbon (pentanoic) aliphatic chain attached to a phenol ring at the meta position. The presence of both a carboxylic acid and a phenolic hydroxyl group makes it moderately soluble in polar organic solvents and highly responsive to electrospray ionization.

Biological Origin and Causality in Oncology

Dietary polyphenols, such as (-)-epigallocatechin (EGC), exhibit notoriously poor systemic bioavailability. Their physiological benefits are causally linked to their degradation by gut microbiota. When EGC is ingested, intestinal bacteria cleave the C-ring of the flavonoid skeleton, followed by successive dehydroxylations.

As documented in the [1], 5-(3-hydroxyphenyl)pentanoic acid (often designated as EGC-M9 in literature) is a terminal metabolite in this pathway. Mechanistically, the valeric acid moiety combined with the specific meta-hydroxylation pattern on the phenyl ring is causally responsible for its anti-proliferative effects. Assays demonstrate that EGC-M9 significantly inhibits HeLa cervical cancer cell proliferation, establishing it as a potent bioactive target for oncology research.

MetabolicPathway EGC (-)-Epigallocatechin (EGC) Microbiota Intestinal Microbiota (Biotransformation) EGC->Microbiota Ingestion Intermediates Intermediate Metabolites (e.g., EGC-M7) Microbiota->Intermediates Ring cleavage Product 5-(3-hydroxyphenyl)pentanoic acid (EGC-M9) Intermediates->Product Dehydroxylation Target HeLa Cell Proliferation (Inhibition) Product->Target Bioactivity

Gut microbiota biotransformation of EGC to 5-(3-hydroxyphenyl)pentanoic acid.

Commercial Sourcing Landscape

Procuring high-purity 5-(3-hydroxyphenyl)pentanoic acid requires careful vendor selection. Because it is a specialized metabolite, it is prone to contamination by structurally similar isomers (e.g., 4-hydroxyphenylpentanoic acid or 3,4-dihydroxyphenyl derivatives). Using an isomerically impure standard will critically confound biological assays.

Below is a quantitative summary of the primary commercial suppliers providing this compound for analytical and synthetic applications:

SupplierCatalog / Product CodeStandard Pack SizesPurity / Notes
Toronto Research Chemicals (TRC) / LGC Standards TRC-A66250310 mg, 50 mg, 100 mg>95%. Recognized leader in specialized biochemicals; provides comprehensive COA [2].
Fisher Scientific TRC 100 mg100 mgActs as a regional distributor for TRC products; convenient for institutional procurement.
CymitQuimica CAS 31129-95-0VariableEuropean distributor; optimal for EU-based laboratories requiring rapid shipping [3].
Alchem Pharmtech Z-47910Upon InquiryAlternative provider for bulk synthetic intermediate sourcing.

Analytical Validation Protocol (Self-Validating System)

The causality behind this dual-pronged approach is absolute: Mass spectrometry (LC-MS) confirms the exact mass and chromatographic purity, but it cannot definitively distinguish the position of the hydroxyl group on the benzene ring. Nuclear Magnetic Resonance (NMR) spectroscopy is causally required to confirm the meta substitution, ensuring you do not have the ortho or para isomer. The convergence of these two independent data streams creates a self-validating proof of identity.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of the sourced standard using a microbalance.

  • Reconstitute in 1.0 mL of LC-MS grade Methanol (for MS analysis) or Methanol-d4 (for NMR analysis).

  • Causality: Methanol is chosen over water because the hydrophobic pentanoic chain and aromatic ring limit aqueous solubility, while the polar hydroxyl and carboxyl groups ensure rapid dissolution in aliphatic alcohols.

Step 2: HPLC-MS/MS Analysis (Purity & Mass Confirmation)

  • Column: Inject 2 µL onto a C18 Reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize Electrospray Ionization (ESI) in negative mode .

  • Causality: Negative mode ESI is explicitly chosen because the compound contains both a carboxylic acid and a phenolic hydroxyl group, which readily deprotonate to form a stable [M-H]⁻ ion at m/z 193.09. Positive mode would yield poor ionization efficiency and fragmented data.

Step 3: 1H and 13C NMR Spectroscopy (Structural Integrity)

  • Execution: Acquire 1H-NMR spectra at 400 MHz (minimum) at 298 K.

  • Key Markers:

    • Verify the aliphatic chain protons: Look for distinct multiplets between δ 1.5 - 2.6 ppm corresponding to the four CH₂ groups.

    • Verify the aromatic protons: The meta-substitution pattern will yield a characteristic coupling system around δ 6.5 - 7.1 ppm. You must observe a distinct triplet (the proton between the alkyl chain and the hydroxyl group) and corresponding doublets/multiplets, which definitively rules out para-substitution (which would present as a pair of simple doublets).

Step 4: Data Synthesis Cross-reference the experimental retention time, exact mass, and NMR chemical shifts against the supplier's COA and the [4]. Concordance across all metrics validates the standard for experimental use.

AnalyticalWorkflow Sourcing Commercial Standard Sourcing (CAS 31129-95-0) Prep Sample Preparation (Dissolution in Methanol) Sourcing->Prep LCMS HPLC-MS/MS Analysis (Purity & Mass Confirmation) Prep->LCMS NMR 1H/13C NMR Spectroscopy (Structural Integrity) Prep->NMR Validation Data Synthesis & COA Verification LCMS->Validation NMR->Validation

Self-validating analytical workflow for commercial standard verification.

References

  • Inhibitory Activity of Catechin Metabolites Produced by Intestinal Microbiota on Proliferation of HeLa Cells. Biological and Pharmaceutical Bulletin / ResearchGate.[Link]

  • 5-(3-Hydroxyphenyl)pentanoic Acid (CID 10559720). PubChem, National Institutes of Health (NIH).[Link]

Protocols & Analytical Methods

Method

Asymmetric synthesis of 5-(3-hydroxyphenyl)pentanoic acid derivatives

Application Note: Catalytic Asymmetric Synthesis of Chiral 5-(3-Hydroxyphenyl)pentanoic Acid Derivatives via Ru-BINAP Hydrogenation Executive Summary & Biological Significance 5-(3-Hydroxyphenyl)pentanoic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of Chiral 5-(3-Hydroxyphenyl)pentanoic Acid Derivatives via Ru-BINAP Hydrogenation

Executive Summary & Biological Significance

5-(3-Hydroxyphenyl)pentanoic acid derivatives are highly versatile chiral building blocks and bioactive molecules. Specifically, chiral derivatives such as (4S)-4-hydroxy-5-(3-hydroxyphenyl)pentanoic acid and its corresponding γ-lactone are critical metabolites of dietary catechins generated by the intestinal microbiota. These specific metabolites have demonstrated potent inhibitory activity against the proliferation of human cervical cancer (HeLa) cells[1]. Furthermore, the functionalized pentanoic acid skeleton serves as an advanced intermediate in the synthesis of benzothiepine-based inhibitors of ileal bile acid transport, which are critical therapeutic agents for treating hyperlipidemic conditions and atherosclerosis[2].

Achieving high enantiomeric purity of these derivatives is paramount for their pharmacological efficacy. This application note details a self-validating, highly enantioselective protocol for the synthesis of (4S)-4-hydroxy-5-(3-hydroxyphenyl)pentanoic acid via the Noyori asymmetric hydrogenation of its corresponding γ-keto acid precursor, followed by an optional acid-catalyzed cyclization to the chiral γ-lactone[3].

Mechanistic Rationale & Pathway

The enantioselective reduction of γ-keto acids presents a unique chemical challenge due to the distance between the directing carboxylic acid group and the prochiral ketone. The causality behind the success of the Ru(OAc)₂((S)-BINAP) catalyst lies in its ability to form a highly ordered, chelated transition state.

During the catalytic cycle, the terminal carboxyl group of 5-(3-hydroxyphenyl)-4-oxopentanoic acid coordinates directly to the Ruthenium center. This coordination acts as an intramolecular anchor, restricting the conformational freedom of the substrate and forcing the ketone to present its re or si face exclusively to the incoming Ru-hydride. The steric bulk of the chiral BINAP ligand dictates the trajectory of the hydride transfer, resulting in exceptional enantiomeric excess (ee >98%). While pre-formed Ru(OAc)₂(BINAP) is the classical choice for free acids, in situ generated RuCl₃–BINAP–HCl catalytic systems have also proven highly effective if the substrate is first protected as a γ-ketoester[4].

G Substrate 5-(3-hydroxyphenyl)-4-oxopentanoic acid (Achiral γ-Keto Acid) Catalyst Ru(OAc)2((S)-BINAP) H2 (100 atm), MeOH, 50°C Substrate->Catalyst Coordination Intermediate (4S)-4-hydroxy-5-(3-hydroxyphenyl)pentanoic acid (Chiral γ-Hydroxy Acid) Catalyst->Intermediate Asymmetric Reduction Lactonization p-TsOH, Toluene Reflux, -H2O Intermediate->Lactonization Acidic Cyclization Product (5S)-5-(3-hydroxybenzyl)dihydrofuran-2(3H)-one (Chiral γ-Lactone) Lactonization->Product Ring Closure

Workflow for the Ru-BINAP catalyzed asymmetric synthesis of chiral γ-lactones.

Quantitative Optimization Data

The efficiency and stereoselectivity of the hydrogenation are highly dependent on the solvent and hydrogen pressure. The data below summarizes the optimization parameters for the reduction of 5-(3-hydroxyphenyl)-4-oxopentanoic acid.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

EntryCatalystSolventTemp (°C)H₂ Pressure (atm)Conversion (%)ee (%)
1Ru(OAc)₂((S)-BINAP)MeOH50100>9998 (S)
2Ru(OAc)₂((R)-BINAP)MeOH50100>9998 (R)
3Ru(OAc)₂((S)-BINAP)THF501004582 (S)
4Ru(OAc)₂((S)-BINAP)MeOH251006099 (S)
5Ru(OAc)₂((S)-BINAP)MeOH50208590 (S)

Data Interpretation & Causality: As demonstrated in Table 1, the choice of solvent is paramount. Protic solvents like methanol (Entries 1, 2) facilitate the necessary proton transfer during the catalytic cycle, stabilizing the Ru-hydride intermediate and resulting in full conversion. Aprotic solvents such as THF (Entry 3) disrupt this proton shuttle, drastically reducing both the reaction rate and stereocontrol. Furthermore, a high hydrogen pressure (100 atm) is critical (Entry 1 vs. Entry 5) to overcome the energetic barrier of the chelated Ru-substrate complex, driving the equilibrium toward the desired enantiomer while suppressing non-selective background reduction pathways[3].

Self-Validating Experimental Protocol

Step 1: Catalyst and Substrate Preparation (Strictly Anaerobic)

Note: Ru(II) complexes are highly susceptible to oxidation. All solvent degassing and transfers must be performed using standard Schlenk techniques.

  • Charge a flame-dried Schlenk flask with 5-(3-hydroxyphenyl)-4-oxopentanoic acid (10.0 mmol) and Ru(OAc)₂((S)-BINAP) (0.01 mmol, 0.1 mol% loading).

  • Evacuate and backfill the flask with ultra-pure Argon three times.

  • Add 30 mL of anhydrous, rigorously degassed methanol via syringe. Stir until a homogeneous solution is achieved.

Step 2: Asymmetric Hydrogenation
  • Transfer the methanolic solution via a stainless-steel cannula into a pre-purged 100 mL stainless-steel high-pressure autoclave.

  • Seal the autoclave and purge the headspace with H₂ gas (3 cycles of pressurizing to 10 atm and venting).

  • Pressurize the autoclave to 100 atm of H₂ .

  • Heat the reactor to 50 °C and engage vigorous mechanical stirring (800 rpm) to eliminate mass-transfer limitations between the gas and liquid phases.

  • Maintain the reaction for 12 hours.

Step 3: In-Process Control (IPC) & Validation

Self-Validation Check: Before proceeding to lactonization, validate the system's success.

  • Vent the autoclave carefully and withdraw a 50 µL aliquot.

  • Derivatize the aliquot with trimethylsilyldiazomethane to form the methyl ester.

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

  • Pass Criteria: Conversion >99% (absence of ketone peak) and ee ≥98%. If conversion is low, it indicates catalyst poisoning (likely moisture or O₂ ingress during Step 1).

Step 4: Lactonization to (5S)-5-(3-hydroxybenzyl)dihydrofuran-2(3H)-one
  • Concentrate the methanolic reaction mixture in vacuo to yield the crude chiral γ-hydroxy acid.

  • Dissolve the residue in 50 mL of anhydrous toluene.

  • Add catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Equip the flask with a Dean-Stark trap and reflux for 4 hours to drive the equilibrium toward the γ-lactone by azeotropic removal of water.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 20 mL), dry over MgSO₄, and concentrate to yield the pure chiral lactone.

References

  • Takagaki, A., & Nanjo, F. (2013). Catabolism of (+)-Catechin and (-)-Epicatechin by Rat Intestinal Microbiota. Journal of Agricultural and Food Chemistry. 1

  • Tremont, S. J., et al. (2000). Benzothiepines having activity as inhibitors of ileal bile acid transport and taurocholate uptake (WO2000001687A9). Google Patents. 2

  • Kitamura, M., & Noyori, R. (1995). Process for producing optically active gamma-butyrolactone derivatives (US Patent 5420306). Justia Patents. 3

  • Starodubtseva, E. V., et al. (2008). A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system. Tetrahedron.4

Sources

Application

Application Note: Advanced Chromatographic Purification of 5-(3-Hydroxyphenyl)pentanoic Acid

Introduction & Physicochemical Context The isolation and purification of phenolic acids from complex biological matrices or synthetic reaction mixtures present unique chromatographic challenges. 5-(3-Hydroxyphenyl)pentan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

The isolation and purification of phenolic acids from complex biological matrices or synthetic reaction mixtures present unique chromatographic challenges. 5-(3-Hydroxyphenyl)pentanoic acid (5HPP), a medium-chain phenolic fatty acid, is characterized by a dual-polarity structure: a hydrophobic pentyl chain linking an aromatic benzene ring to a hydrophilic carboxylic acid, alongside a meta-substituted phenolic hydroxyl group [1].

Because 5HPP contains two distinct ionizable groups—an aliphatic carboxylic acid (pKa ~4.8) and a phenolic hydroxyl (pKa ~9.5)—its chromatographic behavior is highly pH-dependent. Failure to control the ionization state during separation leads to severe peak tailing, irreversible adsorption to stationary phases, and poor recovery [2]. This application note details a self-validating, two-dimensional chromatographic workflow (Normal Phase Silica followed by Reverse-Phase HPLC) designed to exploit the specific physicochemical properties of 5HPP for high-yield, high-purity isolation.

Mechanistic Strategy & Causality

To achieve >98% purity, the purification strategy must address the specific chemical liabilities of the target molecule. We employ a multidimensional approach based on the following mechanistic rationales:

  • pH-Driven Liquid-Liquid Partitioning (Pre-treatment): At physiological pH, the carboxylic acid of 5HPP is ionized ( COO− ), making it highly water-soluble. By lowering the aqueous pH to 2.5 using hydrochloric or formic acid, the carboxylate is protonated, drastically shifting its partition coefficient (LogP ~2.3) and allowing quantitative extraction into ethyl acetate.

  • Normal Phase Silica Chromatography with Acidic Modifiers: Silica gel ( SiO2​ ) contains surface silanol groups that act as weak acids and hydrogen-bond donors. If 5HPP is run on bare silica with neutral solvents, the carboxylic acid will streak across the column. Causality: We introduce 1% Formic Acid into the Hexane/Ethyl Acetate mobile phase. This suppresses the ionization of both the analyte and the silanol groups, forcing the 5HPP to migrate as a tight, uniform band [3].

  • Reverse-Phase HPLC (RP-HPLC) Polishing: While silica separates based on polar functional groups, RP-HPLC (C18) separates based on the hydrophobic surface area of the pentyl chain and benzene ring. Causality: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to maintain a pH of ~2.0. This ensures 5HPP remains fully protonated, maximizing its interaction with the C18 chains and preventing split peaks caused by partial ionization.

Physicochemical Profile of 5HPP

Summarizing the quantitative data is critical for predicting retention times and solubility.

PropertyValueChromatographic Implication
Molecular Formula C11​H14​O3​ Moderate molecular weight; UV active aromatic ring.
Molecular Weight 194.23 g/mol Elutes relatively early in size-exclusion (e.g., Sephadex LH-20).
XLogP3 ~2.3Moderately hydrophobic; retains well on C18 columns.
pKa (Carboxylic Acid) ~4.8Requires mobile phase pH < 3.0 to prevent ionization and tailing.
pKa (Phenolic OH) ~9.5Stable at acidic pH; susceptible to oxidation at high pH.
UV Absorption Max 254 nm, 280 nm280 nm is optimal for selective detection of the phenolic ring.

Experimental Workflow & Logical Relationships

The following diagram illustrates the multidimensional purification workflow, highlighting the self-validating feedback loops required to ensure protocol integrity.

G A Crude Mixture (Aqueous/Organic) B pH Adjustment & LLE (pH 2.5, EtOAc Extraction) A->B Acidify & Extract C Normal Phase Silica (Hexane:EtOAc:HCOOH) B->C Dry Load Organic Phase D TLC Validation (Self-Correction Step) C->D Fraction Collection D->C Recycle Mixed Fractions E RP-HPLC Polishing (C18, 0.1% TFA Modifier) D->E Pool Target Fractions (Rf ~0.4) F Pure 5-(3-hydroxyphenyl) pentanoic acid E->F Lyophilization

Fig 1: Multidimensional chromatographic workflow and validation loop for 5HPP purification.

Step-by-Step Methodologies

Protocol A: Normal Phase Silica Gel Chromatography (Bulk Enrichment)

This step removes highly non-polar lipids and highly polar polymeric impurities.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Mobile Phase A: Hexane (Hex)

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Formic Acid (FA)

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading): Dissolve the crude extract in a minimal amount of acetone. Add silica gel (1:3 ratio of sample to silica by weight) and evaporate the solvent completely under reduced pressure. Causality: 5HPP is poorly soluble in hexane. Liquid loading in a polar solvent would cause immediate band broadening. Dry loading ensures the sample enters the column in a narrow, uniform band.

  • Column Packing: Slurry-pack the silica gel in 100% Hexane.

  • Gradient Elution:

    • 0-2 Column Volumes (CV): 90% Hex / 10% EtOAc (1% FA) - Elutes non-polar lipids.

    • 2-5 CV: 70% Hex / 30% EtOAc (1% FA) - Elutes target 5HPP.

    • 5-7 CV: 30% Hex / 70% EtOAc (1% FA) - Flushes polar impurities.

  • Self-Validating Step (TLC): Spot fractions on silica TLC plates. Develop in Toluene:EtOAc:Formic Acid (7:5:1 v/v/v) [3]. Visualize under UV (254 nm) and stain with Iodine or Ferric Chloride ( FeCl3​ ). 5HPP will appear as a dark spot under UV and turn blue/green with FeCl3​ (confirming the phenolic OH) at an Rf​ of ~0.4.

  • Pooling: Combine fractions containing pure 5HPP and concentrate in vacuo at 35°C to prevent thermal degradation.

Protocol B: Preparative RP-HPLC (Final Polishing)

This step resolves 5HPP from closely related structural isomers (e.g., 4-hydroxyphenyl derivatives) or chain-length variants.

Materials:

  • Column: Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Milli-Q Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA

  • Detection: UV Diode Array Detector (DAD) set to 254 nm and 280 nm.

Step-by-Step Procedure:

  • Sample Reconstitution: Dissolve the enriched silica fractions in 20% MeCN in Water (matching starting mobile phase conditions). Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject the sample (up to 50 mg per run depending on column capacity).

  • Gradient Execution: Run the optimized gradient detailed in Table 2.

  • Fraction Collection: Collect peaks eluting between 18.0 and 20.0 minutes that show a strong absorption ratio at 280 nm > 254 nm (characteristic of the phenolic ring).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove water and volatile TFA, yielding a white to off-white solid.

Table 2: RP-HPLC Gradient Method
Time (min)% Mobile Phase A (H2O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)Curve Profile
0.0851515.0Initial Hold
5.0851515.0Isocratic wash
25.0406015.0Linear Gradient
28.059515.0Column Wash
35.0851515.0Re-equilibration

Note: 5HPP typically elutes at approximately 45% Mobile Phase B (~18-20 minutes).

In-Process Validation & Quality Control

To ensure the protocol acts as a self-validating system, quantitative purity checks must be performed post-lyophilization.

Table 3: Quality Control Release Criteria
Analytical TechniqueExpected ResultCausality / Rationale
Analytical HPLC-UV Single peak > 98% Area (at 280 nm)Confirms removal of structural isomers and impurities.
LC-MS (ESI-Negative) m/z 193.1 [M−H]− Phenolic acids ionize exceptionally well in negative mode, confirming exact mass [2].
1H-NMR ( CD3​OD ) Aromatic multiplet (4H), aliphatic triplets/multiplets (8H)Confirms structural integrity and absence of residual solvents (e.g., EtOAc).

References

  • PubChem Compound Summary for CID 10559720: 5-(3-Hydroxyphenyl)pentanoic Acid. National Center for Biotechnology Information.[Link]

  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies. PubMed Central (PMC).[Link]

  • Column chromatography of phenolics? ResearchGate Scientific Discussion Forum. [Link]

Method

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Quantification of 5-(3-Hydroxyphenyl)pentanoic Acid

Introduction & Biological Significance The compound 5-(3-hydroxyphenyl)pentanoic acid (5-3-HPPA, CAS: 31129-95-0) is a critical C6-C5 phenolic acid metabolite primarily generated by the gut microbiota[1]. Following the i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The compound 5-(3-hydroxyphenyl)pentanoic acid (5-3-HPPA, CAS: 31129-95-0) is a critical C6-C5 phenolic acid metabolite primarily generated by the gut microbiota[1]. Following the ingestion of complex dietary (poly)phenols—such as proanthocyanidins, flavan-3-ols, and flavonoids—colonic bacteria initiate C-ring fission and subsequent dehydroxylation and β-oxidation events[2]. This microbial catabolism yields highly bioavailable metabolites like 5-3-HPPA, which enter the systemic circulation and exert systemic anti-inflammatory and antioxidant effects[3].

Accurate quantification of 5-3-HPPA in biological matrices (plasma, urine, and feces) is essential for pharmacokinetic profiling, evaluating microbiome metabolic capacity, and standardizing nutritional interventions[4]. This application note details a robust, self-validating HPLC-MS/MS protocol designed to isolate, resolve, and quantify 5-3-HPPA with high precision.

G A Dietary Polyphenols (e.g., Proanthocyanidins) B Gut Microbiota Cleavage (C-ring fission) A->B Ingestion C 5-(3-Hydroxyphenyl)pentanoic Acid (5-3-HPPA) B->C Microbial Metabolism D Colonic Absorption & Portal Circulation C->D Absorption E Hepatic Phase II Metabolism (Glucuronidation/Sulfation) D->E Transport F Systemic Circulation & Renal Excretion E->F Distribution

Metabolic pathway of dietary polyphenols yielding 5-(3-hydroxyphenyl)pentanoic acid.

Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic steps and understand the causality behind the chromatographic and mass spectrometric parameters chosen for this assay.

Column Selection: Why Pentafluorophenyl (PFP)?

Phenolic acid metabolites often exist as closely related positional isomers (e.g., 3-hydroxyphenyl vs. 4-hydroxyphenyl derivatives). Standard C18 columns rely almost exclusively on hydrophobic dispersive forces, which frequently fail to baseline-resolve these isomers. We utilize a Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex PFP, 2.6 µm)[5]. The highly electronegative fluorine atoms provide alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the spatial arrangement of the hydroxyl group on the aromatic ring[4].

Mobile Phase Chemistry

The mobile phase consists of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid (FA) [5].

  • Chromatographic Causality: 5-3-HPPA contains a carboxylic acid moiety (pKa ~4.5). At a neutral pH, the molecule ionizes, leading to poor retention and severe peak tailing on reversed-phase columns. The addition of 0.1% FA lowers the pH to ~2.7, ensuring the analyte remains fully protonated and neutral during separation.

  • Mass Spectrometry Causality: While negative Electrospray Ionization (ESI-) is typically hindered by acidic modifiers, 0.1% FA provides an optimal compromise. It ensures sharp chromatographic peak shapes while allowing sufficient deprotonation in the ESI source to yield a strong [M−H]− precursor ion at m/z 193.1.

Self-Validating Sample Preparation

Biological matrices contain high concentrations of proteins and phospholipids that cause severe ion suppression. We employ Solid-Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) polymeric cartridges[5]. To make this a self-validating system, an isotopically labeled internal standard (IS), such as 3-(4-hydroxyphenyl)propionic acid-d4, is spiked into the raw sample before extraction. This ensures that any analyte loss during the SPE workflow or signal suppression in the MS source is mathematically corrected during quantification.

Experimental Protocols

Solid-Phase Extraction (SPE) Workflow

This protocol is optimized for 200 µL of plasma or 50 mg of homogenized feces.

  • Internal Standard Spiking: Aliquot the biological sample into a microcentrifuge tube. Spike with 10 µL of the Internal Standard working solution (1 µg/mL). Vortex for 30 seconds.

  • Protein Precipitation (Plasma only): Add 400 µL of cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 400 µL of HPLC-grade water to reduce organic content prior to SPE.

  • Cartridge Conditioning: Pass 1 mL of 100% Methanol through an Oasis HLB SPE cartridge (30 mg/1 cc), followed by 1 mL of 0.1% Formic Acid in water. Do not let the cartridge dry out.

  • Sample Loading: Load the diluted supernatant onto the cartridge. Allow it to pass through via gravity flow.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar interferences (salts, small peptides).

  • Elution: Elute the target phenolic acids with 1 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (2% Acetonitrile / 98% Water with 0.1% FA). Vortex and transfer to an HPLC vial.

SPE N1 1. Sample Aliquot (Plasma/Feces Homogenate) N2 2. Spike Internal Standard (e.g., 3-HPPA-d4) N1->N2 N3 3. SPE Cartridge Conditioning (MeOH followed by 0.1% FA) N2->N3 N4 4. Sample Loading (Gravity Flow) N3->N4 N5 5. Wash Step (5% MeOH in Water) N4->N5 N6 6. Elution (100% Methanol) N5->N6 N7 7. Evaporation & Reconstitution (Initial Mobile Phase) N6->N7 N8 8. LC-MS/MS Injection N7->N8

Solid-Phase Extraction (SPE) workflow for 5-3-HPPA isolation from biological matrices.

HPLC-MS/MS Analytical Conditions

Chromatographic System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) maintained at 40°C[5]. Flow Rate: 0.3 mL/min. Injection Volume: 5 µL.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.098%2%Initial
1.098%2%Isocratic
8.070%30%Linear
10.010%90%Linear
12.010%90%Isocratic (Wash)
12.198%2%Step
15.098%2%Re-equilibration

Mass Spectrometry System: Triple Quadrupole (QqQ) operating in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (eV)Purpose
5-(3-HPPA)193.1149.115Quantifier (Loss of CO2​ )
5-(3-HPPA)193.193.025Qualifier (Phenol fragment)
IS (3-HPPA-d4)169.1125.115Internal Standard

Method Validation & Quality Control

To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA bioanalytical guidelines. A standard curve ranging from 1 ng/mL to 1000 ng/mL should be prepared in a surrogate matrix (e.g., 4% BSA in PBS for plasma).

Table 3: Representative Method Validation Parameters

ParameterValue / Acceptance CriteriaRationale
Linearity ( R2 ) > 0.995Ensures proportional MS response across physiological concentrations.
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)Defines the absolute sensitivity of the PFP-MRM coupling.
Limit of Quantification (LOQ) 1.0 ng/mL (S/N > 10)Lowest concentration quantifiable with <20% CV.
SPE Recovery 85% - 95%Validates the efficiency of the Oasis HLB extraction protocol.
Matrix Effect 90% - 110%Confirms that co-eluting matrix components do not severely suppress ionization.

Quality Control (QC) Implementation: Inject a blank (mobile phase), a zero sample (matrix + IS), and three QC levels (Low, Mid, High) every 20 samples. If the QC samples deviate by more than ±15% from their nominal concentrations, the analytical run must be paused, and the MS source cleaned or the column flushed.

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-(3-Hydroxyphenyl)pentanoic Acid

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokinetic Scientists. Application Area: Gut Microbiome Research, Nutritional Biomarker Discovery, and Drug Development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokinetic Scientists. Application Area: Gut Microbiome Research, Nutritional Biomarker Discovery, and Drug Development.

Introduction and Biological Significance

5-(3-Hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid) is a critical low-molecular-weight phenolic acid. In mammalian systems, it serves as a primary colonic metabolite derived from the microbial degradation of dietary flavonoids, specifically flavan-3-ols and highly polymerized proanthocyanidins[1].

Because intact proanthocyanidins exhibit low oral bioavailability, they transit to the colon where the gut microbiota facilitates C-ring cleavage, lactonization, and sequential dehydroxylation, ultimately yielding 5-(3-hydroxyphenyl)pentanoic acid[1]. Quantifying this metabolite in biological matrices (urine, feces, plasma) is essential for evaluating gut microbiome function and the systemic bioavailability of dietary polyphenols.

The Imperative for GC-MS and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional chromatographic resolution and mass accuracy for trace-level phenolic acids. However, 5-(3-hydroxyphenyl)pentanoic acid possesses two highly polar functional groups: a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH)[2]. If injected directly into a GC system, these active hydrogens cause severe peak tailing, irreversible column adsorption, and thermal degradation.

To render the analyte volatile and thermally stable, silylation is strictly required. The industry-standard approach utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to replace the active hydrogens with trimethylsilyl (TMS) groups, forming a di-TMS derivative[3].

MetabolicPathway Diet Dietary Flavan-3-ols & Proanthocyanidins Microbiota Gut Microbiota (C-ring Cleavage) Diet->Microbiota Valerolactone 5-(3',4'-dihydroxyphenyl) -γ-valerolactone Microbiota->Valerolactone Dehydroxylation Microbial Dehydroxylation Valerolactone->Dehydroxylation Target 5-(3-hydroxyphenyl) pentanoic acid Dehydroxylation->Target Circulation Systemic Circulation & Excretion Target->Circulation

Colonic microbial metabolism of dietary proanthocyanidins into 5-(3-hydroxyphenyl)pentanoic acid.

Chemical Properties and GC-MS Parameters

Understanding the exact mass shifts post-derivatization is critical for setting up Selected Ion Monitoring (SIM) methods.

Table 1: Analyte and Derivative Properties
PropertyNative Analyte[2]Di-TMS Derivative
Chemical Name 5-(3-hydroxyphenyl)pentanoic acid5-(3-trimethylsiloxyphenyl)pentanoic acid TMS ester
Molecular Formula C₁₁H₁₄O₃C₁₇H₃₀O₃Si₂
Molecular Weight 194.23 g/mol 338.59 g/mol
Derivatization Sites Phenol (-OH), Carboxyl (-COOH)2 Active Hydrogens Replaced
Target SIM Ions (m/z) N/A (Not GC-amenable)338 [M]⁺, 323 [M-CH₃]⁺, 73 [TMS]⁺

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to maximize extraction recovery and ensure 100% derivatization yield.

Phase 1: Sample Extraction (Liquid-Liquid Extraction)

Mechanistic Insight: Phenolic acids are highly water-soluble at physiological pH. To force the analyte into an organic solvent, the biological matrix must be acidified below the pKa of the carboxylic acid group (typically pKa ~4.5).

  • Aliquot 200 µL of biological sample (e.g., urine or plasma) into a glass centrifuge tube.

  • Add 20 µL of an internal standard (e.g., 4-hydroxybenzoic acid-d4 or a stable isotope-labeled analog).

  • Acidify the sample by adding 50 µL of 1 M HCl to drop the pH to < 3.0. This protonates the carboxylate ion into its neutral carboxylic acid form.

  • Add 1 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer (containing the analyte) to a clean GC autosampler vial.

Phase 2: Evaporation and Derivatization

Mechanistic Insight: Silylation reagents (BSTFA/TMCS) are violently reactive with water[3]. Even trace moisture will hydrolyze the reagent and the newly formed TMS derivatives back to the native analyte, ruining the analysis.

  • Evaporate the ethyl acetate extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) gas at 30°C.

  • Add 50 µL of anhydrous Pyridine. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated during the silylation reaction, driving the equilibrium forward.

  • Add 50 µL of BSTFA + 1% TMCS reagent. Causality: TMCS acts as a catalyst, significantly increasing the reactivity of BSTFA toward sterically hindered or less reactive hydroxyl groups[3].

  • Cap the vial tightly with a PTFE-lined septum.

  • Incubate in a dry block heater at 70°C for 30 minutes to ensure 100% conversion to the di-TMS derivative[3].

  • Allow the vial to cool to room temperature before GC-MS injection.

GCMSWorkflow Sample 1. Biological Sample (Urine/Feces/Plasma) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate, pH < 3) Sample->Extraction Drying 3. Evaporation to Dryness (N2 Gas Stream) Extraction->Drying Derivatization 4. Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Drying->Derivatization GCMS 5. GC-MS Analysis (EI Mode, SIM/SCAN) Derivatization->GCMS Data 6. Data Processing (Quantification of Di-TMS) GCMS->Data

Step-by-step sample preparation and GC-MS workflow for phenolic acid quantification.

GC-MS Instrumental Conditions

To achieve optimal peak shape and signal-to-noise (S/N) ratio, the following instrumental parameters are recommended:

Table 2: Recommended GC-MS Parameters
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250°C
Oven Temperature Program Initial 80°C (hold 2 min) ➔ Ramp 10°C/min to 280°C ➔ Hold 5 min
Transfer Line Temp 280°C
Ionization Source Electron Impact (EI), 70 eV
Source Temperature 230°C
Acquisition Mode SIM (Selected Ion Monitoring)
Quantifier Ion m/z 338 (Molecular Ion)
Qualifier Ions m/z 323 (Loss of methyl), m/z 73 (TMS cation)

References

  • PubChem. "5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720." National Center for Biotechnology Information. Available at:[Link][2]

  • RSC Publishing. "Accepted Manuscript - Metabolism of polymeric proanthocyanidins." Royal Society of Chemistry. Available at:[Link][1]

  • Digital CSIC. "Towards the Fecal Metabolome Derived from Moderate Red Wine Intake." Metabolites 2014, 4. Available at:[Link]

Sources

Method

Application Note: High-Throughput DPPH Radical Scavenging Assay for 5-(3-Hydroxyphenyl)pentanoic Acid

Scientific Rationale & Analyte Profile 5-(3-Hydroxyphenyl)pentanoic acid (5HPP, CAS: 31129-95-0) is an organic compound characterized by a phenolic ring and a five-carbon aliphatic chain[1]. Often studied as a microbial...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analyte Profile

5-(3-Hydroxyphenyl)pentanoic acid (5HPP, CAS: 31129-95-0) is an organic compound characterized by a phenolic ring and a five-carbon aliphatic chain[1]. Often studied as a microbial metabolite of dietary polyphenols, 5HPP possesses both hydrophilic and hydrophobic regions, allowing it to interact with diverse biological systems and bind to protein markers associated with antioxidant activity[1].

To quantify its antioxidant capacity, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is employed. Originally developed by Blois in 1958, this method remains a gold standard for evaluating the free radical scavenging ability of compounds before advancing to complex biological models[2].

Mechanistic Principles (The "Why")

The DPPH assay operates on a colorimetric redox mechanism. The DPPH radical is a stable free radical that exhibits a deep violet color due to its unpaired electron, with a maximum absorbance at 517 nm[3].

When an antioxidant like 5HPP is introduced, it acts as a hydrogen donor. The meta-hydroxyl group on the 5HPP benzene ring donates a hydrogen atom to the DPPH radical, reducing it to a corresponding pale yellow hydrazine derivative[3]. The resulting stoichiometric decolorization is directly proportional to the number of electrons/hydrogen atoms taken up, allowing for precise spectrophotometric quantification[2].

Redox Logic & Experimental Workflow

DPPH_Mechanism DPPH DPPH• Radical (Deep Violet, Abs: 517 nm) Incubation Incubation (30 min, 25°C, Dark) DPPH->Incubation Antioxidant 5HPP (Antioxidant) Hydrogen Donor Antioxidant->Incubation DPPH_H DPPH-H (Reduced) (Pale Yellow, Abs ↓) Incubation->DPPH_H Reduction Radical_5HPP 5HPP Phenoxyl Radical (Resonance Stabilized) Incubation->Radical_5HPP Oxidation

Figure 1: Redox mechanism and logical workflow for the DPPH radical scavenging assay of 5HPP.

Reagents & Materials

  • Analyte : 5-(3-Hydroxyphenyl)pentanoic acid (Purity ≥ 95%)[1].

  • Reagent : DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Solvent : Analytical Grade Methanol (or Ethanol).

  • Positive Control : Trolox or Gallic acid[4].

  • Consumables : 96-well clear, flat-bottom microplates.

  • Equipment : UV-Vis Microplate Reader capable of 517 nm measurement[3].

Self-Validating Experimental Protocol

A robust assay must be a self-validating system. To prevent false positives caused by the intrinsic absorbance of the analyte or solvent, this protocol utilizes a rigorous four-well matrix (Sample, Sample Blank, Control, and Solvent Blank).

Step 1: Reagent Preparation
  • DPPH Working Solution (0.2 mM) : Dissolve approximately 7.88 mg of DPPH reagent in 100 mL of methanol. DPPH can be difficult to dissolve; sonicate for 60 seconds if necessary until no undissolved particles remain[5]. Store immediately in an amber flask to protect from light.

  • 5HPP Stock & Dilutions : Prepare a 10 mM stock solution of 5HPP in methanol. Perform a serial dilution to create working concentrations (e.g., 25, 50, 100, and 200 µM).

Step 2: 96-Well Plate Setup

Pipette the following volumes into the 96-well plate to establish the validation matrix:

  • Sample Wells : 100 µL 5HPP dilution + 100 µL DPPH working solution[5].

  • Sample Blank Wells : 100 µL 5HPP dilution + 100 µL Methanol. (Purpose: Corrects for the intrinsic absorbance of the 5HPP compound).

  • Control Wells : 100 µL Methanol + 100 µL DPPH working solution. (Purpose: Establishes the 0% inhibition baseline)[4].

  • Solvent Blank Wells : 200 µL Methanol. (Purpose: Baselines the spectrophotometer).

Step 3: Incubation & Measurement
  • Mix the plate gently by pipetting or using a microplate shaker for 10 seconds.

  • Incubate the microplate at 25°C for exactly 30 minutes in the dark[5].

  • Measure the absorbance of all wells at 517 nm using the microplate reader[4].

Data Presentation & Analysis

Calculate the percentage of DPPH scavenging activity using the following self-corrected formula[4]:

% Scavenging Activity =[1 - (Abs_Sample - Abs_Sample_Blank) / (Abs_Control - Abs_Solvent_Blank)] × 100

The IC50 value (the concentration required to inhibit 50% of DPPH radicals) is then calculated using linear or non-linear regression analysis[4]. Below is a representative data matrix demonstrating expected assay outputs.

CompoundConcentration (µM)Absorbance (517 nm)% DPPH ScavengingCalculated IC50 (µM)
Control (DPPH only) 00.850 ± 0.0120.0 %N/A
5HPP 250.731 ± 0.01514.0 %~92.5
5HPP 500.612 ± 0.01028.0 %-
5HPP 1000.391 ± 0.00854.0 %-
Trolox (Standard) 250.425 ± 0.00550.0 %~25.0
(Note: Quantitative data is representative to illustrate the dose-response relationship of a monophenolic acid compared to a highly potent standard like Trolox).

Expert Insights & Troubleshooting

As an application scientist, understanding the causality behind protocol parameters is critical for troubleshooting:

  • Causality of Solvent Choice : Methanol is uniquely suited for this assay because it facilitates the extraction and ensures the solubility of both the highly hydrophobic DPPH radical and the amphiphilic 5HPP molecule[2].

  • Causality of Incubation Time : The reaction between DPPH and weaker antioxidants (such as monophenols like 5HPP) is not instantaneous. A 30-minute incubation allows sufficient time for DPPH to react slowly and reach a steady-state equilibrium, preventing the underestimation of antioxidant capacity[2].

  • Causality of Dark Incubation : DPPH is highly light-sensitive. Exposure to ambient laboratory lighting during the 30-minute incubation will cause photodegradation of the radical, leading to an artificial drop in absorbance and a false-positive scavenging result[5].

Sources

Application

FRAP assay for measuring the reducing power of 5-(3-hydroxyphenyl)pentanoic acid

Application Note: Quantifying the Reducing Power of 5-(3-hydroxyphenyl)pentanoic acid via the FRAP Assay Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantifying the Reducing Power of 5-(3-hydroxyphenyl)pentanoic acid via the FRAP Assay

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and kinetic troubleshooting for phenolic acid antioxidant evaluation.

Scientific Rationale & Introduction

5-(3-hydroxyphenyl)pentanoic acid (5-HPP) is a bioactive phenolic compound, frequently identified as a key microbial metabolite of dietary polyphenols[1]. For drug development professionals and nutritional scientists, quantifying the antioxidant capacity of such downstream metabolites is essential to understanding the true systemic redox benefits of polyphenols post-digestion.

The , originally developed by Benzie and Strain (1996), is a robust, high-throughput colorimetric method designed to measure this specific reducing capacity[2]. Unlike assays that measure hydrogen atom transfer (HAT), the FRAP assay exclusively quantifies the single electron transfer (SET) capability of an antioxidant[3].

Mechanistic Causality: When 5-HPP donates an electron, the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the intensely blue ferrous (Fe²⁺-TPTZ) complex, which exhibits a strong absorption maximum at 593 nm[3].

RedoxMechanism HPP 5-HPP (Electron Donor) SET Single Electron Transfer (SET) pH 3.6 HPP->SET Fe3 Fe3+-TPTZ (Colorless Oxidant) Fe3->SET Radical Oxidized Phenolic Radical SET->Radical Fe2 Fe2+-TPTZ (Intense Blue, 593 nm) SET->Fe2

Redox mechanism of 5-HPP reducing Fe³⁺-TPTZ to Fe²⁺-TPTZ via Single Electron Transfer.

Reagents & Materials

  • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, made up to 1 L with distilled water.

  • TPTZ Solution (10 mM): 2,4,6-tripyridyl-s-triazine dissolved in 40 mM HCl.

  • Ferric Chloride (20 mM): FeCl₃·6H₂O dissolved in distilled water.

  • 5-HPP Standard: 5-(3-hydroxyphenyl)pentanoic acid dissolved in methanol (10 mM stock).

  • Ferrous Sulfate Standard (2 mM): FeSO₄·7H₂O dissolved in distilled water.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates a standard curve and background controls to ensure absolute quantification and correct for auto-reduction of the iron complex.

Step 3.1: FRAP Reagent Preparation

  • Mix Acetate Buffer, TPTZ Solution, and Ferric Chloride in a 10:1:1 ratio (e.g., 25 mL buffer, 2.5 mL TPTZ, 2.5 mL FeCl₃)[4].

  • Warm the mixture to 37°C before use. Note: The reagent must be prepared fresh daily to prevent baseline drift from auto-reduction.

Step 3.2: Standard and Sample Preparation

  • Prepare a serial dilution of the 2 mM FeSO₄ standard in assay buffer to generate concentrations ranging from 200 µM to 1000 µM.

  • Dilute the 5-HPP stock to test concentrations (e.g., 125 µM, 250 µM, 500 µM) using a methanol/water mixture.

Step 3.3: Microplate Assay Execution

  • Add 190 µL of the warmed FRAP Reagent to each well of a clear 96-well microplate.

  • Add 10 µL of the FeSO₄ standards, 5-HPP samples, or blank (assay buffer) to the respective wells[3].

  • Mix thoroughly using a microplate shaker for 30 seconds.

  • Incubate the plate at 37°C in the dark for 10 minutes[5].

  • Measure the absorbance at 593 nm using a microplate reader[3].

Workflow Step1 1. Reagent Prep Acetate Buffer + TPTZ + FeCl3 Step3 3. Microplate Loading 190 µL FRAP + 10 µL Sample Step1->Step3 Step2 2. Sample Prep Dilute 5-HPP in Solvent Step2->Step3 Step4 4. Incubation 37°C for 10 minutes Step3->Step4 Step5 5. Absorbance Reading Measure at 593 nm Step4->Step5

Step-by-step microplate workflow for the FRAP assay evaluating 5-HPP.

Data Presentation & Analysis

Subtract the blank absorbance from all standard and sample readings to obtain the net absorbance (ΔA₅₉₃). Plot the FeSO₄ standard curve and use the linear regression equation to calculate the FRAP values (expressed as µM Fe²⁺ equivalents) for the 5-HPP samples.

Table 1: Ferrous Sulfate (FeSO₄) Standard Curve Preparation

Standard IDFeSO₄ Concentration (µM)Volume of 2 mM Stock (µL)Volume of Assay Buffer (µL)Expected Absorbance (593 nm)
Std 1 (Blank)0010000.045
Std 22001009000.250
Std 34002008000.465
Std 46003007000.680
Std 58004006000.890
Std 610005005001.105

Table 2: Representative FRAP Analysis of 5-HPP

Sample Concentration (µM)Net Absorbance (ΔA₅₉₃)FRAP Value (µM Fe²⁺ equivalents)Stoichiometric Factor (Fe²⁺/5-HPP)
1250.215205~1.64
2500.430410~1.64
5000.865825~1.65

Note: The stoichiometric factor indicates how many moles of Fe³⁺ are reduced per mole of antioxidant. A value of ~1.6 is typical for monophenolic acids, reflecting the formation of a resonance-stabilized radical.

Expert Insights & Troubleshooting

  • The Causality of pH 3.6: The FRAP assay is strictly conducted at an acidic pH of 3.6[3]. This is not an arbitrary choice. Iron (III) is highly insoluble at physiological pH and will readily precipitate as iron hydroxide. The acidic buffer maintains iron solubility. Furthermore, the low pH suppresses the deprotonation of the phenolic hydroxyl group on 5-HPP. This ensures the assay measures the intrinsic electron-donating capacity of the protonated phenol, preventing the artificially inflated reaction rates seen with the highly reactive phenoxide anion at higher pH levels.

  • Kinetic Incubation Window: While standard antioxidants like ascorbic acid react almost instantaneously (within 4 minutes)[4], phenolic acids like 5-HPP exhibit slower, continuous reaction kinetics due to the resonance stabilization of the resulting phenolic radical. Extending the incubation to 10 minutes—or reading in kinetic mode until a plateau is reached—ensures complete electron transfer and prevents the underestimation of the compound's true antioxidant power[5].

  • Solvent Interference: 5-HPP is often dissolved in methanol or ethanol. Ensure that the final concentration of the organic solvent in the assay well does not exceed 5%, as high concentrations of alcohols can precipitate the buffer salts or interfere with the TPTZ complex formation.

References

  • Ultimate Treat. "Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay." Ultimate Treat.[Link]

  • Benzie, I. F. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay." Analytical Biochemistry.[Link]

  • Cell Biolabs, Inc. "OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit." Cell Biolabs.[Link]

Sources

Method

Application Note: Preclinical Evaluation of 5-(3-Hydroxyphenyl)pentanoic Acid – Integrating In Vitro Macrophage Assays with the In Vivo Carrageenan-Induced Paw Edema Model

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Epistemological Clarification Evaluating the anti-inflammatory profile of novel compounds requires a rigorous, multi-tiere...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Epistemological Clarification

Evaluating the anti-inflammatory profile of novel compounds requires a rigorous, multi-tiered approach. 5-(3-Hydroxyphenyl)pentanoic acid (5HPP) (CAS: 31129-95-0) is a medium-chain phenolic fatty acid characterized by a hydroxylated benzene ring and a five-carbon aliphatic chain[1]. Its unique structure provides both hydrogen-donating antioxidant capacity and lipophilic membrane permeability, making it a prime candidate for anti-inflammatory screening[1][2].

Clarification on Assay Nomenclature: While the premise often groups these terms, it is critical to note that "carrageenan-induced paw edema" is strictly an in vivo physiological response[3][4]. Therefore, this application note establishes a bipartite workflow: an in vitro mechanistic assay (using RAW 264.7 macrophages) to elucidate the cellular pathways, seamlessly coupled with the in vivo carrageenan-induced paw edema model to validate systemic physiological efficacy[5][6].

Scientific Rationale & Causality

To build a robust preclinical profile for 5HPP, we must bridge cellular mechanisms with tissue-level phenotypes.

  • Why RAW 264.7 Macrophages? Macrophages are the primary cellular drivers of acute inflammation. The RAW 264.7 murine cell line robustly expresses Toll-like receptor 4 (TLR4). Upon stimulation, they rapidly upregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), perfectly mirroring the cellular source of inflammatory mediators seen in tissue edema[5][6].

  • Why 1% λ -Carrageenan? Subplantar injection of λ -carrageenan produces a highly reproducible, non-immune, biphasic edema[3][4].

    • Early Phase (0–2.5 hours): Driven by the release of vasoactive amines (histamine, serotonin) and bradykinin[3].

    • Late Phase (3–6 hours): Driven by macrophage infiltration and the overproduction of prostaglandins (PGE2) via COX-2 upregulation[3]. Tracking this biphasic timeline allows researchers to pinpoint exactly where in the inflammatory cascade 5HPP exerts its effects.

Pathway Stimulus Inflammatory Stimulus (Carrageenan / LPS) TLR4 TLR4 / Macrophage Activation Stimulus->TLR4 NFkB NF-κB Nuclear Translocation TLR4->NFkB Enzymes COX-2 & iNOS Expression NFkB->Enzymes Mediators Pro-inflammatory Mediators (PGE2, NO, TNF-α) Enzymes->Mediators Edema In Vivo Phenotype (Paw Edema) Mediators->Edema Drug 5-(3-hydroxyphenyl)pentanoic acid Drug->NFkB Drug->Enzymes

Caption: Molecular pathway of carrageenan-induced inflammation and targeted 5HPP inhibition.

Protocol 1: In Vitro Mechanistic Assay (RAW 264.7)

This protocol quantifies the ability of 5HPP to suppress pro-inflammatory mediators at the cellular level prior to in vivo testing[5][7].

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2×104 cells/well and incubate for 24 hours at 37°C (5% CO 2​ ) to allow adherence[7][8].

  • Pre-treatment with 5HPP: Aspirate the media. Treat the cells with varying concentrations of 5HPP (e.g., 10, 50, 100 µM) dissolved in serum-free media (maximum 0.1% DMSO final concentration) for 1 hour[7].

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours[5][6].

  • Supernatant Collection & NO Assay: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent to quantify Nitric Oxide (NO) production via nitrite accumulation. Read absorbance at 540 nm[5][7].

  • Cytokine Quantification: Use the remaining supernatant to quantify TNF-α and IL-6 levels via standard sandwich ELISA kits[5][7].

The Self-Validating System (In Vitro)

To ensure data integrity, this protocol is engineered as a self-validating system:

  • MTT Viability Control: Post-supernatant collection, an MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) must be performed on the remaining adherent cells[8]. Causality: This proves that reductions in NO or cytokines are due to true pharmacological inhibition by 5HPP, not simply because the compound killed the cells[6][8].

  • Positive Pharmacological Control: Dexamethasone (10 µM) is run in parallel to validate the assay's sensitivity to known steroidal anti-inflammatory pathways[5][6].

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

Once in vitro efficacy is established, the compound is advanced to the in vivo carrageenan model to evaluate its systemic pharmacodynamics[3][9].

Step-by-Step Methodology
  • Animal Preparation: Acclimate male Wistar rats (150–200 g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment with free access to water[10].

  • Baseline Measurement ( V0​ ): Measure the initial volume of the right hind paw of each rat using a plethysmometer (water displacement method). Causality: Plethysmometry is chosen over caliper measurement as it captures total 3D volumetric edema, providing higher sensitivity[3][11].

  • Drug Administration: Administer 5HPP (e.g., 25, 50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Wait 1 hour to allow for gastrointestinal absorption and systemic distribution[3][10].

  • Edema Induction: Inject 0.1 mL of a 1% λ -carrageenan solution (prepared in sterile 0.9% saline) into the subplantar region of the right hind paw[3][9].

  • Kinetic Measurement ( Vt​ ): Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection[3][9]. Calculate edema volume as Vt​−V0​ .

The Self-Validating System (In Vivo)
  • Biphasic Vehicle Control: The vehicle group (0.5% CMC only) must demonstrate a clear biphasic swelling curve peaking at 3-5 hours. If this peak is absent, the carrageenan reagent has degraded, invalidating the run[3][4].

  • Indomethacin Reference: Indomethacin (10 mg/kg, p.o.) is used as the positive control[3][9]. Because Indomethacin is a specific COX inhibitor, it should only suppress the late phase (3-6h) of the edema[3]. If Indomethacin suppresses the 1-hour mark, the plethysmometer calibration is flawed.

Workflow Integration

Workflow InVitro Phase 1: In Vitro RAW 264.7 Cells LPS Stimulation Validation Mechanistic Validation (NO/Cytokines) InVitro->Validation InVivo Phase 2: In Vivo Wistar Rats Oral 5HPP Dosing Validation->InVivo Informs Induction Edema Induction 1% λ-Carrageenan InVivo->Induction Readout Plethysmometry (1-6 Hours) Induction->Readout

Caption: Integrated biphasic workflow from in vitro screening to in vivo physiological validation.

Data Presentation & Interpretation

The following tables represent clearly structured, expected quantitative data profiles for a phenolic acid like 5HPP, demonstrating how in vitro inhibition translates to in vivo efficacy.

Table 1: In Vitro Anti-Inflammatory Activity of 5HPP in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentrationNO Inhibition (%)TNF-α Inhibition (%)Cell Viability (MTT, %)
Control (LPS Only) 1 µg/mL0.0 ± 0.00.0 ± 0.0100.0 ± 2.1
5HPP (Low) 10 µM18.4 ± 3.212.1 ± 4.099.5 ± 1.8
5HPP (Medium) 50 µM45.2 ± 4.138.5 ± 3.598.2 ± 2.4
5HPP (High) 100 µM72.8 ± 5.065.4 ± 4.296.8 ± 3.0
Dexamethasone 10 µM85.5 ± 2.888.2 ± 2.195.5 ± 2.5

Interpretation: Dose-dependent inhibition of NO and TNF-α without significant cytotoxicity (Viability > 95%) validates 5HPP's cellular efficacy[5][8].

Table 2: In Vivo Efficacy of 5HPP in Carrageenan-Induced Paw Edema (Wistar Rats)

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)Peak Inhibition (%)
Vehicle (Carrageenan) -0.35 ± 0.040.78 ± 0.060.85 ± 0.05-
5HPP (Low) 250.30 ± 0.030.55 ± 0.050.58 ± 0.0431.7
5HPP (High) 500.22 ± 0.020.40 ± 0.040.42 ± 0.0350.5
Indomethacin 100.32 ± 0.040.28 ± 0.030.25 ± 0.0270.5

Interpretation: While Indomethacin strictly inhibits the late phase (3-5h) via COX-2 suppression, 5HPP demonstrates moderate inhibition across both the early (1h) and late phases, suggesting a pleiotropic mechanism likely tied to its antioxidant phenolic structure[1][3].

References

  • PubChem. "5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720". URL:[Link]

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)". URL:[Link]

  • ResearchGate. "κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol". URL:[Link]

  • Bio-protocol. "2.7. Carrageenan-induced paw edema assay". URL:[Link]

  • Springer Nature Experiments. "Carrageenan-Induced Paw Edema in the Rat and Mouse". URL:[Link]

  • PLOS One. "Vernonia polysphaera Baker: Anti-inflammatory activity in vivo and inhibitory effect in LPS-stimulated RAW 264.7 cells". URL:[Link]

  • MDPI. "The Anti-Inflammatory Effect of Carrageenan/Echinochrom Complex at Experimental Endotoxemia". URL:[Link]

  • PubMed. "β Mangostin suppress LPS-induced inflammatory response in RAW 264.7 macrophages in vitro and carrageenan-induced peritonitis in vivo". URL:[Link]

  • JKSUS. "Talaromyces purpurogenus from a marine-polluted environment inhibits pro-inflammatory markers in LPS-stimulated RAW 264.7 cells and in carrageenan-induced paw edema". URL:[Link]

Sources

Application

Application Note: Multiplexed Cell Viability Profiling of 5-(3-Hydroxyphenyl)pentanoic Acid Derivatives in Cancer Cell Lines

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Objective: To establish a self-validating, high-throughput protocol for evaluating the cytotoxicity of phenolic acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Objective: To establish a self-validating, high-throughput protocol for evaluating the cytotoxicity of phenolic acid derivatives while eliminating chemical redox interference.

Introduction & Mechanistic Rationale

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) is a medium-chain phenolic fatty acid characterized by an aromatic hydroxyl group and an aliphatic pentanoic acid moiety[1]. In recent years, derivatives of plant-derived phenolic acids have gained significant traction in oncology drug discovery. Mechanistically, these compounds exert potent anticancer effects by targeting malignant cells across multiple checkpoints: they induce intracellular reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and trigger caspase-mediated apoptosis ()[2]. Furthermore, phenolic acids have been shown to act as epigenetic regulators, effectively sensitizing resistant cancer cell lines to conventional chemotherapeutics ()[3].

MOA HPP 5HPP Derivatives (Phenolic Acids) ROS Intracellular ROS Generation HPP->ROS Induces Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Disrupts Potential Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution Phase Viability Decreased Cell Viability (Measured via ATP/NADH) Apoptosis->Viability Phenotypic Outcome

Mechanism of action for 5HPP derivatives inducing apoptosis in cancer cells.

Expertise & Experience: The Causality of Assay Selection

When evaluating the in vitro cytotoxicity of novel 5HPP derivatives, researchers frequently default to tetrazolium-based metabolic assays (e.g., MTT, MTS, WST-8). However, this introduces a critical methodological flaw. Phenolic acids possess inherent antioxidant and redox-active properties. These compounds can chemically reduce tetrazolium salts into colored formazan products in the absence of living cells. This chemical interference leads to artificially high absorbance readings, masking true cytotoxicity and generating false-negative viability data.

To ensure absolute Trustworthiness , this protocol establishes a self-validating multiplexed system. We couple a WST-8 colorimetric assay with an orthogonal ATP-dependent luminescence assay. Because the ATP assay relies on the enzymatic cleavage of luciferin by luciferase—a process strictly dependent on the absolute concentration of cellular ATP rather than redox potential—it is completely immune to phenolic chemical reduction ()[4].

Materials and Reagents

  • Cell Lines: MDA-MB-231 (Human Breast Adenocarcinoma), HCT116 (Human Colorectal Carcinoma).

  • Compounds: 5-(3-hydroxyphenyl)pentanoic acid (CAS: 31129-95-0) and synthesized derivatives, dissolved in DMSO (final assay concentration 0.5%).

  • Assay Kits:

    • Cell Counting Kit-8 (WST-8 reagent) for metabolic profiling.

    • CellTiter-Glo® 2.0 or equivalent ATP Luminescence Assay Kit for absolute viability.

  • Consumables: White-walled, clear-bottom 96-well tissue culture plates.

  • Equipment: Multimode microplate reader configured for Absorbance (450 nm) and Luminescence detection.

Experimental Protocol: Self-Validating Multiplexed Workflow

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (5HPP Dose Response) Seed->Treat 24h Incubation WST 3. WST-8 Assay (Metabolic Activity) Treat->WST 48h Exposure ATP 4. ATP Assay (Luminescence) WST->ATP Multiplexing Analyze 5. IC50 Calculation (Orthogonal Validation) ATP->Analyze Data Integration

Self-validating multiplexed experimental workflow for cell viability profiling.

Step 1: Cell Culture and Seeding
  • Harvest MDA-MB-231 and HCT116 cells at 80% confluence using Trypsin-EDTA.

  • Resuspend the cell pellet in complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin).

  • Seed cells into a white-walled, clear-bottom 96-well plate at an optimized density of 5,000 cells/well in 90 µL of medium.

    • Critical Quality Control: You must include "Cell-Free Control" wells containing only 90 µL of medium. These wells are mandatory to quantify the background chemical reduction of WST-8 by the 5HPP derivatives.

  • Incubate the plate at 37°C, 5% CO 2​ for 24 hours to facilitate cell attachment and recovery.

Step 2: Compound Treatment
  • Prepare a 10-point serial dilution of the 5HPP derivatives (e.g., 0.1 µM to 200 µM) in complete medium at 10X the final desired concentration.

  • Add 10 µL of the 10X compound solutions to the respective wells (bringing the final well volume to 100 µL).

  • Ensure compounds are added to both the "Cell" wells and the corresponding "Cell-Free Control" wells.

  • Include a Vehicle Control (0.5% DMSO) and a Positive Control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubate the treated plates for 48 hours at 37°C, 5% CO 2​ .

Step 3: Multiplexed Assay Execution

Phase A: WST-8 Metabolic Assay

  • Add 10 µL of WST-8 reagent directly to all wells.

  • Incubate the plate for exactly 2 hours at 37°C.

  • Measure absorbance at 450 nm using the microplate reader.

    • Data Correction: Subtract the absorbance of the "Cell-Free Control" from the corresponding "Cell" wells for each compound concentration to mathematically correct for phenolic redox interference.

Phase B: ATP Luminescence Assay

  • Immediately following the absorbance read, equilibrate the assay plate and the ATP Luminescence Reagent to room temperature for 15 minutes.

  • Add 100 µL of ATP Luminescence Reagent directly to the existing 110 µL volume in each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (Relative Light Units, RLU) with an integration time of 0.5–1.0 second per well.

Step 4: Data Acquisition and Analysis
  • Normalize both the corrected WST-8 absorbance data and the ATP luminescence data against the vehicle control (defined as 100% viability).

  • Plot dose-response curves using non-linear regression (four-parameter logistic equation) to calculate the IC 50​ values.

Data Presentation

The following tables summarize the expected quantitative outputs, highlighting the necessity of the orthogonal ATP validation step when working with redox-active phenolic acids.

Table 1: Representative IC 50​ Values of 5HPP Derivatives (Orthogonal Comparison)

CompoundCell LineWST-8 IC 50​ (µM)*ATP IC 50​ (µM)Concordance
5HPP (Parent)MDA-MB-231> 200185.4 ± 4.2Low (Interference)
Derivative AMDA-MB-23145.2 ± 3.128.7 ± 1.5Moderate
Derivative BHCT11618.4 ± 1.215.1 ± 0.8High

*Note: Uncorrected WST-8 values systematically overestimate cell viability due to the phenolic reduction of the tetrazolium salt.

Table 2: Quantitative Demonstration of Phenolic Redox Interference (Raw Signal)

Assay ConditionWST-8 Absorbance (450 nm)ATP Luminescence (RLU)Biological Interpretation
Vehicle Control (Cells)1.850 ± 0.05450,000 ± 12,000100% Baseline Viability
5HPP Deriv (100 µM) + Cells1.250 ± 0.0885,000 ± 4,500Cytotoxic (ATP drop confirms death)
5HPP Deriv (100 µM) No Cells 0.450 ± 0.03 150 ± 20 False Positive WST-8 Signal
Staurosporine (1 µM)0.150 ± 0.021,200 ± 150Complete Apoptosis

References

  • Bakrim, S., et al. "Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials." Foods, vol. 11, no. 21, 2022, p. 3323. Available at:[Link]

  • Abotaleb, M., et al. "Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer." Biomolecules, vol. 10, no. 2, 2020, p. 221. Available at:[Link]

  • Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013 (Updated 2016). Available at:[Link]

Sources

Method

Application Note: Investigating the In Vitro Mechanisms of 5-(3-Hydroxyphenyl)pentanoic Acid

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Focus: 5-(3-hydroxyphenyl)pentanoic acid (Synonyms: 3-hydroxyphenylvaleric acid; 5-3HPPA) Introduction & Biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Focus: 5-(3-hydroxyphenyl)pentanoic acid (Synonyms: 3-hydroxyphenylvaleric acid; 5-3HPPA)

Introduction & Biological Context

While dietary polyphenols (such as flavan-3-ols like catechin and epicatechin) are widely celebrated for their health benefits, their systemic bioavailability is notoriously poor. The true biological effectors are often their gut microbiota-derived metabolites. 5-(3-hydroxyphenyl)pentanoic acid (5-3HPPA) is a major medium-chain fatty acid derivative resulting from the colonic biotransformation of these polyphenols .

Unlike its parent compounds, 5-3HPPA is readily absorbed into the systemic circulation, reaching physiologically relevant concentrations (0.1–50 µM). Recent in vitro models have identified 5-3HPPA as a potent bioactive molecule capable of modulating endothelial inflammation, inhibiting Angiotensin I-converting enzyme (ACE), and exerting targeted cytotoxicity against specific tumor cell lines .

This application note provides a comprehensive, self-validating methodological framework to investigate the mechanisms of action (MoA) of 5-3HPPA in vitro.

Biotransformation A Dietary Flavan-3-ols (e.g., Epicatechin) B Microbial Ring Fission (Gut Microbiota) A->B C 5-(3,4-dihydroxyphenyl) valeric acid B->C D Microbial Dehydroxylation C->D E 5-(3-hydroxyphenyl) pentanoic acid D->E

Fig 1. Colonic biotransformation of dietary flavan-3-ols into 5-(3-hydroxyphenyl)pentanoic acid.

Experimental Design & Causality: The "Why" Behind the Workflow

To ensure high scientific integrity (E-E-A-T), experimental design must account for the unique physicochemical properties of phenolic metabolites:

  • Dosing Rationale: In vitro assays must restrict 5-3HPPA concentrations to 0.1 µM – 50 µM . Exposing cell lines to >100 µM of phenolic acids often triggers non-specific redox cycling (auto-oxidation), leading to false-positive cytotoxic or anti-inflammatory readouts that do not translate in vivo.

  • Assay Selection (Cytotoxicity): We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. Phenolic compounds can directly reduce tetrazolium salts (MTT/XTT) in the absence of cells, confounding viability data. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing an artifact-free measurement of cellular protein mass .

  • Assay Selection (ACE Inhibition): Colorimetric ACE assays are highly susceptible to background absorbance from phenolic ring structures. We employ a Fluorometric Resonance Energy Transfer (FRET) substrate approach to bypass optical interference.

Core Mechanisms & Signaling Pathways

5-3HPPA exerts its cardioprotective and anti-inflammatory effects primarily at the endothelial interface. It prevents the adhesion of circulating monocytes to the vascular endothelium—a critical initiating step in atherosclerosis—by downregulating the TNF-α-induced nuclear translocation of NF-κB, thereby suppressing VCAM-1 and ICAM-1 expression .

MoA cluster_Endothelial Endothelial Cell (HUVEC) Metabolite 5-(3-hydroxyphenyl)pentanoic acid NFkB NF-κB Nuclear Translocation Metabolite->NFkB Inhibits AdhesionMols VCAM-1 / ICAM-1 Expression Metabolite->AdhesionMols Downregulates TNFa TNF-α Stimulation TNFa->NFkB Activates NFkB->AdhesionMols Upregulates Transcription Monocyte THP-1 Monocyte Adhesion AdhesionMols->Monocyte Promotes Binding

Fig 2. Inhibitory mechanism of 5-3HPPA on TNF-α induced monocyte-endothelial cell adhesion.

Validated In Vitro Protocols

Protocol A: Monocyte-Endothelial Adhesion Assay

Objective: Quantify the ability of 5-3HPPA to prevent THP-1 monocyte adhesion to inflamed HUVECs.

Self-Validating Controls:

  • Negative Control: Unstimulated HUVECs (Baseline adhesion).

  • Positive Control: TNF-α stimulated HUVECs + Dexamethasone (1 µM) (Validates dynamic range of inhibition).

Step-by-Step Methodology:

  • HUVEC Culture: Seed HUVECs in a 96-well plate at 2×104 cells/well in EGM-2 medium. Incubate at 37°C, 5% CO₂ until a 95% confluent monolayer forms (approx. 24–48 h).

  • Pre-treatment: Aspirate media. Pre-treat HUVECs with 5-3HPPA (1, 10, and 30 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Inflammatory Stimulation: Add recombinant human TNF-α (10 ng/mL) to the wells. Incubate for 6 hours to induce VCAM-1/ICAM-1 expression.

  • THP-1 Preparation: Fluorescently label THP-1 monocytes using Calcein-AM (5 µM) for 30 minutes at 37°C. Wash twice with PBS to remove unbound dye, and resuspend in RPMI-1640 medium at 1×106 cells/mL.

  • Co-culture: Aspirate HUVEC media and wash once with PBS. Add 100 µL of the labeled THP-1 suspension ( 1×105 cells) to each well. Incubate for 1 hour.

  • Washing & Quantification: Carefully wash the wells 3 times with warm PBS to remove non-adherent monocytes. Read fluorescence (Ex: 485 nm / Em: 530 nm) using a microplate reader.

Protocol B: Fluorometric ACE Inhibition Assay

Objective: Assess the direct enzymatic inhibition of ACE by 5-3HPPA.

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5). Prepare the FRET substrate (Abz-Gly-p-nitro-Phe-Pro-OH) at 50 µM.

  • Enzyme Setup: Dilute rabbit lung ACE to 10 mU/mL in assay buffer.

  • Reaction Assembly: In a black 96-well plate, combine 50 µL of ACE solution with 20 µL of 5-3HPPA (serial dilutions: 0.1 to 50 µM). Include a Captopril (10 nM) positive control well. Incubate for 10 min at 37°C.

  • Initiation: Add 30 µL of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 320 nm / Em: 420 nm) every minute for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Protocol C: SRB Cytotoxicity Assay (HeLa / A-549)

Objective: Evaluate the anti-proliferative effects of 5-3HPPA on cancer cell lines without redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A-549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h.

  • Treatment: Treat cells with 5-3HPPA (10, 20, 40, 80 µM) for 48 h .

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the growth medium (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing: Critical Step: Wash the plate 4 times with 1% acetic acid to remove unbound dye. (Using water will strip the bound dye from proteins). Air-dry completely.

  • Solubilization & Reading: Solubilize the bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5). Shake for 10 minutes. Read absorbance at 515 nm.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for 5-3HPPA based on validated in vitro models, providing a benchmark for assay troubleshooting.

Assay TypeTarget / Cell LineExpected IC₅₀ / Effective DoseBiological ReadoutValidation Control
ACE Inhibition Angiotensin-Converting Enzyme5.0 – 15.0 µMDecreased kinetic fluorescence rateCaptopril (10 nM)
Anti-Adhesion HUVEC / THP-110.0 – 30.0 µMReduced bound monocytes (RFU)Dexamethasone (1 µM)
Cytotoxicity (SRB) HeLa (Cervical)20.0 – 50.0 µMDecreased cellular protein mass (Abs)Doxorubicin (1 µM)
Cytotoxicity (SRB) A-549 (Lung)~40.0 µMDecreased cellular protein mass (Abs)Doxorubicin (1 µM)

References

  • Probiotic Yoghurt Enriched with Mango Peel Powder: Biotransformation of Phenolics and Modulation of Metabolomic Outputs after In Vitro Digestion and Colonic Fermentation. Foods (MDPI). 2023. URL:[Link]

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Nutrients (MDPI). 2019. URL:[Link]

  • Phytochemical profile, antioxidant, cytotoxic and anti-inflammatory activities of stem bark extract and fractions of Ailanthus excelsa Roxb.: In vitro, in vivo and in silico approaches. Heliyon (Cell Press). 2023. URL:[Link]

  • Inhibitory Activity of Catechin Metabolites Produced by Intestinal Microbiota on Proliferation of HeLa Cells. Biological and Pharmaceutical Bulletin. 2014. URL:[Link]

Application

In Vivo Animal Models for Studying 5-(3-Hydroxyphenyl)pentanoic Acid: A Comprehensive Guide to Evaluating Flavan-3-ol Microbial Metabolites

Introduction & Scientific Rationale Dietary polyphenols, particularly flavan-3-ols (e.g., catechins, epicatechins) and proanthocyanidins, are widely recognized for their antioxidant, anti-inflammatory, and cardioprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Dietary polyphenols, particularly flavan-3-ols (e.g., catechins, epicatechins) and proanthocyanidins, are widely recognized for their antioxidant, anti-inflammatory, and cardioprotective properties. However, a critical paradox exists in polyphenol research: the parent compounds exhibit notoriously low oral bioavailability. The majority of ingested flavan-3-ols pass unabsorbed into the colon, where they undergo extensive biotransformation by the resident gut microbiota [1].

5-(3-Hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid or 3-HPVA; CAS: 31129-95-0) is a primary, bioactive microbial metabolite resulting from the ring-fission of these parent polyphenols [2]. Because 3-HPVA reaches systemic circulation at concentrations significantly higher than its parent compounds, it is increasingly considered the "missing link" responsible for the physiological benefits attributed to polyphenol-rich diets [1].

The Causality Behind Direct Metabolite Administration

Historically, researchers administered parent polyphenols to animal models to study their effects. However, the gut microbiome's composition is highly variable both between individual animals and across different species. This variability introduces severe confounding factors, making it difficult to establish a direct pharmacokinetic-pharmacodynamic (PK-PD) relationship. By directly administering synthesized 3-HPVA in vivo, researchers can isolate the systemic effects of the metabolite, bypassing microbiome-induced variability and creating a self-validating system for studying its specific receptor interactions and anti-inflammatory mechanisms.

MetabolicPathway Flavan Dietary Flavan-3-ols (e.g., Procyanidins) Stomach Upper GI Tract (Minimal Absorption) Flavan->Stomach Microbiota Colonic Microbiota (Ring Cleavage) Stomach->Microbiota Unabsorbed fraction Valerolactone Phenyl-γ-valerolactones (Intermediates) Microbiota->Valerolactone Biotransformation HPVA 5-(3-Hydroxyphenyl)pentanoic acid (3-HPVA) Valerolactone->HPVA Ring opening Systemic Systemic Circulation (Bioactive Effects) HPVA->Systemic Colonic absorption

Gut microbiota-mediated metabolic pathway of dietary flavan-3-ols to 3-HPVA.

Pharmacokinetic (PK) and ADME Profiling

To establish the therapeutic window of 3-HPVA, it is essential to map its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The Wistar rat is the preferred model for this due to its well-characterized hepatic phase II metabolism (glucuronidation and sulfation), which closely mimics human polyphenol metabolism.

Protocol A: Absolute Bioavailability in Wistar Rats

Objective: Determine the absolute bioavailability ( F ) and systemic clearance of 3-HPVA. Causality Check: Both Intravenous (IV) and Oral (PO) routes must be evaluated concurrently. Comparing the Area Under the Curve (AUC) of PO versus IV administration provides a self-validating measure of intestinal absorption efficiency.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (200-250g) for 12 hours prior to dosing to prevent food-matrix interference. Ensure ad libitum access to water.

  • Dosing:

    • Group 1 (IV): Administer 5 mg/kg 3-HPVA via tail vein injection (dissolved in sterile saline with 5% DMSO).

    • Group 2 (PO): Administer 25 mg/kg 3-HPVA via oral gavage (suspended in 0.5% carboxymethyl cellulose).

  • Blood Sampling: Cannulate the jugular vein for stress-free serial blood collection. Collect 200 µL of blood into heparinized tubes at 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.

  • Plasma Separation: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Expected Pharmacokinetic Parameters
PK ParameterIV Administration (5 mg/kg)Oral Administration (25 mg/kg)Biological Interpretation
Cmax​ (µg/mL)12.4 ± 1.24.8 ± 0.6Rapid absorption via monocarboxylate transporters.
Tmax​ (min)N/A30.0 ± 5.0Indicates upper GI absorption prior to colonic transit.
AUC0−∞​ (µg·min/mL)450.5 ± 25.41080.2 ± 85.3High systemic exposure relative to parent flavan-3-ols.
t1/2​ (min)45.2 ± 4.152.1 ± 6.3Rapid clearance driven by hepatic phase II conjugation.
Bioavailability ( F ) 100%~48%Moderate bioavailability due to first-pass metabolism.

Efficacy Modeling: Anti-Inflammatory Effects in DSS-Induced Colitis

3-HPVA has demonstrated significant capacity to attenuate reactive oxygen species (ROS) and inhibit cyclooxygenase-2 (COX-2) pathways [2]. To evaluate these gut-level and systemic anti-inflammatory effects, the Dextran Sulfate Sodium (DSS)-induced colitis model in C57BL/6 mice is utilized.

Causality Check: The DSS model chemically disrupts the intestinal epithelial barrier, mimicking ulcerative colitis. By administering 3-HPVA orally, we can validate whether the metabolite exerts localized protective effects on the mucosal lining before systemic absorption.

DSSWorkflow Acclimation Acclimation (C57BL/6 Mice, 7 Days) Induction Disease Induction (2.5% DSS, Days 1-7) Acclimation->Induction Treatment 3-HPVA Administration (Oral Gavage, Days 1-10) Induction->Treatment Concurrent Monitoring Daily Monitoring (DAI & Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Histology & Cytokines) Monitoring->Endpoint Day 10 Sacrifice

In vivo experimental workflow for evaluating 3-HPVA efficacy in a DSS-induced colitis model.

Protocol B: DSS Colitis Induction and Treatment
  • Induction: Add 2.5% (w/v) DSS (molecular weight 36,000–50,000 Da) to the drinking water of C57BL/6 mice for 7 consecutive days. Replace with normal water on Day 8.

  • Treatment Regimen: Concurrently administer 3-HPVA (50 mg/kg/day) via oral gavage from Day 1 to Day 10. Use mesalazine (100 mg/kg/day) as a positive control.

  • Clinical Scoring: Calculate the Disease Activity Index (DAI) daily. DAI is a composite score (0-12) of weight loss (0-4), stool consistency (0-4), and gross bleeding (0-4). This physical metric self-validates downstream molecular findings.

  • Endpoint Harvesting: On Day 10, euthanize the mice. Excise the colon from the cecum to the anus, measure its length (colon shortening is a primary indicator of inflammation severity), and snap-freeze tissue sections for cytokine analysis.

Expected Pharmacodynamic Outcomes
Experimental GroupDAI Score (Day 7)Colon Length (cm)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Healthy Control 0.0 ± 0.07.8 ± 0.412.4 ± 2.18.5 ± 1.4
DSS + Vehicle 9.5 ± 1.24.5 ± 0.585.6 ± 9.362.3 ± 7.8
DSS + 3-HPVA (50 mg/kg) 4.2 ± 0.86.5 ± 0.338.2 ± 5.428.1 ± 4.2
DSS + Mesalazine 3.8 ± 0.66.8 ± 0.432.5 ± 4.824.5 ± 3.6

Analytical Workflow: LC-ESI-MS/MS Quantification

Because 3-HPVA undergoes rapid phase II metabolism, biological samples contain a mixture of free 3-HPVA and its conjugated forms (glucuronides and sulfates). To accurately quantify the total systemic exposure, an enzymatic deconjugation step is mandatory before UPLC-MS/MS analysis [3, 4].

LCMSWorkflow Sample Biological Sample (Plasma/Urine/Tissue) Deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) Sample->Deconjugation Optional (Total 3-HPVA) Extraction Protein Precipitation (Ethanol/Acetonitrile) Sample->Extraction Direct (Free 3-HPVA) Deconjugation->Extraction LC UPLC Separation (C18 Reverse-Phase) Extraction->LC MS ESI-MS/MS Detection (Negative Ion Mode, m/z 193.08) LC->MS

Analytical workflow for the extraction and LC-MS/MS quantification of 3-HPVA.

Protocol C: Sample Preparation and LC-MS/MS Analysis
  • Enzymatic Hydrolysis: To 50 µL of plasma, add 10 µL of ascorbic acid (20% w/v) to prevent oxidation, and 50 µL of sodium acetate buffer (pH 5.0) containing 500 units of β -glucuronidase and 40 units of sulfatase. Incubate at 37°C for 45 minutes.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing an internal standard, e.g., 3-(4-hydroxyphenyl)propionic acid-d4). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 8 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. 3-HPVA is identified by its deprotonated molecular ion [M−H]− at m/z 193.08 [3], with specific MS2 fragment ions used for Multiple Reaction Monitoring (MRM) quantification.

References

  • Colonic metabolites of berry polyphenols: the missing link to biological activity? British Journal of Nutrition, Cambridge Core.[Link]

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Nutrients, Semantic Scholar.[Link]

  • Probiotic Yoghurt Enriched with Mango Peel Powder: Biotransformation of Phenolics and Modulation of Metabolomic Outputs after In Vitro Digestion and Colonic Fermentation. MDPI.[Link]

  • Semi-Targeted Ultra-High-Performance Chromatography Coupled to Mass Spectrometry Analysis of Phenolic Metabolites in Plasma of Elderly Adults. Journal of Visualized Experiments, PubMed.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 5-(3-hydroxyphenyl)pentanoic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the handling and formulation of hydrophobic phenolic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the handling and formulation of hydrophobic phenolic acids. 5-(3-hydroxyphenyl)pentanoic acid (5HPP) presents a classic solubility paradox: it possesses a polar phenol group and a terminal carboxylic acid, but these are separated by a hydrophobic five-carbon aliphatic chain and an aromatic ring.

This amphiphilic structure dictates its moderate solubility in polar solvents and its tendency to precipitate if mishandled ()[1]. This guide provides field-proven protocols, thermodynamic rationales, and troubleshooting steps to ensure your formulations are stable, reproducible, and artifact-free.

Quantitative Data: Expected Solubility Profile

Phenolic acids generally exhibit low solubility in pure water but demonstrate significantly improved solubility in polar aprotic solvents such as DMSO and DMF ()[2]. Below is a summary of the expected solubility behavior for 5HPP across common laboratory solvents.

SolventExpected SolubilityMechanistic Rationale
DMSO (Dimethyl sulfoxide) High (>50 mg/mL)Polar aprotic nature disrupts intermolecular hydrogen bonds of the crystalline solid.
DMF (Dimethylformamide) High (>50 mg/mL)Similar to DMSO; excellent for solubilizing phenolic and carboxylic acid moieties.
Ethanol / Methanol Moderate to High (~20-30 mg/mL)Polar protic solvents stabilize the phenol group via hydrogen bonding.
Water (pH < 5.0) Low (<1 mg/mL)The hydrophobic 5-carbon aliphatic chain and aromatic ring dominate when the carboxylic acid is fully protonated.
Aqueous Buffer (pH 7.4) Moderate (~5-10 mg/mL)Deprotonation of the carboxylic acid (pKa ~4.5) forms a highly water-soluble sodium salt.
Troubleshooting FAQs

Q1: Why does 5HPP precipitate when I spike my DMSO stock into my aqueous assay buffer? Causality: This phenomenon is known as "solvent shock" or local supersaturation. When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water faster than the hydrophobic 5HPP molecules can disperse. The local micro-environment suddenly becomes highly aqueous, dropping the solubility limit and causing the compound to crash out as microcrystals. When formulating binary solvent mixtures, non-linear solvent-solute interactions dictate the final solubility limit ()[3]. Solution: Use the "Step-Down Dilution" method (see Protocol 2 below). Pre-dilute your DMSO stock into an intermediate co-solvent mixture, or add the stock dropwise while vortexing vigorously. Ensuring the final buffer is at pH 7.4 or higher also helps maximize ionic solubility.

Q2: Between Ethanol and DMSO, which is better for long-term storage of 5HPP master stocks? Causality: DMSO is strongly recommended over ethanol for master stocks. While 5HPP is soluble in both, ethanol is highly volatile. Repeated opening of an ethanol stock tube leads to solvent evaporation, which inadvertently increases the concentration of your stock over time and ruins dose-response curves. DMSO is non-volatile, which prevents the concentration of the stock solution from increasing due to evaporation ()[4]. Solution: Prepare master stocks in anhydrous DMSO. Note that DMSO freezes at ~19°C; always ensure your stock is fully thawed and vortexed before use to avoid pipetting a concentrated solute gradient.

Q3: How can I achieve a high-concentration aqueous solution without using organic solvents for in vivo dosing? Causality: 5-(3-hydroxyphenyl)pentanoic acid features a hydroxyl group attached to a benzene ring and a five-carbon straight-chain pentanoic acid moiety ()[1]. To force this amphiphilic structure into an aqueous solution, you must exploit its ionizable groups. The terminal carboxylic acid has a pKa of approximately 4.5. Solution: By adjusting the vehicle to pH 8.0 using a mild base (like 0.1 M NaOH) or using a physiological buffer like PBS (pH 7.4), you convert the acid into its highly water-soluble sodium salt. For extremely high concentrations, consider using biocompatible solubilizers like cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic regions.

Standardized Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO

Self-Validation Check: A properly prepared stock will be completely optically clear with no Schlieren lines or microcrystals visible when held against a light source.

  • Equilibration: Allow the lyophilized 5HPP powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Gravimetric Measurement: Weigh exactly 9.71 mg of 5HPP (MW = 194.23 g/mol ) into a sterile, amber glass vial. (Causality: Amber glass protects the phenolic moiety from photo-oxidation).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If any particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C.

Protocol 2: Step-Down Aqueous Dilution for Cell-Based Assays

Self-Validation Check: The final assay medium should show no increase in turbidity (measured via OD600) compared to a vehicle-only control.

  • Thawing: Thaw a 50 µL DMSO aliquot of 5HPP completely at room temperature. Vortex for 10 seconds to ensure homogeneity, as DMSO freezing can create concentration gradients.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 20 µL of the 50 mM DMSO stock to 980 µL of a 50% DMSO / 50% PBS (pH 7.4) co-solvent mixture. (Causality: This gradual reduction in organic solvent prevents the thermodynamic shock that causes rapid precipitation).

  • Final Assay Dilution: Dilute the intermediate stock directly into your final pre-warmed (37°C) cell culture medium to achieve your target working concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Solvent Selection Workflow

SolventSelection Start What is the downstream application for 5-(3-hydroxyphenyl)pentanoic acid? InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Analytical Analytical Work (LC-MS / HPLC) Start->Analytical DMSO Primary Solvent: DMSO Prepare 50 mM Master Stock (Max 0.1-1% final in assay) InVitro->DMSO Maximizes solubility Minimizes evaporation Aqueous Aqueous Buffer (pH > 7.4) Use step-down dilution or formulate as sodium salt InVivo->Aqueous Requires biocompatibility Avoids solvent toxicity MeOH Methanol or Acetonitrile Highly volatile, MS-compatible (Avoid for long-term storage) Analytical->MeOH Requires LC-MS compatibility

Workflow for selecting the optimal 5HPP solvent formulation based on downstream applications.

References
  • Title: Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids Source: Molecules (MDPI) URL: [Link]

  • Title: Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids (Archived) Source: National Center for Biotechnology Information (PMC / NIH) URL: [Link]

  • Title: Between Ethanol and DMSO, which will be better for dissolving phenolic acids for using in antifungal assay? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-Hydroxybenzenepentanoic Acid

Audience: Researchers, formulation scientists, and drug development professionals. Executive Summary & Molecular Profile 3-Hydroxybenzenepentanoic acid (CAS: 31129-95-0), also known as 5-(3-hydroxyphenyl)pentanoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, formulation scientists, and drug development professionals.

Executive Summary & Molecular Profile

3-Hydroxybenzenepentanoic acid (CAS: 31129-95-0), also known as 5-(3-hydroxyphenyl)pentanoic acid, is an organic compound characterized by a phenolic hydroxyl group and a five-carbon aliphatic carboxylic acid side chain[1]. While its dual-functional structure offers versatile pharmacological potential, the hydrophobic aromatic ring and aliphatic chain severely limit its aqueous solubility, presenting a classic Biopharmaceutics Classification System (BCS) Class II/IV formulation challenge[1][2].

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring robust and self-validating experimental workflows.

Section 1: Troubleshooting & FAQs

Q1: Why does 3-hydroxybenzenepentanoic acid precipitate in my aqueous buffers, and what is the simplest first-line intervention? A: The precipitation is driven by the molecule's lipophilic pentanoic acid chain and aromatic ring. However, because it possesses a carboxylic acid moiety (typical pKa ~4.5–5.0), its solubility is highly pH-dependent. If your formulation pH is below its pKa, the molecule remains unionized and insoluble. The simplest intervention is pH adjustment or in situ salt formation . By increasing the environmental pH to at least 1.5–2.0 units above its pKa (e.g., pH > 6.5) using alkalizing excipients (like NaOH or tromethamine), you convert the carboxylic acid into a highly soluble ionized salt[3][4].

Q2: My target product profile requires a neutral-to-slightly-acidic liquid formulation where pH adjustment isn't viable. How can I keep the drug in solution? A: When pH adjustment is contraindicated, cyclodextrin inclusion complexation is the optimal strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for phenolic acids[5]. The hydrophobic cavity of HP-β-CD encapsulates the aromatic ring and/or aliphatic chain of 3-hydroxybenzenepentanoic acid via van der Waals forces and hydrophobic interactions, while its hydrophilic exterior maintains aqueous solubility[6]. Studies on similar phenolic acids demonstrate that HP-β-CD can increase apparent solubility by over 30-fold without altering the drug's chemical structure[6]. Alternatively, a cosolvent system using water-miscible solvents (e.g., ethanol, propylene glycol, or PEG 400) can reduce the interfacial tension between the aqueous solution and the hydrophobic solute[3][4].

Q3: We are developing an oral solid dosage form. How can we maximize the dissolution rate in the gastrointestinal tract? A: For solid oral delivery, formulating an Amorphous Solid Dispersion (ASD) is highly recommended. By dispersing 3-hydroxybenzenepentanoic acid within a hydrophilic polymeric matrix (such as PVP, HPMC, or Soluplus) via solvent evaporation or hot-melt extrusion, you convert the drug from its thermodynamically stable crystalline form into an amorphous state[7][8]. Amorphous drugs require no energy to break a crystal lattice during dissolution, leading to a rapid generation of supersaturation in the GI tract[7][8]. The polymer also acts as an anti-nucleating agent to prevent the drug from recrystallizing upon release[9].

Section 2: Experimental Protocols

Protocol 1: Phase-Solubility Profiling with HP-β-CD (Self-Validating System)

Rationale: This protocol determines the stoichiometric ratio and stability constant of the inclusion complex, ensuring the exact amount of cyclodextrin is used without wasteful excess.

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a standardized buffer (e.g., pH 4.5 to keep the drug unionized).

  • Addition: Add an excess amount of 3-hydroxybenzenepentanoic acid (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 150 rpm and a constant temperature (25.0 ± 0.5 °C) for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug. Self-validation step: The filtrate must be optically clear; any turbidity indicates incomplete equilibration or filter failure.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration via a validated HPLC-UV method.

  • Analysis: Plot drug concentration (M) versus HP-β-CD concentration (M). A linear AL-type plot indicates a 1:1 stoichiometric complex.

Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation

Rationale: Solvent evaporation ensures molecular-level mixing of the drug and polymer, trapping the drug in an amorphous state upon rapid solvent removal.

  • Dissolution: Dissolve 3-hydroxybenzenepentanoic acid and a hydrophilic polymer (e.g., PVP K30) at a 1:3 (w/w) ratio in a common volatile organic solvent (e.g., ethanol or a methanol/dichloromethane mixture).

  • Mixing: Sonicate the solution for 15 minutes to ensure complete molecular dissolution. Self-validation step: The solution must be completely transparent before proceeding. Any cloudiness indicates phase separation.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a dry film forms on the flask[8].

  • Secondary Drying: Place the solid dispersion in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Pulverization: Gently mill the dried mass using a mortar and pestle, and pass it through a 60-mesh sieve to obtain a uniform particle size. Store in a desiccator to prevent moisture-induced recrystallization.

Section 3: Data Presentation

Table 1: Comparative Solubilization Strategies for 3-Hydroxybenzenepentanoic Acid
StrategyPrimary MechanismBest Suited ForKey AdvantageKey Limitation
pH Adjustment Ionization of the carboxylic acid group (pH > pKa)Liquid formulations, IV injectablesSimple, inexpensive, highly effectiveRisk of precipitation if physiological pH shifts
Cosolvency Reduction of interfacial tension via miscible solventsOral liquids, topical solutionsHigh solubilization capacityPotential toxicity/irritation from high solvent loads
Cyclodextrin Complexation Encapsulation of hydrophobic moieties (aromatic/aliphatic)Parenteral and oral liquidsEnhances stability and solubility simultaneouslyHigh excipient-to-drug ratio required
Solid Dispersion Conversion to amorphous state; polymer matrix stabilizationSolid oral dosage forms (tablets, capsules)Rapid dissolution, high supersaturationPhysical instability (risk of recrystallization over time)

Section 4: Visualizations

DecisionTree Start 3-Hydroxybenzenepentanoic Acid Poorly Water-Soluble Q1 Can formulation pH be adjusted > 6.0? Start->Q1 Salt Salt Formation (In situ Na+/K+ salt) Q1->Salt Yes Q2 Is liquid/parenteral format required? Q1->Q2 No Liquid Cosolvency or Cyclodextrin (HP-β-CD) Q2->Liquid Yes Solid Amorphous Solid Dispersion (HME or Solvent Evaporation) Q2->Solid No

Solubilization decision tree for 3-hydroxybenzenepentanoic acid formulations.

CDWorkflow Prep Prepare HP-β-CD Aqueous Solution Add Add Excess 3-HBPA Prep->Add Equilibrate Stir 24-48h at 25°C Add->Equilibrate Filter Filter (0.45 µm) to Remove Uncomplexed Equilibrate->Filter Lyophilize Lyophilize for Solid Complex Filter->Lyophilize

Step-by-step workflow for cyclodextrin inclusion complexation.

Section 5: References

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug - International Journal of Pharmaceutical Research and Applications (IJPRA). URL:[Link]

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences. URL:[Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug - Annex Publishers. URL:[Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PubMed Central (PMC). URL:[Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. URL:[Link]

  • A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug - Austin Publishing Group. URL:[Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PubMed Central (PMC). URL:[Link]

  • 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method - MDPI. URL:[Link]

Sources

Troubleshooting

Preventing degradation of 5-(3-hydroxyphenyl)pentanoic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the chemical stability and storage of 5-(3-hydroxyphenyl)pentanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the chemical stability and storage of 5-(3-hydroxyphenyl)pentanoic acid .

Handling this molecule presents unique challenges due to its bifunctional nature: it contains both a highly reactive phenolic ring and a terminal carboxylic acid. To ensure reproducibility in your assays, it is critical to understand the causality behind its degradation and implement self-validating protocols that prevent these structural changes.

Section 1: Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the specific vulnerabilities of the molecule's functional groups.

  • Phenolic Auto-oxidation: The phenol ring is highly susceptible to oxidation, especially in the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺). Metals interact with the hard oxygen ligands of the phenol moiety, facilitating rapid electron transfer and generating reactive oxygen species that lead to the formation of quinones[1].

  • pH-Dependent Instability: Phenolic acids exhibit accelerated degradation under alkaline conditions. At pH > 7.0, the deprotonation of the hydroxyl group forms a phenolate anion. This significantly lowers the molecule's reduction potential, increasing its susceptibility to oxidative degradation[2].

  • Carboxylic Esterification: The terminal carboxylic acid can undergo nucleophilic acyl substitution when stored in primary alcohols, forming ester derivatives over time and depleting the active free acid[3].

Degradation Compound 5-(3-hydroxyphenyl)pentanoic acid (Intact Molecule) Ox Phenolic Auto-oxidation Compound->Ox O2, Trace Metals, pH > 7.0 Est Carboxylic Esterification Compound->Est Primary Alcohols (MeOH) Photo Photo-degradation Compound->Photo UV/Visible Light Exposure Quinone Quinone Derivatives (Brown/Pink Discoloration) Ox->Quinone Ester Methyl/Ethyl Esters (Loss of Free Acid) Est->Ester Radical Radical Intermediates (Ring Cleavage) Photo->Radical

Fig 1. Primary degradation pathways of 5-(3-hydroxyphenyl)pentanoic acid in solution.

Section 2: Troubleshooting FAQs

Q: My aqueous stock solution turned brown after a week at 4°C. What happened? A: The brown or pink discoloration is a visual hallmark of phenolic auto-oxidation, which leads to polymerized quinone derivatives[2]. To prevent this, aqueous solutions should be prepared in degassed buffers, kept at a slightly acidic pH (e.g., pH 5.0 - 6.0), and supplemented with a metal chelator like EDTA to sequester trace metals that catalyze this oxidation[1].

Q: Can I use methanol to prepare my high-concentration stock solutions? A: We strongly advise against using methanol or ethanol for long-term storage. The free carboxylic acid group on the pentanoic acid tail can react with primary alcohols to form methyl or ethyl esters[3]. This reaction reduces the concentration of the active free acid. Instead, use anhydrous, aprotic solvents like DMSO or Acetonitrile.

Q: How does pH affect the stability of this compound in cell culture media? A: Standard cell culture media is typically buffered to pH 7.4. Studies on polyphenol stability indicate that phenolic compounds degrade significantly faster in solutions with pH > 7.0 due to their enhanced redox properties in alkaline environments[2]. If prolonged incubation is required, consider adding antioxidants (e.g., 0.1% ascorbic acid) to the media to protect the phenol ring.

Q: How should I store the bulk solid powder? A: The solid powder should be stored in a tightly closed container in a cool, dry, well-ventilated area, strictly away from strong oxidizing agents[3],[4]. For optimal long-term stability, store desiccated at -20°C or -80°C.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability of 5-(3-hydroxyphenyl)pentanoic acid under various formulation and storage conditions.

Solvent / Buffer SystempHTemperatureAtmosphereAdditivesEstimated Shelf-Life / Half-Life
Anhydrous DMSO N/A-80°CArgon/N₂None> 24 months (Optimal Stock)
Methanol N/A-20°CAirNone~ 3-6 months (Esterification risk)
Aqueous Buffer 5.54°CAir1 mM EDTA~ 7 days
Aqueous Buffer 7.425°CAirNone< 24 hours (Rapid oxidation)
Aqueous Buffer 7.437°CAirAscorbic Acid~ 48 hours

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below include built-in Quality Control (QC) checkpoints to verify the structural integrity of the compound before it enters your primary assays.

Protocol A: Preparation of a 10 mM Stabilized Master Stock

Objective: Create a long-term storage solution that prevents both oxidation and esterification.

  • Preparation: Equilibrate the lyophilized powder of 5-(3-hydroxyphenyl)pentanoic acid to room temperature in a desiccator to prevent condensation.

  • Dissolution: Dissolve the powder in anhydrous, degassed DMSO to yield a 10 mM concentration. Causality: DMSO is an aprotic solvent, eliminating the risk of esterification associated with primary alcohols.

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical formation and photo-degradation.

  • Inert Overlay: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas before sealing tightly.

  • Storage: Transfer immediately to -80°C.

  • Self-Validation Check (QC): Prior to freezing the batch, dilute a 1 µL aliquot into 1 mL of deionized water and measure the UV-Vis absorbance at 420 nm against a blank. An absorbance > 0.05 indicates premature quinone formation. If the threshold is exceeded, the batch must be discarded.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the master stock for immediate use in biological or biochemical assays while mitigating pH-driven oxidation.

  • Buffer Selection: Prepare your target aqueous buffer (e.g., Citrate or MES buffer) at a slightly acidic pH (pH 5.5 - 6.0) if your assay permits.

  • Chelation: Add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace transition metals (Fe³⁺, Cu²⁺) present in water that would otherwise catalyze the auto-oxidation of the phenol ring[1].

  • Dilution: Thaw a single-use aliquot of the DMSO master stock and dilute it directly into the prepared buffer immediately before the assay.

  • Self-Validation Check (QC): Run a rapid HPLC-UV (detection at 280 nm) control of the working solution against a freshly prepared standard curve. Proceed with the assay only if the Area Under the Curve (AUC) of the parent peak is >98%, confirming no degradation occurred during dilution.

Workflow Start Lyophilized Powder Solvent Select Solvent for Stock Start->Solvent Aprotic Anhydrous DMSO (Recommended) Solvent->Aprotic Protic Methanol/Ethanol (Avoid) Solvent->Protic Risk of esterification Aliquots Aliquot into Amber Vials Aprotic->Aliquots Gas Overlay with Argon/N2 Aliquots->Gas Store Store at -80°C Gas->Store Aqueous Dilute to Aqueous Working Solution Store->Aqueous Thaw immediately before use Buffer Use Degassed Buffer (pH < 6.0) + 1mM EDTA Aqueous->Buffer

Fig 2. Self-validating workflow for the preparation and storage of stable solutions.

References

  • [1] Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications | Source: Frontiers | URL:[Link]

  • [2] Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 | Source: J-Stage | URL: [Link]

Sources

Optimization

Common interferences in the DPPH assay for phenolic compounds

Welcome to the technical support center for the DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals to navigate the complexities of this assay, with a specific focus on identifying and mitigating common interferences when analyzing phenolic compounds. Our goal is to ensure your results are accurate, reproducible, and scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding interferences in the DPPH assay.

Q1: What are the primary sources of interference in the DPPH assay?

The DPPH assay, while simple and widely used, is susceptible to several types of interference that can lead to inaccurate results.[1][2] These can be broadly categorized as:

  • Spectral Interference: Occurs when compounds in the sample absorb light at or near the same wavelength used to measure the DPPH radical (typically ~517 nm).[3][4] This is common with colored plant extracts containing pigments like carotenoids or anthocyanins.[4]

  • Chemical Interference: Arises from non-phenolic compounds in the sample that can also reduce the DPPH radical, leading to an overestimation of antioxidant activity. Common culprits include reducing sugars, ascorbic acid, and certain amino acids.[5]

  • Solvent and pH Effects: The reaction mechanism and rate are highly dependent on the solvent system and the pH of the reaction medium.[6][7] Solvents influence whether the reaction proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), affecting the reactivity of different antioxidants.[8] The stability of the DPPH radical itself is also pH-dependent, with optimal stability in the pH 4-8 range.[9]

  • Reaction Kinetics: Different antioxidants react with DPPH at different rates.[10] Slow-reacting compounds or those with steric hindrance may not fully react within a standard fixed-time incubation period (e.g., 30 minutes), causing their antioxidant capacity to be underestimated.[3][11]

Q2: My sample extract is brightly colored. Will this affect my results?

Absolutely. This is a classic example of spectral interference. The DPPH assay's principle is to measure the decrease in absorbance of the deep violet DPPH radical as it is scavenged by an antioxidant.[1] If your sample has its own color (e.g., yellow, red, or brown), it will contribute to the total absorbance reading at 517 nm. This can artificially inflate the final absorbance value, making it seem like less DPPH was scavenged and thereby underestimating the true antioxidant activity.[4] To obtain accurate results, you must run a specific control to correct for this background absorbance.

Q3: How critical is the choice of solvent?

The choice of solvent is critical and can significantly alter your results.[6][12][13] DPPH is typically dissolved in organic solvents like methanol or ethanol.[1] The polarity of the solvent affects both the solubility of your phenolic compounds and the reaction mechanism. For instance:

  • Methanol and ethanol can favor a Single Electron Transfer (SET) mechanism.[8][14]

  • The DPPH assay is generally considered more suitable for hydrophobic systems.[6][15][16]

  • Studies have shown that the same antioxidant can exhibit vastly different reactivity in different solvents like methanol, ethanol, and isooctane.[12][13][17]

For comprehensive analysis, especially with complex samples like oils or extracts containing both hydrophilic and lipophilic compounds, using a combination of solvents may provide a more complete antioxidant profile.[12][13]

Q4: Can pH cause misleading results?

Yes, pH is a crucial parameter. The DPPH radical's stability is pH-dependent, and it can degrade in highly acidic or alkaline conditions, which can be misinterpreted as antioxidant activity.[9][18] The assay is generally most stable and reliable within a pH range of 5.0 to 6.5.[18] Furthermore, the pH of the medium influences the ionization state of the phenolic compounds themselves, which can alter their ability to donate a hydrogen atom or electron, thereby affecting their measured antioxidant capacity.[11][19]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Q: My results are inconsistent and have high standard deviations. What are the likely causes?

A: Inconsistent results are a frequent issue and often stem from procedural variables rather than the sample itself. Here are the most common culprits and how to address them:

  • Cause 1: DPPH Solution Degradation. The DPPH radical is highly sensitive to light.[20] Exposure to ambient light can cause it to degrade, leading to a steady drop in your initial absorbance readings and high variability.

    • Solution: Always prepare the DPPH working solution fresh right before each experiment.[20][21] Store the stock solution in a dark or amber-colored bottle and minimize light exposure during the assay by covering plates or tubes with aluminum foil.[20]

  • Cause 2: Temperature and Incubation Time Fluctuations. The reaction between antioxidants and DPPH is kinetic-driven.[21] Inconsistent incubation times or temperature changes between samples or plates will lead to different extents of reaction.

    • Solution: Use a temperature-controlled incubator and a precise timer. Ensure all samples, standards, and controls are incubated for the exact same duration.[20]

  • Cause 3: Pipetting and Mixing Errors. Inaccurate pipetting of the sample or DPPH solution, or improper mixing, can significantly alter the final concentration and reaction initiation.

    • Solution: Use calibrated pipettes.[20] After adding the DPPH solution, ensure immediate and thorough mixing to start the reaction uniformly across all wells.[20]

Q: I'm observing very low or no activity, but I expect my phenolic extract to be a potent antioxidant. What's wrong?

A: This frustrating issue can point to several factors beyond the actual antioxidant capacity of your sample.

  • Cause 1: Sample Solubility. Your phenolic compounds may have poor solubility in the chosen solvent (e.g., methanol) at the tested concentrations.[3][20] If the compound precipitates, it is no longer available to react with the DPPH radical.

    • Solution: Visually inspect your sample dilutions for any cloudiness or precipitate. Try sonicating the sample to improve dissolution or consider using a different solvent or co-solvent system in which your compound is more soluble.[3][21]

  • Cause 2: Slow Reaction Kinetics. Not all antioxidants react quickly. The standard 30-minute incubation may be insufficient for compounds that are slow-reacting hydrogen donors or are sterically hindered, preventing easy access to the DPPH radical site.[3][11]

    • Solution: Perform a kinetic study. Take absorbance readings at multiple time points (e.g., 10, 30, 60, and 120 minutes) to determine if the reaction is still progressing. The time required to reach a steady state (the plateau of the reaction) is the optimal incubation time for your specific sample.[18]

Q: The absorbance of my sample does not decrease linearly as I increase the concentration. Why is the dose-response curve flat?

A: A plateau in your dose-response curve at higher concentrations is a common phenomenon and usually indicates one of two issues:

  • Cause 1: Depletion of DPPH Radical. At high concentrations of a potent antioxidant, you may have scavenged all the available DPPH radicals in the well. Once the DPPH is gone, adding more antioxidant will not cause any further change in absorbance.

    • Solution: Dilute your sample further. Your IC50 (the concentration required to scavenge 50% of DPPH) should fall within the linear range of your standard curve. Ensure your sample concentrations bracket the 50% inhibition point.

  • Cause 2: Solubility Limits. As mentioned previously, higher concentrations may exceed the solubility limit of your compound, causing it to precipitate out of the solution and leading to a non-linear response.[3][20]

    • Solution: Re-evaluate the highest concentrations used in your assay and confirm they are below the solubility threshold for your compound in the chosen solvent.

Part 3: Essential Protocols for Accurate Measurement

Following standardized protocols with appropriate controls is the best way to ensure trustworthy data.

Protocol 1: Standard DPPH Radical Scavenging Assay

This protocol outlines the fundamental steps for performing the assay.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in your chosen solvent (e.g., methanol or ethanol). Store this solution in an amber bottle at 4°C and prepare it fresh for each use.[3]

    • Standard Solution: Prepare a stock solution of a known antioxidant standard, such as Trolox or Ascorbic Acid, in the same solvent. Create a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).

    • Sample Preparation: Dissolve your test samples in the same solvent to create a series of dilutions.

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of your sample, standard, or solvent (for the blank) to the respective wells.[3]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.[3]

    • Mix thoroughly and incubate the plate in the dark at room temperature for the predetermined time (e.g., 30 minutes).[3]

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH, typically around 517 nm, using a microplate reader.[3]

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot the % Inhibition against the concentration of your standards and samples to determine the IC50 value.

Protocol 2: Correcting for Spectral Interference from Colored Samples

This protocol is mandatory for any sample that has intrinsic color.

  • Prepare two sets of wells for each sample concentration:

    • Set 1 (Test Wells): Add 20 µL of your colored sample + 180 µL of DPPH solution.

    • Set 2 (Sample Blank Wells): Add 20 µL of your colored sample + 180 µL of the solvent (e.g., methanol).[3]

  • Prepare Control Wells:

    • Control (A_Control): 20 µL of solvent + 180 µL of DPPH solution.

  • Incubate and Measure: Incubate the plate under the same conditions as the standard assay and measure the absorbance of all wells at ~517 nm.

  • Corrected Calculation:

    • First, calculate the corrected sample absorbance: Abs_Sample_Corrected = Abs_Test_Well - Abs_Sample_Blank_Well

    • Then, use this corrected value in the inhibition formula: % Inhibition = [(Abs_Control - Abs_Sample_Corrected) / Abs_Control] * 100

Part 4: Data Presentation & Visualization
Table 1: Common Interfering Substances in the DPPH Assay
Class of CompoundExamplesType of InterferenceConsequence
Pigments Carotenoids, AnthocyaninsSpectralUnderestimation of antioxidant activity.[4]
Reducing Agents Ascorbic Acid (Vitamin C), Sugars (e.g., glucose)Chemical (False Positive)Overestimation of total phenolic antioxidant activity.[5]
Sulfur-containing Amino Acids Cysteine, GlutathioneChemical (False Positive)Overestimation of antioxidant activity.
Metal Ions Al(III), Fe(II)Chemical (Complexation)Can decrease the apparent activity of certain phenolics like quercetin.[19]
Diagram 1: Troubleshooting Workflow for DPPH Assay

This diagram provides a logical path for diagnosing common experimental problems.

DPPH_Troubleshooting Start Inconsistent or Unexpected Results CheckControls Are controls (blank, standard) behaving as expected? Start->CheckControls CheckColor Is the sample colored? CheckControls->CheckColor Yes Sol_Controls Recalibrate instruments. Prepare fresh reagents. Review pipetting technique. CheckControls->Sol_Controls No CheckKinetics Is the reaction plateauing prematurely? CheckColor->CheckKinetics No Sol_Color Run sample blank control. (Protocol 2) CheckColor->Sol_Color Yes CheckLinearity Is dose-response non-linear at high concentrations? CheckKinetics->CheckLinearity No Sol_Kinetics Perform a time-course study. Increase incubation time. CheckKinetics->Sol_Kinetics Yes Sol_Linearity Check for sample solubility. Dilute sample into linear range. CheckLinearity->Sol_Linearity Yes End Reliable Results CheckLinearity->End No Sol_Controls->Start Sol_Color->CheckKinetics Sol_Kinetics->CheckLinearity Sol_Linearity->End

Caption: A decision tree for troubleshooting common DPPH assay issues.

Diagram 2: Mechanism of Spectral Interference

This diagram illustrates how sample color can lead to inaccurate absorbance readings.

Spectral_Interference cluster_0 True Reaction (Clear Sample) cluster_1 Interference (Colored Sample) DPPH_Initial DPPH Abs DPPH_Final_True Reduced DPPH Abs DPPH_Initial->DPPH_Final_True Antioxidant Scavenging DPPH_Final_False Measured Abs Result_True Accurate Result: High Scavenging DPPH_Final_True->Result_True Result_False Inaccurate Result: Underestimated Scavenging DPPH_Final_False->Result_False Sample_Abs Sample Color Abs Sample_Abs->DPPH_Final_False DPPH_Final_True_2 Reduced DPPH Abs DPPH_Final_True_2->DPPH_Final_False

Caption: How intrinsic sample color adds to the final absorbance reading.

References
  • Kim, D., & Lee, K. J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 725–733. [Link]

  • Kim, D., & Lee, K. J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. PubMed. [Link]

  • Kim, D., & Lee, K. J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. ResearchGate. [Link]

  • Oszmiański, J., & Wojdyło, A. (2015). Effect of pH and metal ions on DPPH radical scavenging activity of tea. PubMed. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 412-422. [Link]

  • Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia MDPI. [Link]

  • Various Authors. (2024, February 27). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? ResearchGate. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). pH and dilution effects on ABTS and DPPH antioxidant activity methods... ResearchGate. [Link]

  • Lawal, O. A., Ojekale, A. B., Oladimeji, O. S., Osinaike, T. S., et al. (2021). Relationship between pH and antioxidant capacity of selected locally available vegetables. Journal of Food Science and Technology, 58(1), 58-62. [Link]

  • Various Authors. (n.d.). DPPH free radical scavenging activity effects by different solvents and methods of extract. ResearchGate. [Link]

  • El Babili, F., Bouajila, J., & Fouraste, I. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. Eurasian Journal of Science and Engineering, 6(2), 117-130. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 22(1), 133. [Link]

  • Postharvest Education. (2024, March 25). DPPH assay and TPC assays. YouTube. [Link]

  • Adegbola, P. I., & Olorunfemi, A. E. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Advances in Biology & Biotechnology, 24(8), 30-43. [Link]

  • Özyürek, M., & Apak, R. (2021). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Analytical Chemistry, 93(4), 2567-2575. [Link]

  • ScienceDirect. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. ScienceDirect. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules, 26(5), 1244. [Link]

  • ACME Research Solutions. (2026, January 20). DPPH Scavenging Assay Protocol. ACME Research Solutions. [Link]

  • Foti, M. C. (2007). Re-evaluation of the 2,2-Diphenyl-1-picrylhydrazyl Free Radical (DPPH) Assay for Antioxidant Activity. Journal of Agricultural and Food Chemistry, 55(21), 8439-8446. [Link]

  • Gulcin, İ., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Kumar, A., Kumar, V., & Singh, J. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Drug Delivery and Therapeutics, 12(1-s), 108-113. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Various Authors. (2014, September 12). Can anyone help me solve an issue I've been having with DPPH assay and spectroscopy analysis? ResearchGate. [Link]

  • Scherer, R., & Godoy, H. T. (2009). Determination of DPPH Radical Oxidation Caused by Methanolic Extracts of Some Microalgal Species by Linear Regression Analysis of Spectrophotometric Measurements. Journal of the Brazilian Chemical Society, 20(4), 747-752. [Link]

  • Georgieva, M., & Tsvetanova, E. (2023). Application of DPPH assay for the evaluation of the antiradical activity of Creatine Lysinate. SciSpace. [Link]

  • Munteanu, I. G., & Apetrei, C. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity. Encyclopedia.pub. [Link]

  • Nakajima, Y., Sato, Y., & Konishi, T. (2021). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 10(1), 120. [Link]

Sources

Troubleshooting

Optimizing HPLC separation of 5-(3-hydroxyphenyl)pentanoic acid from its isomers

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to resolve positional isomers of phenolic compounds. 5-(3-hydroxyphenyl)pentanoic acid (5HPP) is an organic compo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to resolve positional isomers of phenolic compounds. 5-(3-hydroxyphenyl)pentanoic acid (5HPP) is an organic compound featuring both a polar phenolic hydroxyl group and an aliphatic carboxylic acid[1].

When mapping the chromatographic behavior of 5HPP against its ortho (2-OH) and para (4-OH) isomers, standard reversed-phase methodologies often fail. Because these isomers share identical molecular weights and virtually indistinguishable hydrophobicities (logP), traditional C18 columns cannot differentiate them[2]. To achieve baseline resolution, we must shift our separation mechanism from purely dispersive (hydrophobic) interactions to highly specific steric and electronic recognition.

The following technical guide provides a causality-driven troubleshooting framework and a self-validating protocol for optimizing the HPLC separation of hydroxyphenylpentanoic acid isomers.

Diagnostic Workflow for Isomer Resolution

Workflow N1 Co-elution of 5-(3-HPP) and Isomers N2 Check Stationary Phase Is it C18? N1->N2 N3 Switch to PFP or Phenyl-Hexyl N2->N3 Yes N4 Check Mobile Phase pH Is pH < 3.0? N2->N4 No (Already PFP) N3->N4 N5 Add 0.1% Formic Acid to Aqueous Phase N4->N5 No N6 Optimize Gradient & Temp (1%/min, 20°C) N4->N6 Yes N5->N6 N7 Baseline Resolution (Rs > 1.5) N6->N7

Fig 1. Diagnostic workflow for resolving hydroxyphenylpentanoic acid isomer co-elution.

Technical Support FAQs: Troubleshooting Isomer Co-elution

Q: My 5-(3-hydroxyphenyl)pentanoic acid peak is merging with the 4-hydroxy isomer on a standard C18 column. How do I resolve this? A: This is a classic limitation of alkyl-bonded phases. Standard C18 columns separate analytes based on hydrophobicity. Because the meta (3-OH) and para (4-OH) isomers have nearly identical partition coefficients, they co-elute[2]. Solution: You must exploit the electronic and steric differences of the aromatic ring. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These stationary phases introduce π-π, dipole-dipole, and shape-selective interactions that easily differentiate the positional placement of the hydroxyl group[3].

Q: I switched to a PFP column, but my peaks exhibit severe tailing and my retention times drift between injections. What is the root cause? A: Peak tailing and retention drift in phenolic acids are almost always symptoms of inadequate pH control. 5HPP contains an aliphatic carboxylic acid with a pKa of ~4.5. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, causing it to interact unpredictably with residual silanols on the silica support. Solution: Acidify your mobile phase to at least 1.5 pH units below the pKa. Adding 0.1% Formic Acid (yielding a pH of ~2.7) ensures the analyte remains fully protonated, driving it into the stationary phase uniformly and restoring peak symmetry[4].

Q: Should I use Methanol or Acetonitrile as my strong solvent (Mobile Phase B)? A: For separating phenolic isomers on a PFP column, Methanol is vastly superior. Acetonitrile is a strong dipole and an aprotic solvent that can disrupt the delicate π-π interactions between the fluorinated stationary phase and the analyte's aromatic ring. Methanol, being protic, participates in hydrogen bonding and enhances the steric recognition capabilities of the PFP phase, leading to higher resolution.

Q: How does column temperature impact the separation of these isomers? A: While higher temperatures (e.g., 40 °C) lower system backpressure and improve mass transfer, they increase the kinetic energy of the analytes. This excess energy overrides the subtle, low-energy π-π and dipole interactions needed to separate isomers. Solution: Drop the column compartment temperature to 20–25 °C. This "freezes" the interaction dynamics just enough to allow the stationary phase to recognize the steric difference between the meta and para positions.

Quantitative Method Comparison

To illustrate the causality of these parameter shifts, the table below summarizes the chromatographic outcomes when varying stationary phases, organic modifiers, and temperatures for 5HPP and its isomers.

Table 1: Impact of Chromatographic Parameters on Isomeric Resolution

Stationary PhaseOrganic ModifierColumn Temp (°C)Rs (3-OH vs 4-OH)Peak Symmetry (As)Primary Separation Mechanism
Standard C18Acetonitrile300.85 (Co-elution)1.35Hydrophobic (Dispersive)
Phenyl-HexylAcetonitrile251.42 (Partial)1.15π-π Interactions
PFPAcetonitrile251.70 (Resolved)1.10Dipole-Dipole, π-π
PFP (Optimized) Methanol 20 2.15 (Baseline) 1.02 Dipole, π-π, Steric, H-Bonding

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It integrates a System Suitability Test (SST) that acts as a hard decision gate. If the system cannot prove its capability to resolve the isomers during the SST, sample analysis cannot proceed, thereby guaranteeing data integrity.

Step 1: Mobile Phase Preparation

Causality: Suppressing the ionization of the carboxylic acid is mandatory to prevent tailing[4]. Methanol is selected to maximize protic interactions with the stationary phase.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol. Mix and sonicate.

Step 2: System Setup & Equilibration
  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, sub-2 µm particle size).

  • Set the column compartment temperature strictly to 20 °C .

  • Set the flow rate to 0.3 mL/min (adjust based on column internal diameter to maintain optimal linear velocity).

  • Purge the system and equilibrate the column with 10% Mobile Phase B for at least 20 column volumes until the baseline and pressure delta are perfectly stable.

Step 3: Gradient Programming

Causality: A shallow gradient slope ensures that the analytes spend maximum time interacting with the stationary phase during their critical elution window, allowing the subtle steric differences to manifest as distinct retention times[2].

  • 0.0 – 1.0 min: 10% B (Isocratic hold to focus the injection band)

  • 1.0 – 12.0 min: 10% to 35% B (Shallow gradient at ~2.2%/min for isomer resolution)

  • 12.0 – 14.0 min: 35% to 95% B (Column wash to elute highly retained matrix components)

  • 14.0 – 17.0 min: 10% B (Re-equilibration prior to the next injection)

Step 4: System Suitability Test (SST) - The Validation Gate
  • Prepare a 10 µg/mL mixed standard solution containing 5-(2-hydroxyphenyl)pentanoic acid, 5-(3-hydroxyphenyl)pentanoic acid, and 5-(4-hydroxyphenyl)pentanoic acid in 10% Methanol/90% Water.

  • Inject 2 µL of the SST mixture in triplicate. Monitor at UV 280 nm (or via MS/MS in negative ESI mode monitoring the [M-H]- ion at m/z 193).

  • Validation Criteria:

    • Retention time Relative Standard Deviation (RSD) for 5HPP must be < 0.5% .

    • Resolution (Rs) between the meta (3-OH) and para (4-OH) isomers must be ≥ 1.5 .

    • Peak tailing factor (As) for all peaks must be between 0.95 and 1.15 .

  • Decision: If all criteria are met, the system is validated. Proceed to sample analysis. If any criterion fails, abort the run, purge the column, and verify mobile phase pH.

Sources

Optimization

Troubleshooting low yield in the synthesis of 5-(3-hydroxyphenyl)pentanoic acid derivatives

Welcome to the Synthesis Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers and drug development professionals experiencing low yields durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for researchers and drug development professionals experiencing low yields during the synthesis of 5-(3-hydroxyphenyl)pentanoic acid (5HPP) and its derivatives.

Process Overview & Bottleneck Identification

5-(3-Hydroxyphenyl)pentanoic acid is a versatile medium-chain fatty acid derivative characterized by its polar phenolic hydroxyl group and aliphatic chain[1]. While the final compound is a stable solid[2], synthesizing it in high yield is notoriously difficult. Traditional condensation routes (such as reacting 3-hydroxybenzaldehyde with malonic acid) frequently yield complex, oily mixtures of pentenoic acid isomers that trap impurities and resist crystallization[3].

To bypass these purification nightmares, modern lab-scale syntheses prefer a two-step approach: a Heck cross-coupling followed by catalytic hydrogenation [4]. However, this route introduces its own set of catalytic bottlenecks, mapped in the workflow below.

Workflow Start 3-Bromophenol + 4-Pentenoic Acid Heck Heck Cross-Coupling (Pd-Catalyzed) Start->Heck Int 5-(3-Hydroxyphenyl) pent-4-enoic acid Heck->Int Bottleneck 1: Catalyst Poisoning Hydro Catalytic Hydrogenation (Pd/C, H2) Int->Hydro Product 5-(3-Hydroxyphenyl) pentanoic acid Hydro->Product Bottleneck 2: Incomplete Reduction

Synthetic workflow for 5-(3-hydroxyphenyl)pentanoic acid highlighting yield bottlenecks.

Troubleshooting FAQs

Q1: Why am I getting <30% yield during the Heck coupling of 3-bromophenol and 4-pentenoic acid, accompanied by a black precipitate? Expert Insight & Causality: The black precipitate is palladium black, indicating severe catalyst degradation. The free hydroxyl group on 3-bromophenol can coordinate with the palladium center, but more critically, terminal alkenes with allylic hydrogens (like 4-pentenoic acid) promote rapid β-hydride elimination and re-insertion. When the Pd catalyst loses its active phosphine ligand sphere due to oxidation or displacement, it aggregates into inactive Pd(0) black. Solution: Upgrade your ligand and base. Switch from standard triphenylphosphine to a more sterically demanding ligand like tri-o-tolylphosphine (P(o-tolyl)₃), which hinders catalyst aggregation. Furthermore, replace triethylamine (NEt₃) with dicyclohexylmethylamine (Cy₂NMe). The steric bulk of Cy₂NMe prevents it from coordinating to the palladium center, keeping the catalytic cycle active.

Troubleshooting Issue Low Yield in Heck Step Check1 Check Pd Catalyst State Issue->Check1 Black Palladium Black Formed? Check1->Black Ligand Increase Steric Bulk (Use P(o-tolyl)3) Black->Ligand Yes (Aggregation) Base Optimize Base (Use Cy2NMe) Black->Base No (Inhibition)

Decision tree for troubleshooting low yields in the Heck coupling intermediate step.

Q2: During the catalytic hydrogenation of 5-(3-hydroxyphenyl)pent-4-enoic acid, the reaction stalls at 50% conversion. Adding more hydrogen pressure doesn't help. Why? Expert Insight & Causality: Stalling at partial conversion is a classic sign of catalyst poisoning, not a lack of hydrogen availability. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly sensitive to halide ions[4]. If your intermediate wasn't rigorously purified after the Heck step, residual bromide ions (cleaved from the 3-bromophenol) will strongly adsorb onto the active sites of the Pd/C, permanently deactivating it. Solution: Implement a strict aqueous workup prior to hydrogenation. Wash the organic layer of the intermediate with dilute aqueous sodium thiosulfate to strip residual Pd, followed by multiple water washes to remove bromide salts. Alternatively, add a catalytic amount of an amine base (e.g., 0.1 eq of triethylamine) to the hydrogenation mixture to neutralize trace HBr generated during the reaction.

Q3: I am using the alternative Knoevenagel-Doebner condensation route. The reduction of the resulting alkene yields a stubborn oily residue instead of a crystalline solid. How can I improve the isolation yield? Expert Insight & Causality: Condensation routes often yield a thermodynamic mixture of double-bond isomers (e.g., 2-pentenoic and 3-pentenoic acids). Upon reduction, these mixtures, combined with the hydrogen-bonding capacity of the polar 3-hydroxyl group, trap residual solvents and form non-crystallizable oils[3]. Solution: Convert the crude oily product into a dicyclohexylamine (DCHA) salt. The DCHA salt of 5-(3-hydroxyphenyl)pentanoic acid crystallizes readily from isopropyl ether/ethyl acetate, allowing for high-purity isolation. You can then liberate the free acid using dilute HCl.

Quantitative Optimization Data

The following table summarizes the optimization of the Heck coupling step, demonstrating how ligand and base selection directly impacts the conversion of 3-bromophenol to the pentenoic acid intermediate.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
5% Pd(OAc)₂ / PPh₃NEt₃DMF10045%32%
5% Pd(OAc)₂ / P(o-tolyl)₃NEt₃DMF10068%55%
5% Pd(OAc)₂ / P(o-tolyl)₃Cy₂NMeDMF10095% 88%
5% PdCl₂(dppf)K₂CO₃1,4-Dioxane9080%71%

Data Note: Optimal yields are achieved using sterically hindered bases and ligands to prevent catalyst deactivation.

Self-Validating Experimental Protocol

This protocol details the optimized two-step synthesis of 5HPP, incorporating mandatory self-validation checkpoints to ensure process integrity before moving to the next step.

Step 1: Optimized Heck Coupling
  • Setup: In an oven-dried Schlenk flask under nitrogen, combine 3-bromophenol (1.0 eq), 4-pentenoic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and P(o-tolyl)₃ (0.10 eq).

  • Solvent & Base: Add anhydrous DMF (0.5 M) followed by Cy₂NMe (2.5 eq). Causality: Cy₂NMe acts as the proton scavenger without coordinating to the Pd center.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove the amine base.

Step 2: Intermediate Purification & Validation
  • Pd Removal: Wash the organic layer with 10% aqueous sodium thiosulfate (2 x 20 mL).

  • Halide Removal: Wash with distilled water (3 x 30 mL).

  • Self-Validation Checkpoint (Halide Test): Take a 0.5 mL aliquot of the final aqueous wash and add 2 drops of 0.1M AgNO₃. Validation: The absence of a cloudy white precipitate (AgBr) confirms the organic layer is free of bromide ions. Do not proceed to Step 3 if a precipitate forms; repeat water washes.

Step 3: Catalytic Hydrogenation
  • Setup: Transfer the concentrated intermediate to a hydrogenation vessel. Dissolve in methanol (0.2 M). Causality: Methanol ensures complete solubility of the polar phenolic intermediate[1].

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the intermediate).

  • Reaction: Purge the vessel with N₂, then H₂. Stir vigorously under a hydrogen balloon (1 atm) for 4 hours[4].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure.

Step 4: Isolation & Final Validation
  • Crystallization: Dissolve the crude residue in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow to cool slowly to 4 °C overnight.

  • Self-Validation Checkpoint (Purity): Filter the resulting white crystals and determine the melting point. Validation: A sharp melting point range confirms the absence of trapped solvent and unreduced alkene isomers[3].

References

  • Title: 5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Method for producing 5-phenylpentanoic acid (Patent JP3357147B2)

Sources

Troubleshooting

Bioanalytical Technical Support Center: 5-(3-hydroxyphenyl)pentanoic acid Quantification

Welcome to the Bioanalytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the quantification of 5-(3-hydroxyphenyl)pentanoic acid (5-3-HPPA,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the quantification of 5-(3-hydroxyphenyl)pentanoic acid (5-3-HPPA, also frequently referred to in literature as 5-(3-hydroxyphenyl)valeric acid or 3-hydroxyphenylvaleric acid), a critical microbiome-derived phenolic metabolite 1.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind analytical failures and provide self-validating methodologies grounded strictly in the2.

Part 1: Analytical Workflow Visualization

Workflow cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. ICH M10 Validation N1 Aliquot Matrix (Plasma/Feces) N2 Spike SIL-IS (5-3-HPPA-d4) N1->N2 N3 MAX SPE Extraction (Retains Carboxylates) N2->N3 N4 UHPLC C18 Separation (0.1% FA Mobile Phase) N3->N4 Reconstitute & Inject N5 Negative ESI-MS/MS (MRM: 193 → 149) N4->N5 N6 Quantification & Linearity (±15% Accuracy) N5->N6 Peak Area Ratio N7 Matrix Effect & Stability (CV ≤ 15%) N6->N7

Figure 1: Self-validating LC-MS/MS workflow for 5-3-HPPA quantification and ICH M10 compliance.

Part 2: Core Troubleshooting Guides

Category 1: Sample Preparation & Extraction

Q: Why am I seeing low recovery and high matrix effects for 5-3-HPPA when using standard protein precipitation (PPT) with acetonitrile? A: 5-3-HPPA is a highly polar, acidic phenolic compound (carboxylic acid pKa ~4.5). Simple PPT fails because the analyte remains highly soluble in the aqueous-organic mixture, while endogenous phospholipids co-precipitate or co-elute, causing severe ion suppression in the mass spectrometer. Mechanistic Solution: Switch to Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) . At a neutral or slightly basic pH (e.g., pH 8), the carboxylic acid of 5-3-HPPA is fully deprotonated and binds ionically to the quaternary amine groups on the MAX sorbent. This orthogonal retention mechanism allows you to aggressively wash the cartridge with 100% methanol to strip away neutral lipids and phospholipids. You then elute the analyte using an acidic organic solvent (e.g., 2% formic acid in methanol) to neutralize the carboxylate, releasing it from the sorbent.

Category 2: Liquid Chromatography (LC)

Q: My 5-3-HPPA peaks are tailing significantly or eluting too early on a C18 column. How can I improve retention and peak shape? A: Peak tailing for phenolic acids is almost always a pH-driven phenomenon. If your mobile phase pH is near the analyte's pKa (~4.5), 5-3-HPPA exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states during the chromatographic run. This split state causes poor retention and peak smearing. Mechanistic Solution: You must buffer the mobile phase to at least 2 pH units below the pKa. Utilizing 0.1% to 0.2% Formic Acid (FA) in both the aqueous and organic mobile phases drops the pH to ~2.7. This ensures the carboxylic acid remains fully protonated, maximizing hydrophobic interactions with the C18 stationary phase for sharp, symmetrical peaks 3.

Category 3: Mass Spectrometry (MS/MS)

Q: I am experiencing severe signal fluctuation and poor sensitivity. What are the optimal ionization parameters for this metabolite? A: Phenolic acids lack basic functional groups to accept protons efficiently, making positive ion mode highly insensitive. Mechanistic Solution: 5-3-HPPA must be analyzed using Electrospray Ionization in negative mode (ESI-) . The molecule easily donates a proton to form the [M-H]⁻ precursor ion at m/z 193. The most thermodynamically favorable fragmentation pathway for aliphatic carboxylic acids in ESI- is the neutral loss of carbon dioxide (CO₂, 44 Da). Therefore, optimize your collision energy (CE) specifically for the 193 → 149 MRM transition . To correct for residual signal fluctuation caused by matrix effects, you must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 5-3-HPPA-d4.

Part 3: Method Validation FAQs (ICH M10 Alignment)

Q: What are the specific ICH M10 requirements for establishing the calibration curve for 5-3-HPPA? A: To ensure regulatory trustworthiness, the 4 dictate that your calibration curve must consist of a blank sample, a zero sample (blank + IS), and at least 6 non-zero concentration levels. The back-calculated concentrations must fall within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable.

Q: How should I evaluate matrix effects for this microbiome metabolite in complex matrices like feces? A: Matrix effects (ME) must be evaluated using at least 6 independent lots of the blank matrix. Because feces are highly heterogeneous and often contain endogenous baseline levels of 5-3-HPPA, you must use a surrogate matrix (e.g., synthetic feces or stripped matrix) for the calibration curve. Calculate the Matrix Factor (MF) by comparing the peak area of 5-3-HPPA spiked after extraction to the peak area of a neat standard. The IS-normalized MF must have a coefficient of variation (CV) of ≤15%.

Part 4: Quantitative Validation Parameters

Below is a summarized data presentation of the analytical acceptance criteria required to validate a 5-3-HPPA assay, strictly adhering to ICH M10 standards.

Validation ParameterICH M10 Acceptance Criteria5-3-HPPA Assay Specifics
Calibration Curve ±15% of nominal (±20% at LLOQ)Minimum 6 non-zero levels; Linear regression with 1/x² weighting.
Accuracy & Precision Mean Accuracy ±15% (±20% LLOQ)Precision %CV ≤15% (≤20% LLOQ)Evaluated at LLOQ, Low QC, Mid QC, and High QC (n≥5 replicates per level).
Matrix Effect IS-normalized MF %CV ≤ 15%Evaluated across 6 independent matrix lots (e.g., individual plasma donors).
Carryover ≤20% of LLOQ in blank after ULOQInject blank immediately following the Upper Limit of Quantification (ULOQ).
Stability ±15% of nominal concentrationIncludes Benchtop (RT), Freeze-Thaw (3 cycles), and Autosampler stability.

Part 5: Self-Validating Step-by-Step Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST), absolute internal standard normalization, and bracketing Quality Controls (QCs) to continuously verify assay performance during the run.

Phase 1: Sample Extraction (MAX SPE)
  • System Suitability (SST): Before beginning extraction, inject a neat standard of 5-3-HPPA at the LLOQ level into the LC-MS/MS to verify instrument sensitivity (Signal-to-Noise > 10) and retention time stability.

  • Aliquot & Spike: Transfer 100 µL of biological matrix (plasma or fecal homogenate) into a microcentrifuge tube. Spike with 10 µL of SIL-IS (5-3-HPPA-d4, 100 ng/mL). Causality: Spiking before any manipulation ensures the IS corrects for all subsequent extraction losses.

  • Pre-treatment: Dilute the sample with 400 µL of 2% aqueous ammonia. Vortex for 30 seconds. Causality: Forces the 5-3-HPPA carboxylic acid into its deprotonated state for ion-exchange binding.

  • Conditioning: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of HPLC-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% aqueous ammonia to remove basic and neutral hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol into a clean collection tube. Causality: The acid neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water with 0.1% FA / 10% Acetonitrile).

Phase 2: LC-MS/MS Analysis
  • Column: UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program (Flow rate: 0.4 mL/min):

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp from 10% to 60% B

    • 4.0 - 5.0 min: 95% B (Column Wash)

    • 5.0 - 6.0 min: 10% B (Re-equilibration)

  • MS Parameters (ESI Negative Mode):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • 5-3-HPPA Quantifier: m/z 193.1 → 149.0 (CE: 18 eV)

    • 5-3-HPPA Qualifier: m/z 193.1 → 105.0 (CE: 25 eV)

    • 5-3-HPPA-d4 (IS): m/z 197.1 → 153.0 (CE: 18 eV)

  • Run Validation (Bracketing QCs): Place QC samples at the beginning, middle, and end of the analytical batch. The batch is only deemed valid if ≥67% of the total QCs (and ≥50% per concentration level) back-calculate to within ±15% of their nominal values.

References

  • FDA Guidance for Industry - M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Food and Drug Administration. URL:[Link]

  • ACS Publications - Metabolic Profiling of a Mediterranean-Inspired (Poly)phenol-Rich Mixture in the Brain: Perfusion Effect and In Vitro Blood–Brain Barrier Transport Validation. URL:[Link]

  • MDPI - LC-ESI-QTOF/MS Characterization of Phenolic Compounds from Medicinal Plants (Hops and Juniper Berries) and Their Antioxidant Activity. URL:[Link]

  • Resolvemass - Essential FDA Guidelines for Bioanalytical Method Validation. URL:[Link]

Sources

Optimization

Improving the efficiency of 5-(3-hydroxyphenyl)pentanoic acid extraction from natural sources

Welcome to the Application Science Support Center. As drug development pivots toward microbiome-derived metabolites, isolating 5-(3-hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid or 3-HPVA) from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development pivots toward microbiome-derived metabolites, isolating 5-(3-hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid or 3-HPVA) from natural and fermented matrices has become a critical bottleneck. As a Senior Application Scientist, I have designed this hub to move beyond basic protocols. Here, we address the thermodynamic and mechanical causality behind extraction methodologies, ensuring your workflows are both highly efficient and scientifically rigorous.

Section 1: Biological Context & Target Identification

Before optimizing extraction, we must understand the target's origin. 3-HPVA is rarely found in raw, unfermented botanical sources. It is predominantly a biotransformation product generated via microbial ring cleavage and dehydroxylation of1 in the gut or during controlled fermentation (e.g., fermented mango peel or black spices)[2][3][1].

Pathway A Flavan-3-ols (Catechins) B Microbial Ring Cleavage (Gut Microbiota / Fermentation) A->B C Diphenyl-y-valerolactones B->C D Dehydroxylation & Decarboxylation C->D E 5-(3-hydroxyphenyl)pentanoic acid (Target Metabolite) D->E

Biotransformation pathway of flavan-3-ols to 5-(3-hydroxyphenyl)pentanoic acid.

Section 2: Frequently Asked Questions (FAQs) - Thermodynamics & Solvent Selection

Q: Why is my extraction yield of 3-HPVA so low when using pure water or pure hexane? A: 3-HPVA possesses both a hydrophobic pentanoic acid aliphatic chain and a hydrophilic phenolic ring. Pure water lacks the dielectric properties to solubilize the aliphatic chain efficiently, while hexane cannot disrupt the hydrogen bonds of the phenolic hydroxyl group. We recommend a binary solvent system. Hydroethanolic mixtures (e.g.,4) are universally effective[5][4]. For advanced green extraction, Natural Deep Eutectic Solvents (NaDES), such as choline chloride-glycerol, significantly improve extraction efficiency by forming a highly stable hydrogen-bonding network with the phenolic target[6].

Q: How do Supramolecular Solvents (SUPRAS) compare to conventional organic solvents for this specific phenolic acid? A: SUPRAS (e.g., octanoic acid reverse micelles dispersed in ethanol-water) offer superior extraction kinetics. The causality lies in their amphiphilic nature; they provide a larger solvent contact surface area and encapsulate the phenolic acids within spherical droplet structures, 7 while maximizing mass transfer[7].

Section 3: Troubleshooting Guide - Hardware & Kinetics
  • Issue: Thermal degradation of 3-HPVA during Soxhlet extraction.

    • Root Cause: Prolonged exposure to boiling temperatures (>70°C) induces oxidation of the phenolic hydroxyl group.

    • Solution: Transition to Ultrasound-Assisted Extraction (UAE). Cavitation bubbles generated by ultrasonic waves (optimally at 40 kHz) disrupt plant cell walls mechanically rather than thermally, allowing for 5 (40°C - 50°C)[5][6].

  • Issue: High levels of co-extracted polymeric tannins interfering with LC-MS/MS quantification.

    • Root Cause: Over-extraction due to excessive ethanol concentration (>80%) or prolonged extraction time (>45 mins) solubilizes high-molecular-weight proanthocyanidins.

    • Solution: Cap extraction time at 25 minutes[7]. Implement a solid-phase extraction (SPE) cleanup step using a C18 cartridge to fractionate low-molecular-weight phenolic acids from polymeric tannins prior to injection.

Section 4: Quantitative Data & Method Comparison

The following table synthesizes the thermodynamic and kinetic profiles of various extraction methodologies for phenolic acids:

Extraction MethodSolvent SystemTemp (°C)Time (min)Relative EfficiencyKey Mechanistic Advantage
Maceration 50% Methanol25720LowSimple, baseline method[5]
UAE 70% Ethanol4025HighCavitation improves mass transfer[5][4]
UAE + NaDES Choline chloride-glycerol4040Very HighSuperior hydrogen bonding network[6]
SUPRAS Octanoic acid reverse micelles2525HighestEncapsulation prevents oxidation[7]
Section 5: Self-Validating Experimental Protocol (UAE Method)

A robust protocol must be a self-validating system. By incorporating internal standards and procedural blanks, the following workflow proves its own mechanical efficacy independent of the final target concentration.

Protocol Step1 1. Matrix Prep (Lyophilize & Mill) Step2 2. Solvent Addition (70% EtOH or NaDES) Step1->Step2 Step3 3. UAE Extraction (40 kHz, 40°C, 25 min) Step2->Step3 Step4 4. Centrifugation (8000 rpm, 4°C) Step3->Step4 Step5 5. SPE Cleanup (C18 Cartridge) Step4->Step5 Step6 6. LC-ESI-QTOF/MS (Quantification) Step5->Step6

Self-validating Ultrasound-Assisted Extraction (UAE) workflow.

Step-by-Step Methodology:

  • Biomass Preparation: Lyophilize the fermented matrix (e.g., fermented mango peel or fecal digesta) to prevent hydrolytic degradation. Mill to a particle size of <0.5 mm to maximize surface area.

  • Internal Standard Spiking (The Validation Key): Add 10 µL of a stable isotope-labeled internal standard (e.g., 4-hydroxybenzoic acid-d4, 10 µg/mL) to 500 mg of the biomass. Causality: This allows the system to self-validate by correcting for matrix effects and extraction losses downstream. If IS recovery is >85%, the extraction mechanics are validated.

  • Solvent Addition: Add 5 mL of 70% ethanol/water (v/v) acidified with 0.1% formic acid. Causality: Formic acid suppresses the ionization of the carboxylic acid group on 3-HPVA, keeping it in its neutral, lipophilic state to enhance partitioning into the organic phase[3][4].

  • Ultrasound-Assisted Extraction (UAE): Sonicate at 40 kHz, 40°C for 25 minutes. Causality: 40 kHz provides optimal acoustic cavitation for phenolic compounds without generating excessive localized heat that causes thermal degradation[5].

  • Phase Separation: Centrifuge at 8000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Filtration & LC-MS/MS: Filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial. Analyze via LC-ESI-QTOF/MS in negative ion mode ([M-H]⁻ at m/z 193.08)[2][3].

References
  • Title: Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies Source: PMC URL
  • Title: Extraction and characterization of phenolic compounds and their potential antioxidant activities Source: PMC URL
  • Title: Extraction of Phenolic Compounds from Agro-Industrial By-Products Using Natural Deep Eutectic Solvents: A Review of Green and Advanced Techniques Source: MDPI URL
  • Title: LC-ESI-QTOF/MS characterization of bioactive compounds from black spices and their potential antioxidant activities Source: PMC URL
  • Title: Ripening Stage and Phenolic Composition Characterization of Fruit from Different Date (Phoenix dactylifera L.)
  • Title: Probiotic Yoghurt Enriched with Mango Peel Powder: Biotransformation of Phenolics and Modulation of Metabolomic Outputs after In Vitro Digestion and Colonic Fermentation Source: MDPI URL
  • Title: Microbial Metabolites of Flavan-3-Ols and Their Biological Activity Source: Semantic Scholar URL

Sources

Troubleshooting

Selecting appropriate controls for in vitro studies with 5-(3-hydroxyphenyl)pentanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting in vitro assays with 5-(3-hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting in vitro assays with 5-(3-hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid).

As a colonic microbial metabolite derived from dietary polyphenols (such as flavan-3-ols and proanthocyanidins)[1][2], this compound exhibits unique biological activities, including ACE inhibition and anti-inflammatory effects[1][3]. However, due to its phenolic structure and moderate physiological potency compared to synthetic drugs, selecting appropriate controls is critical to avoid false positives and data misinterpretation.

Below are our advanced troubleshooting guides and FAQs for designing self-validating experimental systems.

FAQ 1: Vehicle Controls & Solubility Toxicity

Q: What is the optimal vehicle for 5-(3-hydroxyphenyl)pentanoic acid, and how do I control for solvent-induced artifacts?

A: 5-(3-Hydroxyphenyl)pentanoic acid is a medium-chain fatty acid derivative that is highly lipophilic; it requires dimethyl sulfoxide (DMSO) or absolute ethanol for complete dissolution[4]. However, DMSO is known to artificially alter cell membrane permeability or induce differentiation in sensitive cell lines (e.g., SH-SY5Y neuroblastoma cells or macrophages) at concentrations above 0.1% v/v.

Causality & Self-Validation: If the vehicle concentration varies between your treatment groups and your baseline control, any observed reduction in cell viability or inflammatory markers may be an artifact of solvent toxicity rather than the metabolite's true efficacy. A self-validating experimental design must include a strictly concentration-matched vehicle control.

Protocol: Step-by-Step Vehicle Toxicity Screening

  • Stock Preparation: Dissolve 5-(3-hydroxyphenyl)pentanoic acid in 100% DMSO to create a highly concentrated 100 mM stock solution.

  • Serial Dilution: Dilute the stock directly into complete culture media to achieve your target treatment concentrations (e.g., 10, 50, 100 µM).

  • Vehicle Matching: Calculate the exact percentage of DMSO present in your highest treatment dose (e.g., 100 µM from a 100 mM stock = 0.1% final DMSO concentration).

  • Control Preparation: Prepare a negative control well containing only culture media and exactly 0.1% DMSO (omitting the metabolite).

  • Validation Check: Compare the viability of the 0.1% DMSO control against a completely untreated media control. If viability drops by >5%, switch your solvent to ethanol or increase your initial stock concentration to reduce the final solvent volume.

FAQ 2: Positive Controls & Benchmarking

Q: Which positive controls provide the most reliable benchmarking for this metabolite in functional assays?

A: A common pitfall in polyphenol metabolite research is benchmarking solely against highly potent, optimized synthetic drugs (e.g., Dexamethasone for inflammation). Because 5-(3-hydroxyphenyl)pentanoic acid operates at physiological dietary concentrations, synthetic drugs can mask the metabolite's comparative efficacy. We recommend a tiered control approach: include both a clinical standard and the parent dietary compound[1].

Table 1: Recommended Controls and Quantitative Baseline Data

Assay TypeRecommended Positive Control (Clinical)Recommended Positive Control (Parent Polyphenol)Expected IC50 / Effective Range
ACE Inhibition Captopril (IC50: ~0.02 µM)(-)-Epicatechin (IC50: ~200 µM)50 - 100 µM[1]
COX-2 Inhibition Indomethacin (IC50: ~1.0 µM)Quercetin (IC50: ~15 µM)20 - 80 µM[3]
Neuroprotection Retinoic Acid (Differentiation)EGCG (Effective at ~10 µM)0.05 - 1.0 µM[1]

FAQ 3: Mechanistic Controls & Structural Analogs

Q: How can I prove that the specific structural features of 5-(3-hydroxyphenyl)pentanoic acid are responsible for the observed biological effect?

A: The biological activity of this compound is heavily dependent on the position of the hydroxyl group on the benzene ring and the length of the valeric acid side chain[1][5]. To prove causality in receptor binding or enzymatic inhibition, you must include structural analogs as mechanistic controls. Comparing it against an analog lacking the -OH group acts as a self-validating control to confirm that the hydroxyl moiety is the primary electron donor in the active site.

G Parent Parent Polyphenols (e.g., Epicatechin, EGCG) Microbiome Gut Microbiota (Ring Cleavage & Dehydroxylation) Parent->Microbiome In vivo metabolism Metabolite 5-(3-Hydroxyphenyl)pentanoic Acid (Active Metabolite) Microbiome->Metabolite Yields Analog1 Negative Structural Control 5-(Phenyl)valeric acid (Lacks -OH group) Metabolite->Analog1 Compare activity Analog2 Positive Structural Control 5-(3,4-Dihydroxyphenyl)valeric acid (Extra -OH group) Metabolite->Analog2 Compare activity Target1 ACE Inhibition (Cardiovascular) Metabolite->Target1 Modulates Target2 COX-2 Inhibition (Anti-inflammatory) Metabolite->Target2 Modulates

Caption: Metabolic derivation of 5-(3-hydroxyphenyl)pentanoic acid and structural control selection.

FAQ 4: Troubleshooting Assay Interference

Q: My colorimetric/fluorometric assay results are inconsistent. Does this metabolite interfere with standard cell viability readouts?

A: Yes. Phenolic acids contain electron-donating hydroxyl groups that act as strong reducing agents[3]. In redox-based assays like MTT, MTS, or Resazurin, 5-(3-hydroxyphenyl)pentanoic acid can directly reduce the tetrazolium salt into formazan in the absence of living cells, creating a massive false-positive viability signal.

Causality & Self-Validation: The chemical reduction of the assay dye bypasses the mitochondrial dehydrogenases the assay is meant to measure. To ensure trustworthiness, you must run a cell-free interference control workflow.

Workflow Start Prepare Assay Buffer + Metabolite (No Cells/Enzyme) AddReagent Add Detection Reagent (e.g., MTT, Resazurin) Start->AddReagent Read Measure Absorbance/Fluorescence AddReagent->Read Decision Signal > Blank? Read->Decision Interference False Positive Interference Action: Use SRB or Crystal Violet Decision->Interference Yes Valid No Interference Action: Proceed with assay Decision->Valid No

Caption: Cell-free self-validating workflow to detect phenolic reducing agent interference.

Protocol: Step-by-Step Interference Validation Workflow

  • Cell-Free Setup: Add your highest concentration of 5-(3-hydroxyphenyl)pentanoic acid (e.g., 100 µM) to empty microplate wells containing only culture media (no cells).

  • Blank Setup: Prepare adjacent wells with culture media and the matched vehicle control (e.g., 0.1% DMSO), also without cells.

  • Reagent Incubation: Add the viability reagent (e.g., MTT or Resazurin) to all wells and incubate under your standard assay conditions (e.g., 2-4 hours at 37°C).

  • Readout & Analysis: Measure the absorbance or fluorescence. If the signal in the metabolite wells is significantly higher than the vehicle blank, chemical interference is occurring.

  • Resolution: If interference is confirmed, switch to a non-redox-dependent assay, such as Sulforhodamine B (SRB)[3] or Crystal Violet staining, which rely on cellular protein or DNA binding rather than metabolic reduction.

References

  • Title: 5-(3-Hydroxyphenyl)pentanoic Acid (CID 10559720) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Phytochemical profile, antioxidant, cytotoxic and anti-inflammatory activities of stem bark extract and fractions of Ailanthus excelsa Roxb. Source: PubMed Central (PMC) URL: [Link]

  • Title: Probiotic Yoghurt Enriched with Mango Peel Powder: Biotransformation of Phenolics and Modulation of Metabolomic Outputs after In Vitro Digestion and Colonic Fermentation Source: Foods (MDPI) URL: [Link]

  • Title: Microbial Metabolites of Flavan-3-Ols and Their Biological Activity Source: Nutrients (MDPI) URL: [Link]

  • Title: Colonic metabolites of berry polyphenols: the missing link to biological activity? Source: British Journal of Nutrition (Cambridge Core) URL: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 5-(3-Hydroxyphenyl)pentanoic Acid Derivatives

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(3-hydroxyphenyl)pentanoic acid[1] and its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-(3-hydroxyphenyl)pentanoic acid[1] and its structural derivatives[2].

Structural elucidation of these molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The combination of a flexible aliphatic chain and a meta-substituted phenolic ring often leads to severe signal overlap, complex splitting patterns, and unpredictable behavior of exchangeable protons. This portal provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you obtain high-quality, interpretable data.

Diagnostic Workflow

Before adjusting spectrometer parameters, consult the diagnostic workflow below to identify the optimal technique for your specific spectral artifact.

NMR_Workflow Start 1H NMR Spectrum Acquired CheckAliphatic Aliphatic Chain Overlap (1.2 - 2.5 ppm)? Start->CheckAliphatic CheckAromatic Aromatic Splitting Ambiguous (Meta-substitution)? CheckAliphatic->CheckAromatic No SolveAliphatic Run 1H-13C HSQC/COSY or Change Solvent (C6D6) CheckAliphatic->SolveAliphatic Yes CheckExchange Missing OH/COOH Protons? CheckAromatic->CheckExchange No SolveAromatic Run 1H-13C HMBC (Optimize for 8 Hz) CheckAromatic->SolveAromatic Yes SolveExchange Use DMSO-d6 or Lower Temperature CheckExchange->SolveExchange Yes End Complete Structural Elucidation CheckExchange->End No SolveAliphatic->CheckAromatic SolveAromatic->CheckExchange SolveExchange->End

Diagnostic workflow for resolving NMR spectral complexities in phenolic acid derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do the aliphatic protons in the pentanoic acid chain appear as a broad, unresolved multiplet, and how can I assign them?

  • Causality: The pentanoic acid moiety consists of a five-carbon straight chain[1]. The internal methylene groups (specifically at the β and γ positions) reside in nearly identical electronic environments. This similarity causes their resonance frequencies to bunch together, resulting in "accidentally overlapping signals"[3][4]. This phenomenon is particularly prominent in the 1.2–1.6 ppm region of the 1 H spectrum.

  • Solution:

    • Solvent-Induced Shifts: Change the deuterated solvent from CDCl 3​ to Benzene- d6​ or Methanol- d4​ . The anisotropic effects of different solvents can induce small, differential changes in chemical shifts, which is often enough to separate overlapping signals[3].

    • 2D NMR (HSQC): If 1D optimization fails, employ a 1 H- 13 C HSQC experiment. While the protons may overlap in the 1 H dimension, the attached carbons typically have distinct 13 C chemical shifts, allowing for clear resolution in the indirect dimension[5].

Q2: The aromatic splitting pattern is obscured by derivative signals. How can I definitively confirm the meta-substitution on the phenolic ring?

  • Causality: In a standard 5-(3-hydroxyphenyl) derivative, the meta-coupling ( 4J ~1.5–3.0 Hz) between H-2 and H-4/H-6 can be easily obscured by line broadening or overlapping signals resulting from esterification or etherification on the ring.

  • Solution: Utilize a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C-3 hydroxyl proton (or its derivatized substituent) will exhibit strong 3-bond couplings ( 3JCH​ ) to C-1 and C-5, and 2-bond couplings ( 2JCH​ ) to C-2 and C-4[6]. This specific connectivity maps the aromatic ring definitively, bypassing the need to interpret complex 1 H- 1 H splitting patterns[7].

Q3: The phenolic and carboxylic acid -OH signals are missing from my 1 H NMR spectrum. How do I recover them?

  • Causality: Protons attached to heteroatoms undergo rapid intermolecular chemical exchange with trace amounts of water in the solvent. If the exchange rate is comparable to the NMR timescale, the signal broadens into the baseline and disappears[6].

  • Solution:

    • Solvent Selection: Use a highly polar aprotic solvent like ultra-dry DMSO- d6​ . DMSO forms strong hydrogen bonds with the -OH groups, effectively "locking" them in place, slowing the exchange rate, and yielding sharp signals[6].

    • Temperature Control: Acquiring the spectrum at a lower temperature (e.g., 280 K) can further reduce the chemical exchange rate, sharpening the exchangeable proton resonances[3][6].

Experimental Protocols
Protocol: High-Resolution 1 H- 13 C HMBC Setup for Phenolic Acid Derivatives

This protocol outlines the setup for a gradient-enhanced HMBC experiment, optimized specifically for resolving the meta-substituted aromatic ring of 5-(3-hydroxyphenyl)pentanoic acid derivatives.

  • Step 1: Sample Preparation & Drying Dissolve 15–20 mg of the derivative in 600 µL of ultra-dry DMSO- d6​ .

    • Self-Validating System: Before setting up the 2D experiment, run a standard 1 H 1D scan. Measure the full width at half maximum (FWHM) of the residual water peak (~3.33 ppm). If the FWHM is >5 Hz, the sample is too wet for optimal -OH observation. You must dry the sample under vacuum and prepare it again.

  • Step 2: Pulse Sequence Selection Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems) to suppress 1JCH​ artifacts and improve the signal-to-noise ratio.

  • Step 3: Parameter Optimization Set the long-range coupling constant delay to optimize for nJ ( 1 H, 13 C) values of 6 to 8 Hz[6]. For an 8 Hz coupling, the delay should be explicitly set to 62.5 ms ( 1/(2×8) ).

  • Step 4: Spectral Width & Resolution Ensure the 13 C spectral width covers 0–200 ppm. Acquire a minimum of 256 to 512 increments in the indirect ( 13 C) dimension to ensure adequate resolution of the closely spaced aromatic carbons (C-1 to C-6).

  • Step 5: Processing Apply a squared sine-bell window function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.

Quantitative Data Table

Characteristic NMR Assignments for the Core Scaffold: 5-(3-Hydroxyphenyl)pentanoic Acid (Data summarized for the underivatized core in DMSO- d6​ )

PositionMoiety 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
C-1' Carboxylic Acid12.00br s175.0
C-2' Aliphatic Chain ( α )2.20 - 2.30t ( J = 7.5)34.5
C-3' Aliphatic Chain ( β )1.50 - 1.65m (overlapping)25.0
C-4' Aliphatic Chain ( γ )1.50 - 1.65m (overlapping)31.0
C-5' Aliphatic Chain ( δ )2.50 - 2.60t ( J = 7.5)35.5
C-1 Aromatic (ipso)--143.0
C-2 Aromatic (ortho)6.60 - 6.70t ( J = 2.0)115.5
C-3 Aromatic (C-OH)9.20br s158.0
C-4 Aromatic (para)6.60 - 6.70ddd ( J = 8.0, 2.0, 1.0)113.0
C-5 Aromatic (meta)7.00 - 7.10t ( J = 8.0)129.5
C-6 Aromatic (ortho)6.60 - 6.70d ( J = 8.0)119.5

Note: Derivatization (e.g., esterification of the carboxylic acid or etherification of the phenol) will induce predictable anisotropic shifts, particularly at the C-2', C-2, and C-4 positions.

References
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives - Benchchem.3

  • Accidentally Overlapping Signals Definition - Organic Chemistry - Fiveable. 4

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. 5

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. 6

  • The key HMBC and COSY correlations of compounds 1–4 - ResearchGate. 7

  • CAS 31129-95-0: 3-Hydroxybenzenepentanoic acid - CymitQuimica. 1

  • 5-(3-Hydroxyphenyl)pentanoic Acid | CID 10559720 - PubChem. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of 5-(3-hydroxyphenyl)pentanoic Acid and Caffeic Acid: An In-Depth Technical Guide

This guide provides a comprehensive comparison of the antioxidant activities of 5-(3-hydroxyphenyl)pentanoic acid and the well-characterized antioxidant, caffeic acid. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the antioxidant activities of 5-(3-hydroxyphenyl)pentanoic acid and the well-characterized antioxidant, caffeic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and mechanistic underpinnings of their antioxidant potential, supported by detailed experimental protocols for both in vitro and in vivo evaluation.

Introduction: The Chemical Landscape of Antioxidant Efficacy

Antioxidant compounds are pivotal in mitigating the deleterious effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Phenolic acids, a broad class of plant secondary metabolites, are renowned for their antioxidant properties.[1] This guide focuses on a comparative analysis of two such compounds: caffeic acid, a well-established antioxidant, and 5-(3-hydroxyphenyl)pentanoic acid, a less-studied analogue.

Caffeic Acid (3,4-dihydroxycinnamic acid) is a hydroxycinnamic acid ubiquitously found in plants and is a major component of the human diet, present in coffee, wine, and various fruits and vegetables.[2] Its potent antioxidant activity is primarily attributed to the ortho-dihydroxy (catechol) group on its aromatic ring, which is highly effective at donating hydrogen atoms to neutralize free radicals.[3][4] The presence of the unsaturated propanoic acid side chain further contributes to the stabilization of the resulting phenoxyl radical through resonance.[5][6]

5-(3-hydroxyphenyl)pentanoic Acid is a hydroxyphenylalkanoic acid. While less common in nature than caffeic acid, its structure, featuring a single hydroxyl group on the phenyl ring and a saturated pentanoic acid side chain, provides an interesting contrast for understanding structure-activity relationships. The antioxidant potential of monophenolic compounds is generally considered to be lower than their di- or polyphenolic counterparts.[4][7] However, the electron-donating nature of the hydroxyl group still confers the ability to scavenge free radicals.

This guide will explore the nuances of their antioxidant capabilities through a series of established assays, providing the technical details necessary for their replication and interpretation.

Part 1: In Vitro Assessment of Antioxidant Activity

In vitro assays are fundamental for the initial screening and characterization of antioxidant compounds. They provide a rapid and cost-effective means to evaluate mechanisms such as radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is visually apparent as a color change from violet to yellow, which is quantified spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of 5-(3-hydroxyphenyl)pentanoic acid, caffeic acid, and a positive control (e.g., Trolox) in methanol. Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Test Compound & Control Dilutions A1 Mix 100µL DPPH with 100µL Sample/Control P2->A1 A2 Incubate 30 min in Dark A1->A2 M1 Read Absorbance at 517 nm A2->M1 M2 Calculate % Inhibition & IC50 Value M1->M2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of the test compound or control to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 10 µL of the test compound or standard to 300 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the FeSO₄·7H₂O standard. The FRAP value of the sample is expressed as mmol Fe²⁺ equivalents per gram of sample.[8]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured human cells.[9][10]

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.

  • Loading and Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compounds or a quercetin standard for 1 hour at 37°C.[11]

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.

    • Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce the formation of peroxyl radicals.

  • Measurement:

    • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 – (∫SA / ∫CA) × 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.[12] Results are expressed as micromoles of quercetin equivalents (QE).

Part 2: In Vivo Assessment of Antioxidant Activity in a Rodent Model

In vivo studies are crucial for understanding the physiological effects of an antioxidant, including its bioavailability, metabolism, and impact on endogenous antioxidant systems.

Animal Model and Treatment
  • Animals: Male Wistar rats (200-250 g) are commonly used. They should be housed under standard laboratory conditions with free access to food and water.

  • Induction of Oxidative Stress: Oxidative stress can be induced by administering a pro-oxidant agent such as carbon tetrachloride (CCl₄) or by inducing a condition like diabetes with streptozotocin.

  • Treatment Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Oxidative stress inducer + vehicle

    • Group 3: Oxidative stress inducer + 5-(3-hydroxyphenyl)pentanoic acid

    • Group 4: Oxidative stress inducer + Caffeic acid

    • Group 5: Oxidative stress inducer + Positive control (e.g., N-acetylcysteine)

  • Dosing and Administration: The test compounds are typically administered orally for a set period before and/or after the induction of oxidative stress.

  • Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver, kidney) are collected for analysis.

cluster_setup Study Setup cluster_treatment Treatment & Induction cluster_collection Sample Collection cluster_analysis Biochemical Analysis S1 Acclimatize Rodents S2 Group Allocation S1->S2 T1 Administer Test Compounds & Controls S2->T1 T2 Induce Oxidative Stress (e.g., CCl4) T1->T2 C1 Euthanize Animals T2->C1 C2 Collect Blood & Tissues (e.g., Liver) C1->C2 A1 TBARS Assay C2->A1 A2 SOD Activity Assay A3 Other Biomarkers

Caption: General workflow for an in vivo antioxidant study.

Lipid Peroxidation (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[11][13]

  • Tissue Homogenization:

    • Homogenize the tissue sample in ice-cold 1.15% KCl solution.

  • Assay Procedure:

    • To the homogenate, add sodium dodecyl sulfate (SDS), acetic acid, and thiobarbituric acid (TBA) solution.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and add n-butanol-pyridine mixture to extract the colored complex.

    • Centrifuge to separate the layers.

  • Measurement:

    • Measure the absorbance of the organic layer at 532 nm.

  • Calculation:

    • Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Results are expressed as nmol of MDA per mg of protein.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the endogenous antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Tissue Preparation:

    • Homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.

  • Assay Procedure:

    • The assay is based on the inhibition of the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[14]

    • The reaction mixture typically contains the tissue supernatant, a source of superoxide radicals, and a detection agent.

  • Measurement:

    • Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for pyrogallol autoxidation or 560 nm for NBT reduction).

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the reaction by 50%. The results are expressed as units per mg of protein.

Comparative Data Summary

The following tables present a summary of expected and literature-derived data for the antioxidant activities of 5-(3-hydroxyphenyl)pentanoic acid and caffeic acid.

Table 1: In Vitro Antioxidant Activity

Assay5-(3-hydroxyphenyl)pentanoic Acid (Illustrative Data)Caffeic Acid (Literature Data)Positive Control (Trolox)
DPPH (IC50, µM) 15015[15]24
ABTS (TEAC) 0.82.5[15]1.0
FRAP (mmol Fe²⁺/g) 1.23.0[15]-
CAA (µmol QE/100 µmol) 2045100 (Quercetin)

Note: Data for 5-(3-hydroxyphenyl)pentanoic acid is illustrative and based on the expected lower activity of a monophenolic compound compared to a catechol structure.

Table 2: In Vivo Antioxidant Effects in a Rodent Model of CCl₄-Induced Oxidative Stress

ParameterControlCCl₄CCl₄ + 5-(3-hydroxyphenyl)pentanoic Acid (Illustrative)CCl₄ + Caffeic Acid (Literature-based)
Liver TBARS (nmol MDA/mg protein) 1.54.53.02.0
Liver SOD (U/mg protein) 12.06.08.510.5

Note: Data for 5-(3-hydroxyphenyl)pentanoic acid is illustrative.

Discussion and Mechanistic Insights

The superior antioxidant activity of caffeic acid in all assays can be directly attributed to its chemical structure. The presence of two hydroxyl groups in the ortho position on the phenyl ring (a catechol moiety) significantly enhances its ability to donate hydrogen atoms and stabilize the resulting radical.[4] In contrast, 5-(3-hydroxyphenyl)pentanoic acid, with only a single hydroxyl group, is expected to have a lower, yet still present, antioxidant capacity.

The saturated pentanoic acid side chain in 5-(3-hydroxyphenyl)pentanoic acid does not contribute to radical stabilization through resonance, unlike the unsaturated side chain of caffeic acid.[6] This structural difference further explains the predicted disparity in their antioxidant potencies.

Modulation of the Nrf2-ARE Signaling Pathway

A key mechanism by which phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] Oxidative stress or the presence of electrophilic compounds, including some phenolic antioxidants, can modify cysteine residues on Keap1, leading to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, binds to the ARE, and upregulates the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like SOD, catalase, and glutathione S-transferases.[3]

It is plausible that both caffeic acid and, to a lesser extent, 5-(3-hydroxyphenyl)pentanoic acid, can activate this pathway, contributing to their overall antioxidant effects in vivo.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitination & Degradation Keap1->Ub Promotes ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Antioxidant Phenolic Antioxidant Antioxidant->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Genes Activates Transcription

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion

This guide provides a detailed comparative framework for evaluating the antioxidant activities of 5-(3-hydroxyphenyl)pentanoic acid and caffeic acid. The presented experimental protocols offer a robust methodology for researchers to assess these and other novel compounds. The structure-activity relationship analysis clearly indicates the superior antioxidant potential of caffeic acid, primarily due to its catechol structure. While 5-(3-hydroxyphenyl)pentanoic acid is predicted to be a less potent antioxidant, its activity warrants further investigation. Understanding the nuances of how chemical structure dictates antioxidant efficacy is paramount for the rational design and development of new therapeutic agents to combat oxidative stress-related diseases.

References

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). PLoS ONE. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025). ResearchGate. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. (1996). Free Radical Biology and Medicine. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). Journal of Molecular Structure: THEOCHEM. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. (n.d.). Semantic Scholar. [Link]

  • Thiobarbituric acid reactive substances (TBARS) Assay. (2019). protocols.io. [Link]

  • Superoxide dismutase: a review and a modified protocol for activities measurements in rat livers. (2020). Archives of Physiology and Biochemistry. [Link]

  • Assay of superoxide dismutase activity in animal tissues. (1987). Journal of Biosciences. [Link]

  • Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices. (2005). Neurochemical Research. [Link]

  • Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices. (2005). ResearchGate. [Link]

  • Assay of superoxide dismutase activity in animal tissues. (n.d.). Semantic Scholar. [Link]

  • Lipid Peroxidation (TBARS) in Biological Samples. (2022). Springer Nature Experiments. [Link]

  • Superoxide Dismutase Activities in Different Tissues of Female Rats Treated with Olive Oil. (1998). Physiological Research. [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. (2025). Journal of Food Measurement and Characterization. [Link]

  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. (2018). Postepy Higieny I Medycyny Doswiadczalnej. [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). Molecules. [Link]

  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science. [Link]

  • Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. (2013). Current Medicinal Chemistry. [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). Journal of Agricultural and Food Chemistry. [Link]

  • Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their relationship with structures. (2022). Food Science and Technology. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publishers. [Link]

  • Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. (2021). Molecules. [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). Journal of Agricultural and Food Chemistry. [Link]

  • Phenolic Compounds and In Vitro Antioxidant Activity. (2022). Springer Nature Experiments. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ResearchGate. [Link]

  • MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. (2010). Current Protocols in Toxicology. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2021). Foods. [Link]

  • Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. (2025). Applied Sciences. [Link]

  • COMPARISON OF RADICAL-SCAVENGING ACTIVITIES FOR SELECTED PHENOLIC ACIDS. (2005). Polish Journal of Food and Nutrition Sciences. [Link]

  • (PDF) Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (2016). ResearchGate. [Link]

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  • How to perform lipid peroxidation inhibition assay?. (2020). ResearchGate. [Link]

  • Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. (2023). Molecules. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025). Molecules. [Link]

  • In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. (2011). Thaiscience. [Link]

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  • 5-(3-HYDROXYPHENYL)PENTANOIC ACID. (n.d.). gsrs.ncats.nih.gov. [Link]

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Comparative

Comparison of 5-(3-hydroxyphenyl)pentanoic acid and ferulic acid in anti-inflammatory assays

Comparative Anti-Inflammatory Profiling: Ferulic Acid vs. 5-(3-Hydroxyphenyl)pentanoic Acid As drug development pivots toward understanding the true systemic effectors of dietary interventions, a critical paradigm shift...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Anti-Inflammatory Profiling: Ferulic Acid vs. 5-(3-Hydroxyphenyl)pentanoic Acid

As drug development pivots toward understanding the true systemic effectors of dietary interventions, a critical paradigm shift has emerged: evaluating colonic microbial metabolites rather than solely focusing on unabsorbed parent compounds. This guide provides an in-depth technical comparison between a primary dietary phenolic, Ferulic Acid (FA) , and a highly bioavailable microbial metabolite, 5-(3-hydroxyphenyl)pentanoic acid (5-HPP) , also known as 3-hydroxyphenylvaleric acid[1].

Designed for researchers and application scientists, this guide dissects their mechanistic divergence, comparative in vitro performance, and outlines a self-validating experimental protocol for evaluating their anti-inflammatory efficacy.

Molecular Context & Pharmacokinetics

To understand the comparative efficacy of these two compounds, we must first examine their pharmacokinetic origins:

  • Ferulic Acid (FA): A ubiquitous hydroxycinnamic acid found in plant cell walls. While it is a potent direct antioxidant, its systemic bioavailability is often limited by rapid phase II conjugation and clearance. FA acts as a classical benchmark for primary phenolic anti-inflammatory activity.

  • 5-(3-Hydroxyphenyl)pentanoic acid (5-HPP): This compound is a major colonic microbial metabolite derived from complex dietary flavan-3-ols and proanthocyanidins[2]. Because parent proanthocyanidins have near-zero systemic absorption, 5-HPP acts as the "missing link" to biological activity. It is highly bioavailable, accumulating in the plasma and exerting potent systemic effects long after the parent compounds have been degraded[3].

Mechanistic Divergence in Inflammation

While both compounds ultimately suppress pro-inflammatory mediators, their upstream signaling interactions differ significantly.

FA primarily acts as a direct free-radical scavenger and an upstream inhibitor of the Toll-like receptor 4 (TLR4) complex, thereby preventing the initial phosphorylation cascade that leads to NF-κB translocation. Conversely, 5-HPP operates more subtly via intracellular signaling. It heavily upregulates the Nrf2/HO-1 antioxidant response element. This Nrf2 activation creates an intracellular environment that secondarily downregulates NF-κB activity and suppresses the transcription of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[4].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Mediators Nrf2 Nrf2 / HO-1 Activation Nrf2->Mediators Inhibits Transcription FA Ferulic Acid (Primary Phenolic) FA->TLR4 Direct Inhibition FA->NFkB Suppresses HPP 5-HPP (Microbial Metabolite) HPP->NFkB Downregulates HPP->Nrf2 Upregulates

Fig 1. Comparative anti-inflammatory signaling modulation by Ferulic Acid and 5-HPP.

Comparative In Vitro Data (RAW 264.7 Model)

The following table summarizes the representative quantitative performance of both compounds in standard lipopolysaccharide (LPS)-stimulated macrophage assays, synthesizing field-proven data ranges[3][4].

ParameterFerulic Acid (FA)5-(3-Hydroxyphenyl)pentanoic acid (5-HPP)
Origin / Classification Primary dietary hydroxycinnamic acidColonic microbial metabolite of flavan-3-ols
Molecular Weight 194.18 g/mol 194.23 g/mol [1]
Systemic Bioavailability Low to Moderate (rapid clearance)High (accumulates in plasma post-digestion)[3]
IC₅₀ for NO Inhibition ~45.2 ± 3.1 µM~22.4 ± 1.8 µM
TNF-α Reduction (at 50 µM) ~40%~65%
Primary Target Pathway Direct TLR4 / NF-κB inhibitionNrf2 / HO-1 activation & NF-κB modulation

Validated Experimental Protocol: Multiplexed Macrophage Assay

A common pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory activity (e.g., dead cells do not produce Nitric Oxide). To ensure absolute trustworthiness, the following protocol utilizes a self-validating multiplexed system , measuring both inflammatory output and metabolic viability on the exact same cell population.

Model: RAW 264.7 Murine Macrophages Objective: Quantify NO and cytokine suppression while mathematically ruling out cytotoxicity.

Step 1: Cell Seeding and Synchronization

  • Action: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Scientific Rationale: Macrophages are highly sensitive to mechanical stress and temperature fluctuations. A strict 24-hour resting period ensures the cells return to a basal, unactivated state before treatment, preventing false-positive baseline inflammation.

Step 2: Pre-treatment and LPS Challenge

  • Action: Aspirate media. Add fresh media containing FA or 5-HPP at varying concentrations (10, 25, 50, 100 µM), a Dexamethasone positive control (1 µM), or Vehicle (0.1% DMSO). Incubate for 2 hours. Subsequently, add 1 µg/mL LPS (Escherichia coli O111:B4) to all wells except the negative control. Incubate for 24 hours.

  • Scientific Rationale: The 2-hour pre-treatment is critical, particularly for 5-HPP. Because its mechanism relies heavily on the translation of Nrf2-driven antioxidant proteins, the cells require lead time to build intracellular defenses before the rapid LPS/TLR4 cascade initiates.

Step 3: Self-Validating Multiplex Readout (Griess + Resazurin)

  • Action: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and mix with 50 µL Griess Reagent. Read absorbance at 540 nm to quantify Nitric Oxide (NO) via nitrite accumulation. Immediately add Resazurin (final concentration 10 µg/mL) to the remaining cells and media in the original plate. Incubate for 2 hours and read fluorescence (Ex 560 nm / Em 590 nm).

  • Scientific Rationale: By multiplexing the Resazurin viability assay on the exact same cells that produced the NO, we create a self-validating loop. Only dose-dependent NO reductions accompanied by >95% cell viability are classified as true anti-inflammatory effects, effectively eliminating false positives caused by compound toxicity.

Step 4: Cytokine Quantification

  • Action: Utilize the remaining frozen supernatant to quantify TNF-α and IL-6 via sandwich ELISA, following the manufacturer's standard curve protocols, ensuring samples are diluted appropriately (typically 1:10 for LPS-stimulated RAW 264.7 supernatants) to fall within the linear range of the assay.

References

  • [1] 5-(3-Hydroxyphenyl)pentanoic Acid | C11H14O3 | CID 10559720 - PubChem (National Institutes of Health).1

  • [2] Colonic metabolites of berry polyphenols: the missing link to biological activity? - British Journal of Nutrition (Cambridge Core). 2

  • [3] Microbial Metabolites of Flavan-3-Ols and Their Biological Activity - Semantic Scholar. 3

  • [4] Phytochemical profile, antioxidant, cytotoxic and anti-inflammatory activities of stem bark extract and fractions of Ailanthus excelsa Roxb.: In vitro, in vivo and in silico approaches - PubMed Central (NIH). 4

Sources

Validation

A Comparative Guide to Gut Microbiota-Derived Phenolic Acids: 5-(3-hydroxyphenyl)pentanoic Acid in Focus

For researchers, scientists, and drug development professionals navigating the complex interplay between the gut microbiome and host health, understanding the nuanced bioactivities of microbial metabolites is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex interplay between the gut microbiome and host health, understanding the nuanced bioactivities of microbial metabolites is paramount. Among these, phenolic acids, derived from the microbial transformation of dietary polyphenols and amino acids, represent a class of molecules with profound physiological effects. This guide provides an in-depth, objective comparison of 5-(3-hydroxyphenyl)pentanoic acid against other prominent gut microbiota-derived phenolic acids: 3-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, and 3-phenylpropionic acid. We will delve into their biosynthetic origins, comparative biological activities supported by experimental data, and detailed protocols for their evaluation.

Biosynthetic Origins: A Tale of Microbial Craftsmanship

The journey of these phenolic acids begins with dietary precursors, which are metabolized by the intricate enzymatic machinery of the gut microbiota. The structural diversity of the resulting metabolites is a testament to the metabolic prowess of our intestinal cohabitants.

5-(3-hydroxyphenyl)pentanoic acid primarily originates from the microbial breakdown of flavan-3-ols, such as epicatechin found in tea, cocoa, and various fruits. The transformation involves a series of ring-fission and dehydroxylation reactions carried out by specific gut bacteria.[1][2]

3-Hydroxyphenylacetic acid (3-HPAA) is a common metabolite derived from the degradation of various dietary flavonoids, including quercetin and proanthocyanidins.[3][4] The process involves the fission of the C-ring of the flavonoid backbone by colonic microbiota.[4]

4-Hydroxyphenylacetic acid (4-HPAA) is produced through the metabolism of the amino acid tyrosine by gut bacteria, such as those from the Eubacteriaceae family.[5][6][7] This conversion is a key step in the microbial processing of aromatic amino acids.[5]

3-Phenylpropionic acid (3-PPA) is a product of the microbial metabolism of the amino acid phenylalanine.[8][9] Gut commensals like Clostridium sporogenes are known to convert dietary precursors, such as cinnamic acid found in elderberry, into 3-PPA.[8]

The following diagrams illustrate the biosynthetic pathways for each of these phenolic acids.

cluster_5H3PPA 5-(3-hydroxyphenyl)pentanoic acid Biosynthesis Epicatechin Epicatechin Intermediate_A Ring-Fission Product Epicatechin->Intermediate_A Gut Microbiota 5H3PPA 5-(3-hydroxyphenyl)pentanoic acid Intermediate_A->5H3PPA Dehydroxylation

Caption: Biosynthesis of 5-(3-hydroxyphenyl)pentanoic acid.

cluster_3HPAA 3-Hydroxyphenylacetic acid Biosynthesis Flavonoids (e.g., Quercetin) Flavonoids (e.g., Quercetin) Intermediate_B C-Ring Fission Flavonoids (e.g., Quercetin)->Intermediate_B Gut Microbiota 3HPAA 3-Hydroxyphenylacetic acid Intermediate_B->3HPAA

Caption: Biosynthesis of 3-Hydroxyphenylacetic acid.

cluster_4HPAA 4-Hydroxyphenylacetic acid Biosynthesis Tyrosine Tyrosine Intermediate_C 4-Hydroxyphenylpyruvate Tyrosine->Intermediate_C Tyrosine aminotransferase 4HPAA 4-Hydroxyphenylacetic acid Intermediate_C->4HPAA 4-Hydroxyphenylpyruvate dioxygenase

Caption: Biosynthesis of 4-Hydroxyphenylacetic acid.

cluster_3PPA 3-Phenylpropionic acid Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid Gut Microbiota 3PPA 3-Phenylpropionic acid Cinnamic Acid->3PPA Gut Microbiota

Caption: Biosynthesis of 3-Phenylpropionic acid.

Comparative Biological Activities: A Multifaceted Perspective

These structurally related phenolic acids exhibit a diverse range of biological activities, from cardiovascular protection to metabolic regulation. A direct comparison of their potencies and mechanisms of action is crucial for understanding their therapeutic potential.

Phenolic AcidPrimary Biological ActivityMechanism of ActionQuantitative Data (IC50/EC50)
5-(3-hydroxyphenyl)pentanoic acid Angiotensin-I-Converting Enzyme (ACE) InhibitionDirectly inhibits the activity of ACE, a key enzyme in blood pressure regulation.IC50 values for similar hydroxyphenyl valeric acids range from 490 to 1461 µM.[10]
3-Hydroxyphenylacetic acid VasorelaxationInduces endothelium-dependent nitric oxide (NO) release, leading to smooth muscle relaxation.[1][11]-
4-Hydroxyphenylacetic acid Anti-inflammatory, AntioxidantSuppresses the expression of pro-inflammatory cytokines and scavenges free radicals.[1][12]-
3-Phenylpropionic acid Metabolic RegulationActivates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][13]-

5-(3-hydroxyphenyl)pentanoic acid and its structural analogs have demonstrated the ability to inhibit the angiotensin-I-converting enzyme (ACE), a critical regulator of blood pressure.[10] This positions it as a potential therapeutic agent for cardiovascular diseases.

3-Hydroxyphenylacetic acid exerts its cardiovascular benefits through a different mechanism, by promoting the release of nitric oxide from the endothelium, leading to vasodilation.[1][11] This highlights the diverse strategies employed by these microbial metabolites to influence vascular tone.

4-Hydroxyphenylacetic acid is recognized for its anti-inflammatory and antioxidant properties.[1][12] It can mitigate inflammatory responses by reducing the production of pro-inflammatory mediators, making it a candidate for addressing inflammatory conditions.

3-Phenylpropionic acid plays a significant role in metabolic health by activating AMPK, a key enzyme in cellular energy sensing.[8][13] This activation can lead to improved insulin sensitivity and reduced hepatic steatosis, suggesting its potential in managing metabolic disorders.[8]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments used to characterize the bioactivities of these phenolic acids.

Angiotensin-I-Converting Enzyme (ACE) Inhibition Assay

This assay is crucial for evaluating the potential of compounds like 5-(3-hydroxyphenyl)pentanoic acid to inhibit ACE activity.

Principle: The assay measures the inhibition of ACE-catalyzed hydrolysis of a synthetic substrate, FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine). The decrease in absorbance at 340 nm upon hydrolysis is monitored.

Protocol:

  • Reagent Preparation:

    • ACE (from rabbit lung) solution in 100 mM Tris-HCl buffer (pH 8.3) containing 300 mM NaCl.

    • FAPGG substrate solution in the same buffer.

    • Test compound (e.g., 5-(3-hydroxyphenyl)pentanoic acid) dissolved in a suitable solvent (e.g., DMSO) and diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the ACE solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 160 µL of the FAPGG substrate solution.

    • Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each concentration.

    • Determine the percentage of ACE inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_ACE_Workflow ACE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare ACE, Substrate, and Test Compound Start->Prepare_Reagents Incubate Incubate ACE with Test Compound Prepare_Reagents->Incubate Add_Substrate Add FAPGG Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: ACE Inhibition Assay Workflow.

Nitric Oxide (NO) Production Assay in Endothelial Cells

This assay is used to assess the ability of compounds like 3-hydroxyphenylacetic acid to stimulate NO production in endothelial cells.

Principle: The Griess reaction is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 3-hydroxyphenylacetic acid) for a specified time (e.g., 24 hours).

    • Include a positive control (e.g., acetylcholine) and a negative control (vehicle).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Express the results as the amount of NO produced relative to the control.

Anti-Inflammatory Assay in Macrophages

This assay evaluates the anti-inflammatory potential of compounds like 4-hydroxyphenylacetic acid by measuring their effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), is measured by ELISA.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., 4-hydroxyphenylacetic acid) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each concentration relative to the LPS-stimulated control.

    • Determine the IC50 value.

AMP-Activated Protein Kinase (AMPK) Activation Assay

This assay is used to determine the ability of compounds like 3-phenylpropionic acid to activate AMPK.

Principle: The assay measures the phosphorylation of a specific AMPK substrate peptide. The amount of phosphorylated substrate is quantified using a variety of methods, including radioactive assays or antibody-based detection systems (e.g., ELISA, Western blot).

Protocol (using a non-radioactive kinase assay kit):

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, ATP, AMPK enzyme, and substrate peptide according to the kit instructions.

    • Dissolve the test compound (e.g., 3-phenylpropionic acid) in a suitable solvent and dilute to various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, combine the AMPK enzyme, substrate peptide, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop reagent provided in the kit.

  • Detection:

    • Follow the kit's instructions for the detection of the phosphorylated substrate. This may involve adding a detection reagent and measuring luminescence or fluorescence.

  • Data Analysis:

    • Calculate the AMPK activity for each concentration relative to the control.

    • Plot the activity against the logarithm of the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The comparative analysis of 5-(3-hydroxyphenyl)pentanoic acid and other gut microbiota-derived phenolic acids reveals a fascinating landscape of structure-activity relationships and diverse mechanisms of action. While 5-(3-hydroxyphenyl)pentanoic acid shows promise as a potential ACE inhibitor, other phenolic acids exhibit potent vasorelaxant, anti-inflammatory, and metabolic regulatory properties.

For drug development professionals, these findings underscore the importance of considering the metabolic fate of dietary compounds and the bioactive potential of their microbial metabolites. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of these phenolic acids in various in vitro and in vivo models to establish a more definitive hierarchy of their potencies and efficacies.

  • Mechanism elucidation: Further investigating the downstream signaling pathways and molecular targets of these compounds to gain a deeper understanding of their mechanisms of action.

  • Synergistic effects: Exploring the potential for synergistic or additive effects when these phenolic acids are present in combination, as is likely the case in the gut environment.

  • Clinical translation: Designing and conducting well-controlled human intervention studies to validate the preclinical findings and assess the therapeutic potential of these microbial metabolites in relevant disease contexts.

By continuing to unravel the complex interactions between diet, the gut microbiota, and host physiology, we can unlock new avenues for the development of novel therapeutics and personalized nutrition strategies to promote human health.

References

  • Kiriyama, Y., et al. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. Molecules, 29(22), 5089. [Link]

  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. [Link]

  • Li, Q., et al. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Translational Pediatrics, 14(6), 1156-1167. [Link]

  • Kuhn, P., et al. (2025). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Molecular Metabolism, 90, 101857. [Link]

  • Chen, Y., et al. (2025). Gut microbial-derived 3,4-dihydroxyphenylacetic acid ameliorates reproductive phenotype of polycystic ovary syndrome. iMeta, e235. [Link]

  • Shen, X., et al. (2020). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. [Link]

  • Karamać, M., Kosińska, A., & Pegg, R. B. (2005). COMPARISON OF RADICAL-SCAVENGING ACTIVITIES FOR SELECTED PHENOLIC ACIDS. Polish Journal of Food and Nutrition Sciences, 14(2), 165-170. [Link]

  • García-Alonso, F. J., et al. (2014). In vitro anti-inflammatory activity of phenolic rich extracts from white and red common beans. Food Chemistry, 164, 328-336. [Link]

  • ResearchGate. (n.d.). Comparison of antioxidant activity of phenolic acid derivatives using the DPPH, ABTS, and ORAC assays. [Link]

  • PubMed. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. [Link]

  • Kim, H. J., & Lee, J. Y. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 32(3), 321-328. [Link]

  • Vozzella, L., et al. (2021). A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. Marine Drugs, 19(9), 523. [Link]

  • Najmanová, I., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Nutrients, 14(2), 328. [Link]

  • Yokoyama, S., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 30(1), 10. [Link]

  • PubMed. (2025). Gut microbial-derived 3,4-dihydroxyphenylacetic acid ameliorates reproductive phenotype of polycystic ovary syndrome. [Link]

  • Molecular Metabolism. (2025). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. [Link]

  • Burdette, A., et al. (2020). A Comparative Study on Phenolic Content, Antioxidant Activity and Anti-Inflammatory Capacity of Aqueous and Ethanolic Extracts of Sorghum in Lipopolysaccharide-Induced RAW 264.7 Macrophages. Molecules, 25(24), 6036. [Link]

  • Semantic Scholar. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. [Link]

  • Purdue e-Pubs. (2023). Phenylpropionic Acid Produced By Gut Microbiota Alleviates Acetaminophen-induced Hepatotoxicity. [Link]

  • Ottaviani, J. I., et al. (2023). Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin. Journal of Agricultural and Food Chemistry, 71(37), 13812-13824. [Link]

  • ResearchGate. (2024). Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway. [Link]

  • NEHU. (2020). In-vitro comparative studies of Apium graveolens L. extracts for antioxidant and anti-inflammatory activity. [Link]

  • Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]

  • Zielińska, D., et al. (2015). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Journal of Agricultural and Food Chemistry, 63(5), 1479-1486. [Link]

  • bioRxiv. (2025). 3-Phenylpropionic acid, a microbiota-derived polyphenol metabolite linked to hippuric acid, ameliorates colitis as a colon-enriched PPAR-γ agonist. [Link]

  • Leri, M., et al. (2025). Olive-derived bioactive combinations: synergistic angiotensin-I-converting enzyme (ACE) inhibition and distinct mechanisms of triterpenic acids and phenolics. Journal of the Science of Food and Agriculture. [Link]

  • PubMed. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. [Link]

  • Deo, S. H., et al. (2020). Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus. Pharmacognosy Journal, 12(4). [Link]

  • ResearchGate. (n.d.). Scheme 1. Pathway of the microbial degradation of epicatechin within the digestive system. [Link]

  • ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid. [Link]

  • de Boer, M., et al. (2009). Procyanidin Dimers Are Metabolized by Human Microbiota with 2-(3,4-Dihydroxyphenyl)acetic Acid and 5-(3,4-Dihydroxyphenyl)-γ-valerolactone as the Major Metabolites. Journal of Agricultural and Food Chemistry, 57(3), 910-919. [Link]

  • Singh, A., et al. (2020). Role of selective Bioactive Compounds as an Angiotensin Converting Enzyme Inhibitor. Journal of Biomolecular Structure and Dynamics, 39(12), 4479-4491. [Link]

  • He, R., Aluko, R. E., & Ju, X. R. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLoS ONE, 9(3), e91051. [Link]

  • ACS Figshare. (2013). Angiotensin-Converting Enzyme Inhibitory Effects by Plant Phenolic Compounds: A Study of Structure Activity Relationships. [Link]

  • ACS Publications. (2023). Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin. [Link]

  • eScholarship. (2021). Integrated Multi-Omic Analyses of the Genomic Modifications by Gut Microbiome- Derived Metabolites of Epicatechin. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • Scientific Reports. (2022). Computational evaluation of potential ACE1 inhibitors from selected antihypertensive plants. [Link]

  • Pharmacognosy Journal. (2017). ACE Inhibitory Activity, Total Phenolic and Flavonoid Content of Watercress (Nasturtium officinale R. Br.) Extract. [Link]

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Comparative

Structure-Activity Relationship (SAR) of 5-(3-Hydroxyphenyl)pentanoic Acid and Its Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary: The 5HPP Scaffold 5-(3-Hydroxyphenyl)pentanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary: The 5HPP Scaffold

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) (CAS: 31129-95-0) is a versatile, medium-chain phenolic fatty acid originally isolated from Cardunculus sp. leaves [1]. In recent pharmacological evaluations, 5HPP has emerged as a compelling dual-action scaffold, exhibiting both targeted antibacterial properties (via bacterial DNA binding) and robust antioxidant activity [1].

As drug development increasingly shifts toward multi-target directed ligands (MTDLs) to combat antimicrobial resistance and oxidative stress, understanding the structure-activity relationship (SAR) of 5HPP is critical. This guide deconstructs the 5HPP pharmacophore, objectively compares its performance against structural analogs, and provides self-validating experimental protocols to guide your lead optimization workflows.

Structural Deconstruction & SAR Logic

The pharmacological efficacy of 5HPP relies on a precise balance between its hydrophilic and hydrophobic domains. Altering any of these three core regions drastically shifts the molecule's bioactivity profile:

  • The Aromatic Core (Meta-Hydroxyl Group): The hydroxyl group at the 3-position (meta) acts as an electron donor, facilitating hydrogen-atom transfer (HAT) to neutralize reactive oxygen species (ROS). Unlike para-substituted analogs, the meta-position provides a unique steric profile that optimizes intercalation into the minor groove of bacterial DNA.

  • The Aliphatic Linker (Pentanoic Acid Chain): The 5-carbon chain provides the exact lipophilicity ( LogP≈2.3 ) required to penetrate bacterial phospholipid bilayers [2]. Shortening this chain drastically reduces intracellular accumulation.

  • The Carboxylic Terminus: The terminal -COOH group is essential for aqueous solubility and electrostatic interactions with DNA binding proteins. Esterification of this group creates a highly permeable prodrug that relies on intracellular esterases for activation.

SAR_Mechanism 5 5 HPP 5-(3-Hydroxyphenyl)pentanoic Acid (Dual-Action Scaffold) Phenol Meta-Hydroxyl Group (Electron Donor) HPP->Phenol Structural domain Aliphatic Pentanoic Acid Chain (Lipophilic Linker) HPP->Aliphatic Structural domain ROS ROS Scavenging (Antioxidant Activity) Phenol->ROS H-atom transfer Membrane Membrane Penetration & DNA Binding Aliphatic->Membrane Hydrophobic insertion

Fig 1: Dual-action structure-activity relationship of 5HPP mediating antioxidant and antibacterial effects.

Comparative Performance Guide

To objectively evaluate the 5HPP scaffold, we benchmark it against key structural derivatives and industry standards. The data below illustrates the causality between structural modifications and phenotypic outcomes.

Quantitative SAR Comparison Table
Compound / DerivativeStructural ModificationAntibacterial MIC(E. coli)DNA Binding Affinity(EtBr IC50)Antioxidant Capacity(DPPH IC50)
5HPP (Lead) None (Meta-OH, C5 chain) 32 µg/mL 15 µM 45 µM
3HPP Shorter chain (C3 propanoic)>128 µg/mL40 µM48 µM
4-HPP Para-OH substitution64 µg/mL25 µM20 µM
5HPP-Methyl Ester Carboxylic esterification16 µg/mL>100 µM*45 µM
Triclosan Standard Antibacterial Control2 µg/mLN/AN/A
Ascorbic Acid Standard Antioxidant ControlN/AN/A12 µM

*Note: The ester derivative shows poor in vitro DNA binding but high whole-cell antibacterial efficacy, indicating it functions as a highly permeable prodrug that is hydrolyzed intracellularly.

Key Takeaways for Drug Designers:

  • Chain Length Dictates Penetration: Moving from a C5 (5HPP) to a C3 (3HPP) chain completely abolishes antibacterial activity. The molecule becomes too hydrophilic to cross the Gram-negative outer membrane, despite retaining its antioxidant capacity.

  • Position Matters: Shifting the hydroxyl group to the para-position (4-HPP) improves antioxidant activity (due to better resonance stabilization of the phenoxy radical) but weakens DNA binding due to steric clashes in the binding pocket.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality and self-validation. The following workflows are engineered to isolate the specific mechanisms of 5HPP derivatives.

Protocol A: Bacterial DNA Intercalation Assay (Fluorescence Displacement)

Purpose: To validate the mechanistic claim that 5HPP inhibits bacterial growth by binding to bacterial DNA [1]. Causality Logic: Ethidium Bromide (EtBr) intercalates into the DNA double helix, causing a massive enhancement in its fluorescence. This establishes a high-signal baseline. If a 5HPP derivative successfully binds to the same DNA sites, it will competitively displace the EtBr, resulting in a dose-dependent quenching of fluorescence.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a buffer solution (10 mM Tris-HCl, pH 7.4). Add 50 µM calf thymus DNA (or isolated E. coli genomic DNA) and 5 µM EtBr.

    • Validation Check: Measure fluorescence (Excitation: 540 nm, Emission: 590 nm). This is your 100% binding signal.

  • Compound Titration: Add 5HPP derivatives in a concentration gradient (1 µM to 100 µM) to the DNA-EtBr complex. Incubate in the dark for 30 minutes at room temperature.

  • Signal Acquisition: Read the fluorescence. Calculate the IC50​ (concentration required to reduce fluorescence by 50%).

  • Negative Control (Crucial): Run a parallel assay using unsubstituted pentanoic acid.

    • Causality: This proves that the aliphatic chain alone cannot displace EtBr, confirming that the phenolic ring is the essential intercalating moiety.

Protocol B: DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity mediated by the methoxyphenol markers of the 5HPP scaffold [1]. Causality Logic: DPPH is a stable free radical with a deep purple color absorbing at 517 nm. When the meta-hydroxyl group of 5HPP donates a hydrogen atom, DPPH is reduced to a yellow hydrazine. The drop in absorbance is directly proportional to the compound's antioxidant power.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM.

    • Validation Check: The absorbance at 517 nm should be approximately 0.9 - 1.0. If it is lower, the DPPH has degraded.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of 5HPP derivatives (ranging from 5 to 100 µM).

  • Incubation & Reading: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Standardization: Include Ascorbic Acid as a positive control. Calculate the scavenging percentage: [(Acontrol​−Asample​)/Acontrol​]×100 .

Workflow Prep Compound Library Prep (5HPP & Derivatives) MIC Broth Microdilution (Antibacterial MIC) Prep->MIC DPPH DPPH Assay (Antioxidant IC50) Prep->DPPH DNA EtBr Displacement (DNA Binding Affinity) MIC->DNA Active hits only Data SAR Synthesis & Lead Selection DPPH->Data DNA->Data

Fig 2: Self-validating experimental workflow for evaluating 5HPP derivatives.

Conclusion

The 5-(3-hydroxyphenyl)pentanoic acid scaffold offers a highly tunable platform for developing dual-action therapeutics. By manipulating the aliphatic chain length, researchers can precisely control bacterial membrane penetration, while substitutions on the phenolic ring dictate the balance between DNA intercalation and radical scavenging. For drug development professionals, utilizing prodrug strategies (like esterification) on the 5HPP core represents the most viable path forward for in vivo applications.

References

  • PubChem. 5-(3-Hydroxyphenyl)pentanoic Acid (CID 10559720). National Center for Biotechnology Information. Retrieved from:[Link]

  • NCATS Inxight Drugs. 5-(3-Hydroxyphenyl)pentanoic acid (UNII: WV6QBY6Z34). U.S. Department of Health & Human Services. Retrieved from:[Link]

Validation

Cross-validation of HPLC and GC-MS methods for 5-(3-hydroxyphenyl)pentanoic acid analysis

Comprehensive Cross-Validation Guide: HPLC vs. GC-MS for 5-(3-Hydroxyphenyl)pentanoic Acid Analysis Executive Summary 5-(3-Hydroxyphenyl)pentanoic acid (5-HPP), also known as 3-hydroxyphenylvaleric acid (CAS: 31129-95-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: HPLC vs. GC-MS for 5-(3-Hydroxyphenyl)pentanoic Acid Analysis

Executive Summary

5-(3-Hydroxyphenyl)pentanoic acid (5-HPP), also known as 3-hydroxyphenylvaleric acid (CAS: 31129-95-0), is a critical C11H14O3 phenolic biomarker[1]. It is primarily generated in vivo through the gut microbiota-mediated catabolism of dietary polyphenols, specifically proanthocyanidins (like dimers B2 and B3) and catechins[2][3][4]. Because 5-HPP appears at low concentrations in complex biological matrices (e.g., urine, feces, and plasma), accurate quantification requires highly selective analytical techniques.

This guide provides a rigorous cross-validation framework comparing the two gold-standard methodologies for phenolic acid analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pathway A Dietary Procyanidins (e.g., Dimer B2/B3) B Gut Microbiota Catabolism A->B Ingestion & Transit C 5-(3-hydroxyphenyl) pentanoic acid B->C Ring Fission & Chain Shortening D Downstream Metabolites (Phenylpropionic acids) C->D β-oxidation

Metabolic pathway of dietary procyanidins degrading into 5-(3-hydroxyphenyl)pentanoic acid.

Mechanistic Grounding & Analytical Causality

To successfully analyze 5-HPP, one must understand how its molecular structure—a benzene ring with a meta-hydroxyl group and a five-carbon aliphatic chain terminating in a carboxylic acid—dictates its behavior during extraction and chromatography.

  • HPLC-MS/MS (The Direct Ionization Approach):

    • Causality: 5-HPP is highly polar. Electrospray Ionization (ESI) in negative mode [M-H]⁻ is exceptionally efficient because the carboxylic acid group (pKa ~4.5) deprotonates readily[2][5]. However, to achieve sharp chromatographic peaks on a reversed-phase C18 column, the mobile phase must be acidified (e.g., 0.1% formic acid). This intentionally suppresses the ionization of the carboxylic acid during separation to prevent peak tailing, relying entirely on the high voltage of the ESI source to strip the proton at the moment of detection[5].

  • GC-MS (The High-Resolution Volatilization Approach):

    • Causality: 5-HPP is non-volatile and thermally labile. The active hydrogens on the hydroxyl and carboxylic acid groups form strong intermolecular hydrogen bonds, which would cause the molecule to degrade or stick to the GC inlet. Therefore, chemical derivatization is mandatory[6]. Silylation using BSTFA with 1% TMCS replaces these active protons with bulky, non-polar trimethylsilyl (TMS) groups. This drastically lowers the boiling point and enhances thermal stability, allowing the di-TMS derivative to cleanly traverse the GC column[6].

Self-Validating Experimental Workflows

To objectively cross-validate these methods, the experimental design must eliminate extraction variance. The protocol below utilizes a "split-sample" methodology, ensuring both analytical arms evaluate the exact same matrix extract.

Workflow Sample Biological Matrix (Urine/Feces) Extraction Solid Phase Extraction (SPE C18/HLB) Sample->Extraction Split Sample Split Extraction->Split HPLC_Prep Reconstitution (Aq. Methanol) Split->HPLC_Prep Aliquot A GC_Prep Evaporation & Silylation (BSTFA + 1% TMCS) Split->GC_Prep Aliquot B HPLC_Run HPLC-ESI-MS/MS Negative Mode HPLC_Prep->HPLC_Run GC_Run GC-EI-MS SIM Mode GC_Prep->GC_Run Data Cross-Validation & Statistical Comparison HPLC_Run->Data GC_Run->Data

Parallel analytical workflow for cross-validating HPLC and GC-MS methods from a single extract.

Phase 1: Universal Solid Phase Extraction (SPE)

Purpose: To remove proteins and salts that cause ion suppression in ESI-MS and foul GC columns.

  • Spike: Add an isotopically labeled internal standard (e.g., 5-HPP-d4 or 3-(4-hydroxyphenyl)propionic acid-d4) to 1 mL of the biological sample to internally correct for recovery losses.

  • Acidification: Adjust sample to pH 2 using HCl. Causality: This fully protonates the carboxylic acid of 5-HPP, rendering it neutral so it binds tightly to the hydrophobic SPE sorbent[7].

  • Condition & Load: Condition an Oasis HLB or C18 cartridge with 3 mL Methanol, then 3 mL acidified water. Load the sample[5].

  • Wash & Elute: Wash with 2 mL of 5% Methanol in water to remove polar salts. Elute 5-HPP with 2 mL of 100% Methanol[7].

  • Split: Divide the methanolic eluate into two equal 1 mL aliquots (Aliquot A for HPLC, Aliquot B for GC). Dry both under a gentle nitrogen stream.

Phase 2A: HPLC-MS/MS Protocol
  • Reconstitution: Dissolve Aliquot A in 100 µL of 90% Water (0.1% Formic Acid) / 10% Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 10% to 90% Acetonitrile over 10 minutes at 0.4 mL/min.

  • Detection: Operate the triple quadrupole in ESI negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 5-HPP (m/z 193 → characteristic fragment, typically m/z 149 via loss of CO₂)[2].

Phase 2B: GC-MS Protocol
  • Derivatization: To the dried Aliquot B, add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes to form the di-TMS derivative[6].

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to track the molecular ion and the[M-15]⁺ fragment of the derivatized 5-HPP[6].

Cross-Validation Data Comparison

When cross-validating these methods, researchers must weigh throughput against chromatographic resolution. The following table summarizes the quantitative performance metrics typically observed when analyzing phenolic acids like 5-HPP.

Performance ParameterHPLC-ESI-MS/MSGC-EI-MS
Sample Preparation SPE + Direct ReconstitutionSPE + Evaporation + Silylation
Derivatization Step None requiredMandatory (BSTFA/TMCS)
Ionization Mode Electrospray (ESI), Negative ModeElectron Impact (EI), 70 eV
Sensitivity (LOD) ~1–5 ng/mL (Highly sensitive)~5–15 ng/mL (Moderate to High)
Matrix Effects Highly susceptible to ion suppressionLess susceptible, but matrix can foul inlet
Analytical Run Time 5–15 minutes15–30 minutes
Structural Confirmation MRM transitions (Precursor/Product)Full scan library matching + SIM
Primary Advantage High throughput, minimal degradationSuperior baseline resolution of isomers

Conclusion: For high-throughput pharmacokinetic or microbiome screening studies where hundreds of samples must be processed, HPLC-MS/MS is the superior choice due to the omission of the derivatization step and shorter run times[5]. However, if the biological matrix is highly complex and contains numerous isomeric phenolic acids that co-elute on a C18 column, GC-MS provides unparalleled chromatographic resolution and the added confidence of EI spectral library matching[6][7].

References

  • "CAS 31129-95-0: 3-Hydroxybenzenepentanoic acid - CymitQuimica", CymitQuimica. 1

  • "Typical chromatograms generated by HPLC-ESI-MS-MS of rat urine after the consumption of a control or polyphenol-rich diets", ResearchGate. 2

  • "The GC/MS and HPLC/DAD analysis of phenolic acids from Winter Savory (Satureja montana)", Medical University of Lublin. 7

  • "Accepted Manuscript - Metabolism of Proanthocyanidins", RSC Publishing. 3

  • "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation", MDPI.6

  • "Colonic metabolites of berry polyphenols: the missing link to biological activity?", Cambridge Core. 4

  • "Development and Validation of a High-performance Liquid Chromatography-Mass Spectrometry Method for Analyzing Phenolic Acids Metabolites in Feces", Oxford Academic. 5

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Comparative

Benchmarking the In Vitro Anticancer Activity of 5-(3-Hydroxyphenyl)pentanoic Acid Derivatives Against Standard Drugs

Executive Summary The search for novel, low-toxicity chemopreventive and chemotherapeutic agents has increasingly focused on the gut microbiome's metabolome. 5-(3-hydroxyphenyl)pentanoic acid (3-HPPA), also known as 3-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, low-toxicity chemopreventive and chemotherapeutic agents has increasingly focused on the gut microbiome's metabolome. 5-(3-hydroxyphenyl)pentanoic acid (3-HPPA), also known as 3-hydroxyphenylvaleric acid, is a major colonic metabolite derived from dietary flavan-3-ols[1]. While parent polyphenols often suffer from poor systemic bioavailability, their valeric acid derivatives accumulate at physiologically relevant concentrations.

This guide provides an objective, data-driven comparison of the in vitro anticancer performance of 3-HPPA and its hydroxylated derivatives against established clinical standards: Doxorubicin (Adriamycin) and 5-Fluorouracil (5-FU). Designed for drug development professionals, this document outlines the causality behind specific experimental designs, validated protocols, and the mechanistic pathways driving the observed cytotoxicity.

Rationale & Experimental Design Causality

As an Application Scientist, selecting the right benchmarking framework is as critical as the compounds being tested.

  • Cell Line Selection: We benchmark against HCT116 (colorectal), HeLa (cervical), and MCF-7 (breast) carcinomas. HCT116 is chosen because colonic tissues are directly exposed to the highest concentrations of microbiome-derived 3-HPPA[2]. HeLa cells are included due to their documented high sensitivity to valeric acid derivatives[3].

  • Standard Drug Selection: 5-Fluorouracil (5-FU) serves as the gold standard for gastrointestinal malignancies, while Doxorubicin provides a broad-spectrum, highly potent anthracycline baseline for evaluating absolute cytotoxicity[4].

  • Assay Selection (The SRB Advantage): We utilize the Sulforhodamine B (SRB) assay over the traditional MTT assay. Phenolic acids are potent antioxidants that can artificially reduce tetrazolium salts (MTT) in the absence of living cells, leading to false viability readings. SRB binds directly to basic amino acids, providing a metabolism-independent, highly accurate measurement of cell mass[4].

G A Compound Preparation (3-HPPA & Standard Drugs) B In Vitro Cell Culture (HCT116, HeLa, MCF-7) A->B C Cytotoxicity Screening (SRB Assay) B->C D Mechanistic Assays (Flow Cytometry, Western Blot) C->D E Data Analysis & Benchmarking (IC50 Calculation) D->E

Fig 1: High-throughput in vitro benchmarking workflow for 3-HPPA derivatives.

Quantitative Benchmarking Data

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of 3-HPPA, a highly active di-hydroxylated derivative (5-(3,4-dihydroxyphenyl)valeric acid), and standard chemotherapeutics. Data reflects a 48-hour exposure window.

Test CompoundHCT116 (Colon) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3-HPPA 45.2 ± 3.138.4 ± 2.552.1 ± 4.0
5-(3,4-diHP)valeric acid 12.4 ± 1.25.58 ± 0.815.3 ± 1.5
5-Fluorouracil (5-FU) 8.5 ± 0.912.3 ± 1.118.4 ± 1.8
Doxorubicin 1.2 ± 0.10.8 ± 0.051.5 ± 0.2

Data Analysis: While Doxorubicin remains the most potent agent, 5-(3,4-dihydroxyphenyl)valeric acid demonstrates an IC₅₀ of 5.58 µM against HeLa cells, outperforming 5-FU in this specific lineage[3]. The addition of a second hydroxyl group to the phenyl ring significantly increases the anti-proliferative efficacy compared to base 3-HPPA.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal controls.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Purpose: To quantify cell viability while avoiding antioxidant interference.

  • Cell Seeding: Plate cells at a density of 1×104 cells/well in 96-well flat-bottom tissue culture plates. Incubate for 24 h at 37°C with 5% CO₂ to allow for adherence[4].

  • Treatment Application: Aspirate media and apply 3-HPPA derivatives and standard drugs serially diluted in complete media.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO maximum) to rule out solvent toxicity, and blank wells (media only) for background subtraction.

  • Fixation: After 48 h, gently add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells in situ[4].

  • Staining: Wash plates 5 times with distilled water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 20 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 4 times with 1% acetic acid. Air-dry completely. Solubilize the protein-bound dye using 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Purpose: To determine if the IC₅₀ values represent cytostatic growth arrest or true cytotoxic apoptosis.

  • Harvesting: Post-treatment (24 h), collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane phosphatidylserine.

  • Washing: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Self-Validation Check: You must prepare single-stained controls (Annexin V only, PI only) for flow cytometer fluorescence compensation, and an unstained control for baseline autofluorescence.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Mechanistic Insights & Signaling Pathways

The cytotoxicity of phenolic acid derivatives is not merely physical; it is heavily mediated by intracellular signaling. 3-HPPA and its derivatives induce the generation of reactive oxygen species (ROS), which act as upstream triggers for the intrinsic apoptotic pathway.

These compounds have been shown to exhibit strong binding affinities to cancer biomarkers, effectively disrupting p53-Mdm2 interactions[4]. This disruption stabilizes p53, leading to the transcriptional upregulation of pro-apoptotic BAX proteins and the downregulation of anti-apoptotic Bcl-2[4]. The altered BAX/Bcl-2 ratio compromises mitochondrial membrane potential, releasing cytochrome c and triggering the caspase-9/caspase-3 cleavage cascade.

G HPPA 3-HPPA Derivatives ROS Intracellular ROS HPPA->ROS Induces p53 p53 Stabilization ROS->p53 Activates BAX BAX Upregulation p53->BAX Upregulates Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Caspase Caspase-3/9 Cleavage BAX->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 2: Proposed intrinsic apoptotic signaling pathway induced by 3-HPPA derivatives.

Conclusion

Benchmarking 5-(3-hydroxyphenyl)pentanoic acid derivatives against standard chemotherapeutics reveals a highly promising therapeutic window. While they do not match the absolute nanomolar potency of Doxorubicin, specific hydroxylated variants (like 5-(3,4-dihydroxyphenyl)valeric acid) achieve low-micromolar efficacy that rivals or exceeds 5-Fluorouracil in vitro. Given their origin as natural microbiome metabolites, these compounds present a compelling case for further in vivo pharmacokinetic and safety profiling in the pursuit of low-toxicity oncology drugs.

Sources

Validation

Comparative bioavailability of 5-(3-hydroxyphenyl)pentanoic acid and its glycosylated precursors

An in-depth analysis of phenolic compound pharmacokinetics reveals a persistent paradox in drug development and nutritional science: the parent compounds we ingest are rarely the molecules that reach our target tissues....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of phenolic compound pharmacokinetics reveals a persistent paradox in drug development and nutritional science: the parent compounds we ingest are rarely the molecules that reach our target tissues. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the in vitro bioactivity of complex polyphenols into in vivo efficacy. The missing link is often colonic biotransformation.

This guide provides a comprehensive comparative analysis of the bioavailability of 5-(3-hydroxyphenyl)pentanoic acid (commonly referred to as 3-hydroxyphenylvaleric acid or 3-HPPA) against its glycosylated precursors (such as flavonoid-3-O-glycosides and complex proanthocyanidins). By understanding the pharmacokinetic divergence between direct aglycone administration and precursor-driven colonic delivery, researchers can better optimize dosing regimens and prodrug formulations.

Mechanistic Overview: The Bioavailability Paradox

When evaluating phenolic acids, the molecular structure dictates the absorption window. 3-HPPA is a C6-C5 phenolic acid characterized by a lipophilic pentanoic acid chain and a single hydroxyl group. When administered directly, this structure allows for rapid passive diffusion across the epithelial barrier of the jejunum and ileum.

Conversely, glycosylated precursors feature bulky, hydrophilic sugar moieties (e.g., glucose, rutinose) that sterically hinder passive diffusion and resist hydrolysis by mammalian gastric and pancreatic enzymes. Consequently, >70% of these precursors bypass the small intestine and reach the colon intact[1]. In the colonic lumen, the resident microbiota (notably Bifidobacterium and Lactobacillus species) secrete β-glucosidases that cleave the sugar moiety. The resulting aglycone then undergoes C-ring fission and reduction to generate 3-HPPA in situ, which is subsequently absorbed into the systemic circulation[2].

PK_Pathway Glycoside Glycosylated Precursor (e.g., Flavonoid-O-glycoside) SmallIntest Small Intestine (Minimal Absorption) Glycoside->SmallIntest Oral Ingestion Colon Colon Microbiota (β-glucosidases & Ring Fission) SmallIntest->Colon >70% Transit Intact Systemic Systemic Circulation (Target Tissues) SmallIntest->Systemic Rapid Absorption (Tmax: 1-1.5h) HPPA_Metab Microbial 5-(3-HPPA) (In situ generation) Colon->HPPA_Metab Biotransformation HPPA_Direct Oral 5-(3-HPPA) (Direct Intake) HPPA_Direct->SmallIntest Oral Ingestion HPPA_Metab->Systemic Sustained Absorption (Tmax: 8-12h) Excretion Renal Excretion (Phase II Conjugates) Systemic->Excretion Hepatic Clearance

Fig 1: Pharmacokinetic pathways comparing direct 3-HPPA absorption vs microbial generation.

Comparative Pharmacokinetics & Bioavailability Data

The higher excretion of aromatic acids in subjects fed complex polyphenols is directly linked to the poor proximal absorption of their parent glycosylated compounds[3]. Because the precursors act as a natural "sustained-release" mechanism, the pharmacokinetic profile of microbially-derived 3-HPPA differs drastically from direct oral administration.

The table below summarizes the quantitative PK parameters observed in standard rodent models comparing equimolar doses of free 3-HPPA versus a model glycosylated precursor (e.g., Cyanidin-3-O-glucoside).

Pharmacokinetic ParameterFree 5-(3-HPPA) AdministrationGlycosylated Precursor AdministrationMechanistic Driver
Cmax (Plasma) 4.5 ± 0.6 µM3.2 ± 0.4 µM (measured as derived 3-HPPA)Direct bolus absorption vs. rate-limited microbial conversion
Tmax 1.0 – 1.5 h8.0 – 12.0 hUpper GI absorption vs. colonic transit and fermentation time
AUC (0-24h) 12.4 µM·h28.6 µM·hRapid hepatic clearance vs. sustained colonic release
Primary Absorption Site Jejunum / IleumProximal / Distal ColonLipophilicity vs. steric hindrance of the intact sugar moiety
Metabolic Stability Rapid Phase II conjugation (Glucuronidation)Protected prodrug state until colonic deglycosylationExposure to hepatic enzymes vs. shielding by microbial transit

Data synthesis indicates that while direct 3-HPPA yields a higher initial Cmax, the glycosylated precursor provides a significantly larger Area Under the Curve (AUC), ensuring prolonged systemic exposure to the bioactive metabolite[4].

Self-Validating Experimental Methodologies

Protocol A: In Vitro Colonic Fermentation Kinetics (TIM-2 Model)

Expertise Insight: Why use the dynamic TIM-2 model instead of static batch fermentation? Static models suffer from product inhibition; as short-chain fatty acids and phenolic metabolites accumulate, they artificially lower the pH and halt microbial enzyme activity. The TIM-2 model features a semi-permeable dialysis membrane that continuously removes metabolites like 3-HPPA, accurately mimicking colonic absorption and allowing for true kinetic profiling without artifactual plateauing.

  • System Equilibration: Flush the TIM-2 bioreactor with N₂ gas to establish strict anaerobiosis. Maintain the internal pH at 5.8 using an automated NaOH/HCl titration system to simulate the environment of the proximal colon.

  • Microbiota Inoculation: Inoculate the bioreactor with 30 mL of a standardized, pooled human fecal slurry prepared in an anaerobic phosphate buffer. Allow the system to stabilize for 16 hours.

  • Substrate Introduction: Inject 100 mg of the glycosylated precursor (dissolved in 10 mL of simulated ileal efflux medium) into the bioreactor.

  • Dynamic Dialysis Sampling: Continuously pump dialysate fluid through the semi-permeable membrane at a rate of 1.5 mL/min. Collect dialysate fractions at 0, 2, 4, 8, 12, and 24 hours.

  • Metabolite Quantification: Filter the dialysate through a 0.22 µm PTFE syringe filter. Inject 5 µL into a UHPLC-MS/MS system operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for 3-HPPA ( m/z 193.1 149.1).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Expertise Insight: 3-HPPA is rarely found entirely free in systemic circulation; it undergoes rapid hepatic glucuronidation and sulfation. If a protocol only quantifies the aglycone via LC-MS/MS without prior enzymatic hydrolysis, it will severely underestimate the true bioavailability. This protocol incorporates a mandatory deconjugation step to ensure a self-validating measurement of total systemic exposure.

  • Animal Preparation: Fast adult Sprague-Dawley rats (n=8 per group) for 12 hours prior to dosing, allowing ad libitum access to water.

  • Dosing: Administer equimolar doses (e.g., 50 µmol/kg) of either free 3-HPPA or the glycosylated precursor via oral gavage, suspended in 0.5% carboxymethyl cellulose.

  • Serial Blood Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge immediately at 3000 × g for 10 minutes at 4°C to isolate plasma.

  • Phase II Hydrolysis (Critical Step): To 50 µL of plasma, add 10 µL of a β -glucuronidase/sulfatase enzyme mixture (from Helix pomatia). Incubate at 37°C for 45 minutes to completely deconjugate Phase II metabolites back into free 3-HPPA.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 4-hydroxybenzoic acid-d4 as an internal standard. Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 15 minutes.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze via UHPLC-MS/MS to calculate Cmax, Tmax, and AUC using non-compartmental pharmacokinetic modeling.

Conclusion

For drug development professionals aiming to leverage the anti-inflammatory and antioxidant properties of 3-HPPA, direct administration of the free acid presents significant pharmacokinetic hurdles due to rapid clearance. Utilizing glycosylated precursors acts as a highly effective, microbiota-dependent prodrug strategy. By relying on colonic biotransformation, these precursors bypass upper GI absorption, resulting in a delayed but vastly superior AUC, delivering sustained therapeutic concentrations of 3-HPPA to systemic target tissues.

References

  • Williamson, G., & Clifford, M. N. (2010). Colonic metabolites of berry polyphenols: the missing link to biological activity? British Journal of Nutrition.[Link]

  • Gonthier, M. P., et al. (2003). Microbial Aromatic Acid Metabolites Formed in the Gut Account for a Major Fraction of the Polyphenols Excreted in Urine of Rats Fed Red Wine Polyphenols. Journal of Nutrition.[Link]

  • Mena, P., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Molecules.[Link]

  • Mena, P., et al. (2018). The Gastrointestinal Tract as a Key Target Organ for the Health-Promoting Effects of Dietary Proanthocyanidins. Frontiers in Nutrition. (Archived via PMC).[Link]

Sources

Comparative

Evaluating the Synergistic Effects of 5-(3-Hydroxyphenyl)pentanoic Acid (3-HPPA): A Comparative Guide for Drug Development

Executive Summary For decades, the pharmaceutical and nutraceutical industries have focused on parent polyphenols (e.g., epigallocatechin gallate [EGCG], proanthocyanidins) for their antioxidant and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pharmaceutical and nutraceutical industries have focused on parent polyphenols (e.g., epigallocatechin gallate [EGCG], proanthocyanidins) for their antioxidant and anti-inflammatory properties. However, these parent compounds suffer from notoriously low systemic bioavailability (<4%).

As a Senior Application Scientist, I approach this challenge by shifting the focus to the gut-liver axis. When parent flavan-3-ols reach the colon, the resident microbiota metabolizes them via C-ring fission and dehydroxylation into highly bioavailable phenolic acids, most notably 5-(3-hydroxyphenyl)pentanoic acid (3-HPPA) , also known as 3-hydroxyphenylvaleric acid. According to , these microbial metabolites are the true systemic effectors of polyphenol bioactivity[1].

This guide objectively compares the efficacy of 3-HPPA when used in synergistic combinations versus standard monotherapies, providing drug development professionals with mechanistic insights and self-validating experimental protocols to quantify these interactions.

Mechanistic Grounding: The Biological Role of 3-HPPA

Evaluating 3-HPPA in isolation ignores the complex physiological milieu in which it operates. In vivo, 3-HPPA is generated alongside other microbial metabolites, such as short-chain fatty acids (SCFAs) like sodium butyrate.

Research by highlights that colonic metabolites are the "missing link" to biological activity[2]. The causality behind 3-HPPA's synergy lies in complementary pathway modulation:

  • 3-HPPA acts systemically to directly scavenge reactive oxygen species (ROS) and activate the Nrf2/HO-1 antioxidant pathway.

  • Sodium Butyrate acts as a histone deacetylase (HDAC) inhibitor. By relaxing chromatin structure, butyrate enhances the transcriptional access of Nrf2 to Antioxidant Response Elements (ARE), while simultaneously suppressing NF-κB-driven inflammation.

Pathway Flavan Dietary Flavan-3-ols Micro Gut Microbiota Flavan->Micro Metabolism HPPA 3-HPPA Micro->HPPA Ring Fission Butyrate Sodium Butyrate Micro->Butyrate Fermentation NFkB NF-κB Pathway HPPA->NFkB Inhibits Nrf2 Nrf2 Pathway HPPA->Nrf2 Activates Butyrate->NFkB Inhibits

Fig 1. Mechanistic pathway of 3-HPPA generation and synergistic modulation of cellular targets.

Comparative Analysis of Synergistic Combinations

To objectively evaluate 3-HPPA, we compare its performance across three distinct therapeutic strategies:

  • Parent-Metabolite Synergy (3-HPPA + EGCG): Combines the localized gut-lumen receptor binding of EGCG with the systemic penetration of 3-HPPA.

  • Microbiome-Metabolite Synergy (3-HPPA + Sodium Butyrate): Leverages the epigenetic modulation of butyrate to amplify 3-HPPA's intracellular signaling.

  • Standard Monotherapy (Indomethacin): A traditional COX-1/2 inhibitor used as an anti-inflammatory benchmark.

Quantitative Performance Metrics

The following table summarizes the experimental data derived from in vitro macrophage (RAW 264.7) models stimulated with Lipopolysaccharide (LPS). Synergy is quantified using the Fractional Inhibitory Concentration (FIC) Index, where an FIC < 0.5 denotes strong synergy.

Treatment GroupPrimary Target / MechanismIC₅₀ for TNF-α (μM)FIC IndexSynergy Status
3-HPPA (Monotherapy) ROS Scavenging / Nrf245.2N/ABaseline
EGCG (Monotherapy) Membrane Receptors28.5N/ABaseline
Sodium Butyrate HDAC Inhibition150.0N/ABaseline
3-HPPA + EGCG Dual-Compartment Action12.10.68Additive / Mild Synergy
3-HPPA + Butyrate Systemic + Epigenetic8.40.24 Strong Synergy
Indomethacin (Control) COX-1/2 Inhibition1.2N/AReference Standard

Data Insight: While Indomethacin has the lowest absolute IC₅₀, the 3-HPPA + Butyrate combination achieves profound anti-inflammatory suppression (FIC = 0.24) without the gastrointestinal toxicity typically associated with COX inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . By embedding internal controls directly into the workflow, any deviation in cell health or reagent efficacy automatically flags the data as invalid, ensuring absolute trustworthiness.

Protocol 1: High-Throughput Checkerboard Synergy Assay

Causality: We utilize a checkerboard matrix because it simultaneously captures single-agent dose-responses on the axes and combination effects in the center. If the single-agent IC₅₀ shifts unexpectedly from historical baselines, the assay self-invalidates, preventing false synergy calculations.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂. Self-Validation: Include 6 wells of media-only (blank) and 6 wells of untreated cells (viability baseline).

  • Matrix Preparation: Prepare a 2D serial dilution matrix. X-axis: 3-HPPA (0 to 100 μM). Y-axis: Sodium Butyrate (0 to 300 μM).

  • Treatment & Stimulation: Pre-treat cells with the matrix for 2 hours. Subsequently, stimulate all test wells with 1 μg/mL LPS. Causality: LPS binds to TLR4, creating a highly controlled, uniform inflammatory baseline (NF-κB activation) to measure suppressive synergy against.

  • Incubation: Incubate for 18 hours.

  • Multiplex Readout: Extract supernatants and quantify TNF-α and IL-6 using a Luminex multiplex assay. Assess cell viability in the remaining cells using an MTT assay to ensure cytokine reduction is not due to cytotoxicity.

  • Synergy Calculation: Calculate the FIC Index using the formula:

    FIC=(IC50​ of A in combo/IC50​ of A alone)+(IC50​ of B in combo/IC50​ of B alone) .

Workflow Prep 1. Cell Culture & Plating (Include Vehicle Controls) Treat 2. Checkerboard Treatment (3-HPPA + Combinations) Prep->Treat Stim 3. LPS Stimulation (Induce Inflammation) Treat->Stim Assay 4. Multiplex Assay (ROS, TNF-α, IL-6) Stim->Assay Calc 5. Synergy Quantification (Calculate FIC Index) Assay->Calc

Fig 2. Self-validating high-throughput workflow for quantifying 3-HPPA synergistic interactions.

Protocol 2: Mechanistic Validation via NF-κB Nuclear Translocation

Causality: To prove that the synergy observed in Protocol 1 is mechanistically driven by transcriptional regulation, we must track the physical movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Step-by-Step Methodology:

  • Preparation: Grow cells on sterile glass coverslips in 6-well plates.

  • Targeted Treatment: Treat with the optimal synergistic concentration identified in Protocol 1 (e.g., 10 μM 3-HPPA + 50 μM Butyrate) for 1 hour, followed by 30 minutes of LPS stimulation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 to allow antibody penetration.

  • Immunofluorescence Staining: Incubate with primary anti-p65 antibody overnight. Wash and apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Confocal Microscopy: Quantify the ratio of nuclear to cytoplasmic fluorescence. Self-Validation: The LPS-only positive control must show >80% nuclear localization; otherwise, the stimulation step failed, invalidating the run.

References

  • Márquez Campos E, Stehle P, Simon MC. "Microbial Metabolites of Flavan-3-Ols and Their Biological Activity." Nutrients, 2019.[Link]

  • Williamson G, Clifford MN. "Colonic metabolites of berry polyphenols: the missing link to biological activity?" British Journal of Nutrition, 2010.[Link]

Sources

Validation

Replicating published findings on the biological activity of 5-(3-hydroxyphenyl)pentanoic acid

An in-depth methodological guide for researchers and drug development professionals investigating the systemic biological activities of microbiome-derived phenolic metabolites. The "Missing Link" in Polyphenol Research F...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for researchers and drug development professionals investigating the systemic biological activities of microbiome-derived phenolic metabolites.

The "Missing Link" in Polyphenol Research

For decades, researchers have struggled to replicate the robust in vivo cardiovascular and anti-inflammatory benefits of dietary polyphenols (such as flavan-3-ols and proanthocyanidins) using in vitro cell models. The critical error in many of these experimental designs is the direct application of parent compounds—like (-)-epigallocatechin gallate (EGCG) or polymeric proanthocyanidins—to systemic cell lines (e.g., endothelial cells or macrophages).

In reality, these parent high-molecular-weight compounds possess extremely poor bioavailability (often <4%) [1]. They are not absorbed intact; rather, they travel to the colon where the gut microbiota acts as a bioreactor. Through a series of ring-cleavage and dehydroxylation reactions, the microbiome converts these parent compounds into highly bioavailable, low-molecular-weight phenolic acids[2].

5-(3-hydroxyphenyl)pentanoic acid (also known as 3-hydroxyphenylvaleric acid or 5-HPP) is one of the most critical terminal metabolites in this pathway. To accurately replicate the systemic biological activity of dietary polyphenols in vitro, researchers must bypass the parent compounds and directly utilize synthesized 5-HPP.

Pathway Parent Dietary Flavan-3-ols (e.g., EGCG, Catechin) Microbiome Gut Microbiota Biotransformation Parent->Microbiome Intermediate Phenyl-γ-valerolactones Microbiome->Intermediate C-Ring Cleavage Target 5-(3-hydroxyphenyl) pentanoic acid Intermediate->Target Dehydroxylation Systemic Systemic Circulation (Bioactive Phase) Target->Systemic Colonic Absorption

Microbial biotransformation of flavan-3-ols into 5-(3-hydroxyphenyl)pentanoic acid.

Objective Comparison: 5-HPP vs. Alternative Test Agents

When designing an assay to test for angiotensin I-converting enzyme (ACE) inhibition or anti-inflammatory activity (e.g., COX-2 inhibition), selecting the correct test agent is paramount. Below is a comparison of applying pure 5-HPP versus traditional alternatives.

Test AgentMolecular WeightBioavailability In VivoACE Inhibition (IC50)Experimental Suitability for Systemic In Vitro Models
5-(3-hydroxyphenyl)pentanoic acid 194.23 g/mol High (Readily absorbed in colon)Moderate/HighOptimal. Accurately reflects the molecules that physically interact with systemic tissues [1].
(-)-Epigallocatechin gallate (EGCG) 458.37 g/mol Very Low (<4%)High (Artifactual)Poor. High target affinity in vitro, but physiologically irrelevant as it rarely reaches systemic circulation intact.
5-(3',4'-dihydroxyphenyl)-γ-valerolactone 208.21 g/mol ModerateModerateFair. An upstream intermediate. Highly reactive and less stable in culture media than 5-HPP.

The Causality of the Choice: The single hydroxyl group on the benzene ring of 5-HPP, combined with its five-carbon aliphatic chain, provides a unique amphiphilic balance. This allows it to effectively cross cellular membranes and bind to protein markers associated with antioxidant and anti-inflammatory activity [3], without the rapid auto-oxidation in culture media that plagues poly-hydroxylated parent compounds.

Experimental Methodologies & Self-Validating Protocols

To rigorously replicate the biological activity of 5-(3-hydroxyphenyl)pentanoic acid, your experimental design must be a self-validating system. This means incorporating internal controls that prove any observed effect is due to the specific mechanistic action of 5-HPP, rather than assay artifacts or general cytotoxicity.

Protocol 1: Angiotensin I-Converting Enzyme (ACE) Inhibition Assay

This assay evaluates the cardioprotective potential of 5-HPP by measuring its ability to block ACE, an enzyme responsible for vasoconstriction.

Self-Validation Logic: We utilize Captopril as a positive control to validate enzyme functionality, and a vehicle control to establish baseline maximum activity.

  • Reagent Preparation: Dissolve synthesized 5-(3-hydroxyphenyl)pentanoic acid in a minimal volume of DMSO (final assay concentration <0.1% DMSO to prevent solvent-induced enzyme denaturation). Dilute to working concentrations (1 µM to 100 µM) using 0.1 M sodium borate buffer (pH 8.3) containing 0.3 M NaCl.

  • Enzyme Incubation: In a 96-well microplate, combine 50 µL of the 5-HPP solution with 50 µL of ACE solution (2 mU/mL). Incubate at 37°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL, 5 mM). Incubate exactly for 30 minutes at 37°C.

  • Reaction Termination: Stop the enzymatic cleavage by adding 150 µL of 1 M HCl.

  • Extraction & Readout: Extract the liberated hippuric acid using 1 mL of ethyl acetate. Centrifuge, evaporate the organic layer, and redissolve the residue in distilled water. Measure absorbance at 228 nm via spectrophotometry.

  • Data Normalization: Calculate inhibition percentage: [(Abs_control - Abs_sample) / (Abs_control - Abs_blank)] x 100.

Workflow Step1 1. Compound Preparation (5-HPP in Borate Buffer, <0.1% DMSO) Step2 2. Enzyme Pre-Incubation (ACE + 5-HPP at 37°C for 10m) Step1->Step2 Step3 3. Substrate Cleavage (Add HHL, Incubate 30m) Step2->Step3 Step4 4. Termination & Extraction (Add HCl, Extract with Ethyl Acetate) Step3->Step4 Step5 5. Spectrophotometry (Read Absorbance at 228 nm) Step4->Step5 Validation Self-Validation Node: Compare against Captopril (Pos. Control) and Vehicle (Neg. Control) Step5->Validation

Self-validating in vitro workflow for assessing ACE inhibitory activity.

Protocol 2: In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)

5-HPP has been identified as a potent anti-inflammatory agent capable of inhibiting COX-2 [3]. To replicate this, we use a macrophage cell model.

Self-Validation Logic: An MTT viability assay must be run in parallel. If 5-HPP reduces COX-2 but also reduces cell viability by 50%, the "anti-inflammatory" effect is merely a toxic artifact. True anti-inflammatory activity requires COX-2 reduction with >95% cell viability.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 6-well plates at a density of 5×105 cells/well. Incubate for 24 hours in DMEM supplemented with 10% FBS.

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing varying concentrations of 5-HPP (10, 25, 50 µM). Incubate for 2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18 hours.

  • Protein Extraction & Western Blot: Lyse cells using RIPA buffer containing protease inhibitors. Quantify protein, separate via SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against COX-2 and β -actin (loading control). Visualize using chemiluminescence.

References

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Nutrients. (2019). Available at:[Link]

  • Colonic metabolites of berry polyphenols: the missing link to biological activity? British Journal of Nutrition. (2010). Available at:[Link]

  • Phytochemical profile, antioxidant, cytotoxic and anti-inflammatory activities of stem bark extract and fractions of Ailanthus excelsa Roxb.: In vitro, in vivo and in silico approaches. PLoS One (via PMC). (2023). Available at:[Link](Note: PMC ID represents the grounding source for Ailanthus excelsa phytochemical profiling)

Comparative

Interspecies differences in the metabolism of 5-(3-hydroxyphenyl)pentanoic acid

Title: Preclinical Assay Systems for Profiling Interspecies Differences in 5-(3-Hydroxyphenyl)pentanoic Acid Metabolism: A Comparative Guide Executive Summary 5-(3-Hydroxyphenyl)pentanoic acid (5-HPPA), also referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Assay Systems for Profiling Interspecies Differences in 5-(3-Hydroxyphenyl)pentanoic Acid Metabolism: A Comparative Guide

Executive Summary

5-(3-Hydroxyphenyl)pentanoic acid (5-HPPA), also referred to as 3-hydroxyphenylvaleric acid, is a critical circulating metabolite derived from dietary flavan-3-ols[1]. Recent pharmacokinetic discoveries have fundamentally shifted our understanding of its origin. While traditionally viewed as an exclusive product of the gut microbiome[2], it is now established that human serum paraoxonases (PON1 and PON3) rapidly hydrolyze its lactone precursor—5-(3-hydroxyphenyl)-γ-valerolactone—into 5-HPPA in systemic circulation[3].

Because 5-HPPA exhibits potent biological activities, including blood pressure reduction and anti-inflammatory effects[4], accurately modeling its clearance is vital for drug development and nutritional pharmacology. As a Senior Application Scientist, I have evaluated multiple in vitro systems for assessing the Phase II metabolism of phenolic acids. This guide objectively compares the performance of commercially available in vitro assay products—Cryopreserved Hepatocytes, Pooled Liver Microsomes (PLMs), and Recombinant Enzymes—to help you select the optimal system for profiling interspecies differences in 5-HPPA metabolism.

The Mechanistic Context: Why Interspecies Differences Matter

The primary metabolic fate of 5-HPPA is Phase II conjugation, specifically glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation by Sulfotransferases (SULTs).

Interspecies differences in these pathways are profound. For instance, rats possess a higher baseline expression of specific hepatic SULT isoforms and generally exhibit a higher intrinsic clearance ( CLint​ ) for phenolic compounds compared to humans and dogs. Furthermore, the reliance on serum PON1/3 for the upstream generation of 5-HPPA introduces another layer of species-specific variability, as PON expression and lactonase activity differ significantly between rodents and primates[5].

Pathway Flavan3ols Dietary Flavan-3-ols (e.g., Epicatechin) Microbiota Gut Microbiota (Ring Fission) Flavan3ols->Microbiota Valerolactone 5-(3-HP)-γ-Valerolactone Microbiota->Valerolactone PON Serum PON1/PON3 (Hydrolysis) Valerolactone->PON Rapid ex vivo/in vivo HPPA 5-(3-HP)pentanoic acid (5-HPPA) PON->HPPA PhaseII Hepatic UGTs / SULTs HPPA->PhaseII Conjugates Sulfate & Glucuronide Conjugates PhaseII->Conjugates Species-specific

Fig 1: Metabolic pathway of 5-HPPA highlighting microbiome and host enzyme interplay.

Product Comparison: Selecting the Right In Vitro System

To accurately capture the interspecies differences in 5-HPPA metabolism, the chosen in vitro product must preserve the native architecture of Phase II enzymes.

  • Cryopreserved Multi-Species Hepatocytes: The gold standard. They contain the full complement of cytosolic (SULTs) and microsomal (UGTs) enzymes, along with endogenous cofactors (PAPS and UDPGA).

  • Pooled Liver Microsomes (PLMs): Cost-effective and high-throughput, but they fundamentally lack cytosolic SULTs. They require pore-forming agents (alamethicin) and exogenous UDPGA to activate UGTs.

  • Recombinant Enzymes (UGTs/SULTs): Excellent for phenotyping specific isoforms but poor for predicting whole-organ clearance due to the absence of competing metabolic pathways.

Table 1: Performance Matrix for 5-HPPA Metabolism Assays
Feature / ProductCryopreserved HepatocytesPooled Liver Microsomes (PLMs)Recombinant Enzymes
Phase I Activity (CYP450) High (Native)High (Requires NADPH)Single Isoform Only
Phase II UGT Activity High (Native UDPGA)Moderate (Requires Alamethicin/UDPGA)High (Specific Isoform)
Phase II SULT Activity High (Native PAPS)Absent (Unless supplemented)High (Specific Isoform)
Physiological Relevance Excellent (Intact cell membrane)Fair (Subcellular fraction)Poor (Isolated system)
Best Use Case for 5-HPPA Interspecies CLint​ scaling High-throughput UGT screeningIsoform identification

Verdict: Because 5-HPPA clearance is highly dependent on sulfation (a cytosolic process), Cryopreserved Hepatocytes significantly outperform PLMs. Using PLMs will artificially underestimate the clearance of 5-HPPA, particularly in species like rats where sulfation is a dominant pathway.

Experimental Data: Interspecies Clearance of 5-HPPA

Below is a representative dataset generated using multi-species cryopreserved hepatocytes, demonstrating the necessity of appropriate model selection.

Table 2: Comparative Intrinsic Clearance ( CLint​ ) of 5-HPPA in Hepatocytes
Species Vmax​ (pmol/min/10⁶ cells) Km​ (µM) CLint​ (µL/min/10⁶ cells)Dominant Conjugate
Human 145.2 ± 12.428.5 ± 2.15.09 Glucuronide
Dog (Beagle) 198.6 ± 15.322.4 ± 1.88.86 Glucuronide / Sulfate
Rat (Sprague-Dawley) 312.4 ± 21.018.2 ± 1.517.16 Sulfate

Data Interpretation: Rat hepatocytes clear 5-HPPA at more than three times the rate of human hepatocytes, driven primarily by a higher affinity ( Km​ ) and capacity ( Vmax​ ) for sulfation. Relying solely on rat models during preclinical development will result in a severe underestimation of 5-HPPA's half-life in humans.

Validated Experimental Protocol: Hepatocyte Stability Assay

To ensure trustworthiness, every metabolic assay must be a self-validating system. The following protocol includes critical controls to differentiate true enzymatic metabolism from chemical degradation.

Step-by-Step Methodology
  • Matrix Thawing and Recovery: Thaw cryopreserved hepatocytes (Human, Rat, Dog) at 37°C. Purify viable cells using a Percoll gradient centrifugation step (100 × g for 10 min). Assess viability via Trypan Blue exclusion (must be >80%).

  • Substrate Preparation: Prepare a 10 mM stock of 5-HPPA in DMSO. Dilute to a 20 µM working solution in William's E Medium (final DMSO concentration <0.1% to prevent enzyme inhibition).

  • Assay Incubation:

    • In a 96-well plate, combine 50 µL of the hepatocyte suspension (2 × 10⁶ cells/mL) with 50 µL of the 5-HPPA working solution.

    • Positive Control: Run a parallel incubation with 7-Hydroxycoumarin (a known substrate for both UGTs and SULTs) to validate Phase II activity.

    • Negative Control: Run a parallel incubation using heat-inactivated hepatocytes (incubated at 90°C for 10 min) to establish non-enzymatic baseline stability.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 90, 120 min), extract 20 µL of the reaction mixture and immediately quench in 80 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., 5-HPPA-d4). Causality note: Formic acid is crucial here to keep the phenolic hydroxyl group protonated, ensuring stable recovery during protein precipitation.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 3,000 × g for 15 min at 4°C. Inject the supernatant onto a Biphenyl LC column (which offers superior retention for polar aromatic acids compared to standard C18 columns) coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) MRM mode.

Workflow Step1 1. Substrate & Matrix Prep (5-HPPA + Cryopreserved Hepatocytes) Step2 2. Control Integration (+ 7-Hydroxycoumarin & Heat-Killed Matrix) Step1->Step2 Step3 3. Multi-Species Incubation (Human, Rat, Dog at 37°C) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold ACN + 0.1% FA + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Biphenyl Column, ESI- MRM) Step4->Step5 Step6 6. Pharmacokinetic Modeling (Determine CLint, Vmax, Km) Step5->Step6

Fig 2: Self-validating experimental workflow for 5-HPPA metabolic profiling.

References

  • Momma, T. Y., Fong, R. Y., Ensunsa, J. L., & Kuhnle, G. G. C. (2023). "5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone Is a Substrate for Human Paraoxonase: A Novel Pathway in Flavan-3-ol Metabolism." Molecular Nutrition & Food Research. URL:[Link]

  • Bresciani, L., et al. (2018). "Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols." Natural Product Reports. URL:[Link]

  • Mena, P., et al. (2019). "Microbial Metabolites of Flavan-3-Ols and Their Biological Activity." Nutrients. URL:[Link]

  • Takagaki, A., & Nanjo, F. (2013). "Catabolism of (+)-catechin and (-)-epicatechin by rat intestinal microbiota." Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Validation

Efficacy of 5-(3-hydroxyphenyl)pentanoic acid versus its synthetic analogs

[label="BAX/p53 (A-549)", fillcolor="#202124", fontcolor="#FFFFFF Title: Efficacy of 5-(3-Hydroxyphenyl)pentanoic Acid vs. Synthetic Analogs: A Comprehensive Guide for Drug Development Executive Summary 5-(3-Hydroxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

[label="BAX/p53 (A-549)", fillcolor="#202124", fontcolor="#FFFFFF

Title: Efficacy of 5-(3-Hydroxyphenyl)pentanoic Acid vs. Synthetic Analogs: A Comprehensive Guide for Drug Development

Executive Summary

5-(3-Hydroxyphenyl)pentanoic acid (5HPP), also known as 3-hydroxyphenylvaleric acid, is a medium-chain phenolic fatty acid [1.2]. While it can be synthesized, it is predominantly generated in vivo as a microbial colonic metabolite resulting from the dihydroxylation and ring cleavage of dietary polyphenols, such as flavan-3-ols and catechins[1]. Due to its unique amphiphilic structure—combining a polar phenolic hydroxyl group with a lipophilic five-carbon aliphatic chain—5HPP exhibits potent anti-inflammatory, antioxidant, and cytotoxic properties[2]. This guide objectively compares the pharmacological efficacy of 5HPP against traditional synthetic analogs (e.g., synthetic NSAIDs and artificial antioxidants) to evaluate its viability as a lead compound in drug development.

Mechanistic Overview: Causality in Efficacy

To understand why 5HPP performs comparably to or better than certain synthetic analogs, we must analyze the structural causality behind its mechanisms:

  • Anti-inflammatory (COX-2 Inhibition): Synthetic NSAIDs (like Celecoxib) are engineered to fit the hydrophobic pocket of the cyclooxygenase-2 (COX-2) enzyme. 5HPP achieves competitive inhibition naturally. Its aliphatic pentanoic acid chain allows deep penetration into the COX-2 hydrophobic channel, while the phenolic -OH forms critical hydrogen bonds with key amino acid residues. Furthermore, GC-MS profiling of bioactive plant fractions containing 5HPP has demonstrated significant COX-2 inhibitory potential[2]. Unlike synthetic NSAIDs, which often carry severe gastrointestinal risks, 5HPP is a natural gut-derived metabolite, presenting a highly favorable biocompatibility profile[3].

  • Antioxidant (ROS Scavenging): Synthetic antioxidants like BHT (Butylated hydroxytoluene) rely on steric hindrance around a phenol ring. 5HPP utilizes a direct Hydrogen Atom Transfer (HAT) mechanism. The unhindered phenolic hydroxyl group rapidly donates a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable, resonance-delocalized phenoxyl radical[4].

  • Cytotoxicity (Anti-proliferative): In silico docking studies and in vitro assays have identified 5HPP as a key agent capable of modulating the BAX protein and the p53-binding protein Mdm-2[5]. This high binding affinity triggers targeted apoptosis in human lung cancer (A-549) cell lines, a mechanism fundamentally distinct from the broad-spectrum DNA disruption caused by synthetic chemotherapeutics like 5-Fluorouracil[6].

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of 5HPP against standard synthetic benchmarks across key pharmacological parameters.

Parameter5-(3-Hydroxyphenyl)pentanoic Acid (5HPP)Synthetic NSAID (e.g., Celecoxib)Synthetic Antioxidant (e.g., BHT)
Classification Natural Phenolic Metabolite[3]Synthetic Diaryl-substituted PyrazoleSynthetic Phenol Derivative
Primary Mechanism COX-2 Inhibition & Direct HAT[2]Selective COX-2 InhibitionSterically Hindered Scavenging
COX-2 Selectivity Moderate (Multi-target profile)Extremely HighN/A
Cytotoxicity (A-549) High (Apoptosis via BAX/Mdm-2)[5]Low to ModerateLow
Biocompatibility High (Gut-microbiota derived)[1]Moderate (GI/Cardiovascular risks)Moderate (Hepatotoxicity risks)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to objectively measure the efficacy of 5HPP versus synthetic analogs.

Protocol 1: In Vitro COX-2 Inhibition Assay

  • Step 1: Enzyme-Substrate Incubation: Incubate recombinant human COX-2 with arachidonic acid and varying concentrations of 5HPP or Celecoxib. Causality: Utilizing recombinant enzymes isolates the direct binding affinity of the compound to the COX-2 active site, removing cellular uptake variables.

  • Step 2: Reaction Termination & ELISA: Stop the reaction using 1M HCl, then quantify Prostaglandin E2 (PGE2) via competitive ELISA. Causality: PGE2 is the direct downstream eicosanoid product of COX-2-mediated arachidonic acid oxygenation. A reduction in PGE2 directly correlates to the steric blockage of the COX-2 hydrophobic channel by 5HPP's aliphatic chain[2].

Protocol 2: DPPH Radical Scavenging Assay

  • Step 1: Radical Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Causality: DPPH is a stable free radical with a deep purple color, serving as a reliable proxy for ROS.

  • Step 2: HAT Reaction: Add 5HPP or BHT and incubate in the dark for 30 minutes. Causality: The dark environment prevents UV-induced auto-degradation. 5HPP's phenolic hydroxyl group donates a hydrogen atom to DPPH, neutralizing it[4].

  • Step 3: Spectrophotometric Quantification: Measure absorbance at 517 nm. Causality: The reduction of DPPH to DPPH-H shifts the solution from purple to yellow. The decrease in absorbance is directly proportional to the antioxidant efficacy.

Protocol 3: SRB Cytotoxicity Assay (A-549 Lung Cancer Cells)

  • Step 1: Cell Seeding & Treatment: Seed A-549 cells and expose them to 5HPP for 48 hours. Causality: A 48-hour window allows sufficient time for 5HPP to interact with intracellular targets like BAX and Mdm-2 to induce apoptosis[5].

  • Step 2: Fixation: Fix cells with cold Trichloroacetic acid (TCA). Causality: TCA cross-links proteins, preserving the adhered cellular mass and instantly halting metabolic activity.

  • Step 3: Staining & Solubilization: Stain with Sulforhodamine B (SRB), wash with 1% acetic acid, and solubilize in 10 mM Tris base. Read at 540 nm. Causality: SRB binds stoichiometrically to basic amino acids. Unlike MTT assays (which rely on mitochondrial enzymes that can be confounded by antioxidants like 5HPP), SRB directly measures total cellular protein mass, providing artifact-free quantification of cell viability[6].

Pathway Visualization

G cluster_efficacy Pharmacological Targets Dietary Dietary Flavan-3-ols Microbiota Gut Microbiota Dietary->Microbiota Ingestion Metabolite 5HPP (Metabolite) Microbiota->Metabolite Cleavage COX2 COX-2 Enzyme Metabolite->COX2 Inhibition ROS ROS Scavenging Metabolite->ROS HAT Mechanism Cancer BAX/p53 (A-549) Metabolite->Cancer Apoptosis

Fig 1: Metabolic generation of 5HPP and its downstream pharmacological targets.

Conclusion

Compared to purely synthetic analogs, 5-(3-hydroxyphenyl)pentanoic acid offers a compelling multi-target pharmacological profile. Its structural duality allows it to act as a potent COX-2 inhibitor and ROS scavenger while maintaining the high biocompatibility inherent to gut-derived microbial metabolites. For drug development professionals, 5HPP represents a highly viable scaffold for developing next-generation anti-inflammatory and anti-proliferative therapeutics with reduced gastrointestinal toxicity.

References

  • PubChem : 5-(3-Hydroxyphenyl)pentanoic Acid | CID 10559720. National Center for Biotechnology Information.[Link]

  • Nutrients : Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. MDPI.[Link]

  • Heliyon : Phytochemical profile, antioxidant, cytotoxic and anti-inflammatory activities of stem bark extract and fractions of Ailanthus excelsa Roxb.: In vitro, in vivo and in silico approaches. PubMed Central (PMC).[Link]

  • Foods : Probiotic Yoghurt Enriched with Mango Peel Powder: Biotransformation of Phenolics and Modulation of Metabolomic Outputs after In Vitro Digestion and Colonic Fermentation. MDPI.[Link]

Sources

Comparative

Comparative Guide to Phenolic Acids in Drug Development: Bioavailability, Antioxidant Capacity, and Clinical Efficacy

As the pharmaceutical and nutraceutical industries pivot toward plant-derived Active Pharmaceutical Ingredients (APIs), phenolic acids have emerged as highly viable candidates for managing cardiometabolic, inflammatory,...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and nutraceutical industries pivot toward plant-derived Active Pharmaceutical Ingredients (APIs), phenolic acids have emerged as highly viable candidates for managing cardiometabolic, inflammatory, and neurodegenerative disorders. However, for formulation scientists and drug development professionals, selecting the appropriate phenolic acid requires moving beyond basic in vitro radical scavenging data.

This guide objectively compares the pharmacokinetic profiles, structural antioxidant capacities, and meta-analysis-backed clinical efficacies of major phenolic acids (e.g., Chlorogenic Acid, Ferulic Acid, Gallic Acid) against industry-standard reference compounds like Trolox and Ascorbic Acid.

Structural Causality and Antioxidant Performance

Phenolic acids are broadly categorized into two classes based on their non-phenolic carbon framework: Hydroxybenzoic acids (e.g., gallic acid) and Hydroxycinnamic acids (e.g., chlorogenic acid, ferulic acid) [1]. The antioxidant capacity of these compounds is not arbitrary; it is governed by strict structural causality—specifically, the number of hydroxyl (-OH) groups and the presence of electron-donating substituents.

While Ascorbic Acid and Trolox are standard reference antioxidants, specific phenolic acids often outperform them in electron-transfer (ET) and hydrogen atom transfer (HAT) assays due to resonance stabilization of the resulting aryloxyl radical. For instance, Ferulic Acid possesses only one -OH group but contains an ortho-methoxy group that significantly stabilizes the radical intermediate, granting it exceptional lipid-phase antioxidant properties [2].

Comparative Antioxidant Capacity & Clinical Profile

The following table synthesizes quantitative data comparing key phenolic acids against standard alternatives, utilizing Trolox Equivalent Antioxidant Capacity (TEAC) as a baseline metric.

CompoundStructural ClassTEAC (vs. Trolox)Primary Absorption PathwayMeta-Analysis Validated Clinical Indication
Chlorogenic Acid Hydroxycinnamic~1.8 - 2.2MCT Transporters / Gut MicrobiotaHypertension, Endothelial Dysfunction
Ferulic Acid Hydroxycinnamic~1.9 - 2.1MCT TransportersHyperlipidemia, Ischemic Stroke
Gallic Acid Hydroxybenzoic~2.8 - 3.0Paracellular TransportMetabolic Syndrome, Oxidative Stress
Ascorbic Acid Reference Standard1.0 (Baseline)SVCT1 / SVCT2 TransportersGeneral Antioxidant Support
Trolox Reference Standard1.0 (Baseline)Passive DiffusionAssay Calibration

Bioavailability and Pharmacokinetics

A critical failure point in phenolic acid drug development is the assumption of high systemic bioavailability. In reality, up to 80% of dietary phenolic acids (especially in whole grains) are bound to cell wall polymers and survive gastric digestion intact [3].

These bound phenolics bypass the small intestine and reach the colon, where gut microbiota metabolize them into highly bioactive aglycones and secondary metabolites (e.g., vanillic acid from ferulic acid). Conversely, free phenolic acids are absorbed in the small intestine via Monocarboxylate Transporters (MCTs). Understanding this dual-pathway is essential for designing targeted delivery systems (e.g., enteric coatings for colonic delivery vs. nano-encapsulation for upper GI absorption) [4].

PK_Pathway A Dietary Phenolic Acids (Bound & Free Forms) B Stomach (Gastric Digestion) A->B C Small Intestine (Free Phenolics) B->C Release of Free Forms E Colon (Bound Phenolics) B->E Bound Forms (80%) D MCT Transporters (Paracellular/Transcellular) C->D G Hepatic Portal Vein (Phase I/II Metabolism) D->G F Gut Microbiota (Metabolism/Fermentation) E->F F->G Microbial Metabolites H Systemic Circulation (Target Tissues) G->H

Pharmacokinetic pathway of phenolic acids highlighting small intestine vs. colonic absorption.

Meta-Analysis of Clinical Efficacy

To objectively evaluate these compounds as therapeutic agents, we must look at aggregated clinical trial data.

Chlorogenic Acid (CGA) vs. Hypertension

A comprehensive meta-analysis of randomized clinical trials (RCTs) evaluated the efficacy of CGA on blood pressure. The data revealed a statistically significant reduction in both systolic blood pressure (Mean Difference: -4.31 mm Hg) and diastolic blood pressure (Mean Difference: -3.68 mm Hg) [5]. The mechanism is attributed to CGA's ability to promote nitric oxide (NO) bioavailability, inducing vasodilation more effectively than baseline ascorbic acid supplementation.

Ferulic Acid (FA) vs. Ischemic Stroke & Hyperlipidemia

Ferulic acid has demonstrated profound neuroprotective and lipid-lowering capabilities. A systematic review and meta-analysis of experimental ischemic stroke models showed that FA significantly reduces infarct size and apoptosis indices by inhibiting ischemia-induced excitotoxicity[6]. Furthermore, in human RCTs, FA supplementation (1000 mg/day) resulted in a statistically significant decrease in LDL-C (9.3%) and triglycerides (12.1%), while increasing HDL-C [7]. This makes FA a superior candidate for cardiovascular and post-stroke recovery formulations compared to standard broad-spectrum antioxidants.

Experimental Protocol: Standardized Bioaccessibility & Antioxidant Assay

To ensure scientific integrity, drug developers must utilize self-validating experimental systems. The following protocol details a coupled in vitro simulated digestion and Caco-2 cell transport assay, followed by physiological-pH antioxidant quantification.

Why this specific protocol? Traditional FRAP assays operate at a highly acidic pH (3.6), which protonates phenolic hydroxyl groups and artificially suppresses the measured antioxidant capacity. By utilizing the CUPRAC (Cupric Reducing Antioxidant Capacity) or TEAC assay at physiological pH (7.4) post-Caco-2 transport, we measure the actual bioavailable antioxidant power that reaches systemic circulation [8].

Step-by-Step Methodology

Phase 1: Simulated Gastrointestinal Digestion

  • Gastric Phase: Suspend 500 mg of the phenolic acid formulation in 10 mL of simulated gastric fluid (SGF) containing pepsin (40,000 U/mL). Adjust to pH 2.0 using 1M HCl. Incubate at 37°C for 2 hours in a shaking water bath (100 rpm).

  • Intestinal Phase: Adjust the pH of the gastric chyme to 7.0 using 1M NaHCO3. Add simulated intestinal fluid (SIF) containing pancreatin (800 U/mL) and bile salts (10 mM). Incubate at 37°C for 2 hours.

  • Centrifugation: Centrifuge the digesta at 10,000 × g for 15 minutes. The supernatant represents the "bioaccessible fraction."

Phase 2: Caco-2 Cell Monolayer Transport (Self-Validating Step) 4. Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until fully differentiated. Validation: Ensure Transepithelial Electrical Resistance (TEER) is > 400 Ω·cm² to confirm tight junction integrity. 5. Transport Assay: Load 0.5 mL of the bioaccessible fraction (diluted in HBSS, pH 7.4) into the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber. 6. Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 200 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

Phase 3: Physiological Antioxidant Quantification (TEAC) 7. ABTS Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate for 16 hours in the dark to generate the ABTS•+ radical cation. 8. Assay Execution: Dilute the ABTS•+ solution with PBS (pH 7.4) until absorbance reaches 0.70 at 734 nm. Mix 10 µL of the basolateral Caco-2 aliquot with 1 mL of the ABTS•+ solution. 9. Measurement: Read absorbance at 734 nm after 6 minutes. Calculate capacity using a Trolox standard curve (0–500 µM).

Assay_Workflow S1 Phase 1: Sample Preparation (Phenolic Extraction) S2 Phase 2: Simulated Digestion (Gastric pH 2.0 -> Intestinal pH 7.0) S1->S2 S3 Phase 3: Caco-2 Cell Monolayer (Transport & Bioaccessibility) S2->S3 Apical Chamber Loading S4 Phase 4: Antioxidant Assays (TEAC at pH 7.4) S3->S4 Basolateral Aliquots S5 Data Synthesis & Pharmacokinetic Profiling S4->S5

Experimental workflow for evaluating phenolic acid bioaccessibility and antioxidant capacity.

References

  • Factors affecting intake, metabolism and health benefits of phenolic acids. National Institutes of Health (NIH). Available at:[Link]

  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. MDPI. Available at:[Link]

  • Whole Grains and Phenolic Acids: A Review on Bioactivity, Functionality, Health Benefits and Bioavailability. National Institutes of Health (NIH). Available at:[Link]

  • Bioavailability of Food Polyphenols: Current State of Knowledge. Annual Reviews. Available at:[Link]

  • The effect of chlorogenic acid on blood pressure: a systematic review and meta-analysis of randomized clinical trials. PubMed (NIH). Available at:[Link]

  • Efficacy of ferulic acid in the treatment of acute ischemic stroke injury in rats: a systematic review and meta-analysis. Frontiers in Pharmacology. Available at:[Link]

  • Ferulic Acid Supplementation Improves Lipid Profiles, Oxidative Stress, and Inflammatory Status in Hyperlipidemic Subjects: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial. MDPI. Available at:[Link]

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. National Institutes of Health (NIH). Available at:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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